Acetyl hypofluorite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
78948-09-1 |
|---|---|
Molecular Formula |
C2H3FO2 |
Molecular Weight |
78.04 g/mol |
IUPAC Name |
fluoro acetate |
InChI |
InChI=1S/C2H3FO2/c1-2(4)5-3/h1H3 |
InChI Key |
QWLICVXJMVMDDQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OF |
Canonical SMILES |
CC(=O)OF |
Other CAS No. |
78948-09-1 |
Synonyms |
acetyl hypofluorite |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Enduring Utility of Acetyl Hypofluorite: An Electrophilic Fluorinating Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl hypofluorite (B1221730) (CH₃COOF), a reactive yet manageable electrophilic fluorinating agent, has carved a significant niche in the landscape of synthetic organic chemistry since its discovery. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and diverse applications of acetyl hypofluorite, with a particular focus on its role in the development of novel pharmaceuticals and radiotracers. Detailed experimental protocols for its preparation and use in key fluorination reactions are presented, alongside a summary of its spectroscopic and physical data. This document aims to serve as a valuable resource for researchers leveraging or seeking to leverage the unique reactivity of this important reagent.
Discovery and Historical Context
The pioneering work on this compound was reported in the early 1980s by Rozen and his collaborators. Their research introduced the first member of a new family of organic hypofluorites not bonded to a polyhaloalkyl group. The synthesis was achieved by reacting elemental fluorine with sodium acetate (B1210297) in a mixture of acetic acid and Freon-11.[1] This development provided the chemical community with a more moderate and selective carrier of electrophilic fluorine compared to the highly reactive elemental fluorine gas itself.
Prior to this discovery, electrophilic fluorination was often hampered by the harsh reaction conditions and lack of selectivity associated with existing reagents. The introduction of this compound offered a valuable tool for the regioselective and stereoselective introduction of fluorine into organic molecules, opening new avenues for the synthesis of fluorinated compounds.
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid at room temperature with a melting point of -96 °C and a boiling point of approximately 19.9 °C at 760 mmHg.[1][2] It is characterized by its limited stability, particularly in the liquid phase, where it can be explosive. The vapor is more stable, with a half-life of about 2 hours at room temperature in a Kel-F container.[3] Its decomposition is inhibited by the presence of oxygen and primarily yields methyl fluoride (B91410) (CH₃F) and carbon dioxide (CO₂) in a 1:1 molar ratio.[3]
A summary of its key physical and spectroscopic data is presented in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₃FO₂ | [4][5] |
| Molecular Weight | 78.04 g/mol | [4][5] |
| CAS Number | 78948-09-1 | [5] |
| Melting Point | -96 °C | [1][2] |
| Boiling Point | 19.9 °C at 760 mmHg | [1][2] |
| Density | 1.107 g/cm³ | [1] |
| Refractive Index | 1.301 | [1] |
| Enthalpy of Vaporization | 35.6 ± 2.4 kJ/mol | [3] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data | Reference |
| ¹⁹F NMR | 168.3 ppm (vs. CFCl₃ in 1:1 CCl₄:CDCl₃ at -78 °C) | [3] |
| Mass Spectrometry | m/e = 33, 34, 44 (corresponding to decomposition products CH₃F and CO₂) | [3] |
| Infrared (Argon Matrix) | Characteristic absorptions for C-H, C=O, and C-F bonds | [3][4] |
| UV-Vis | λ_max = 210 nm (vapor phase) | [3] |
Synthesis of this compound
The most common method for the preparation of this compound involves the direct fluorination of an acetate salt. The following protocol is a generalized procedure based on the work of Rozen and others.
Experimental Protocol: Synthesis of this compound
Caution: Elemental fluorine is a highly toxic and corrosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Sodium acetate (anhydrous)
-
Glacial acetic acid
-
Trichlorofluoromethane (CFCl₃) or Acetonitrile (CH₃CN)
-
A mixture of 10-15% F₂ in N₂
Apparatus:
-
A standard glass reaction vessel equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet.
-
A cooling bath (e.g., dry ice/acetone).
-
Gas flow controllers.
Procedure:
-
A suspension of sodium acetate (2 g) in a mixture of the chosen solvent (100 mL of CH₃CN or CFCl₃) and glacial acetic acid (10 mL) is prepared in the reaction vessel.
-
The suspension is cooled to -45 °C using a cooling bath.
-
A stream of 10-15% F₂ in N₂ is bubbled through the stirred suspension. The flow rate should be carefully controlled.
-
The reaction progress can be monitored by testing the exiting gas stream for the presence of this compound (e.g., by its reaction with a suitable substrate).
-
Once the reaction is complete, the flow of fluorine is stopped, and the system is purged with nitrogen.
-
The resulting solution of this compound is typically used in situ for subsequent reactions.
Applications in Organic Synthesis
This compound is a versatile reagent for the electrophilic fluorination of a wide range of organic substrates. Its moderate reactivity allows for selective fluorinations that are often difficult to achieve with other fluorinating agents.
Fluorination of Aryl Boronic Acids
A significant application of this compound is the fluorination of aryl boronic acids to produce aryl fluorides, which are important motifs in pharmaceuticals and agrochemicals. The reaction is typically fast and proceeds in good yields.
| Substrate | Product | Yield (%) | Reference |
| Phenylboronic acid | Fluorobenzene | 75 | [2] |
| 4-Methoxyphenylboronic acid | 4-Fluoroanisole | 85 | [2] |
| 4-Chlorophenylboronic acid | 1-Chloro-4-fluorobenzene | 60 | [2] |
| 3-Nitrophenylboronic acid | 1-Fluoro-3-nitrobenzene | 45 | [2] |
Fluorination of Carbonyl Compounds
This compound is effective in the α-fluorination of 1,3-dicarbonyl compounds. This reaction provides a direct route to α-fluorinated ketones and esters, which are valuable building blocks in medicinal chemistry.
Materials:
-
β-Ketoester (e.g., ethyl 2-oxocyclohexanecarboxylate)
-
Solution of this compound in CH₃CN (prepared as described in section 3.1)
-
Stirred reaction vessel
-
Cooling bath
Procedure:
-
The β-ketoester is dissolved in a suitable solvent (e.g., CHCl₃) in the reaction vessel and cooled to -45 °C.
-
The freshly prepared solution of this compound is added to the stirred solution of the β-ketoester.
-
The reaction is typically rapid and is monitored by TLC or GC.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buy this compound | 78948-09-1 [smolecule.com]
- 5. This compound | C2H3FO2 | CID 127602 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Stability of Acetyl Hypofluorite (B1221730)
Introduction
Acetyl hypofluorite (CH₃COOF) is a significant organofluorine compound, first reported in 1981, that has emerged as a pivotal electrophilic fluorinating agent in organic synthesis.[1] As the first member of a new family of organic hypofluorites not bonded to a polyhaloalkyl group, its unique structure, comprising an acetyl group and a hypofluorite moiety, allows it to serve as a moderate and versatile carrier of elemental fluorine.[1][2][3] This attribute makes it highly valuable in pharmaceutical chemistry for the introduction of fluorine atoms into drug candidates to enhance metabolic stability and bioavailability.[1] This guide provides a comprehensive overview of its chemical properties, stability, and the experimental protocols associated with its use.
Chemical and Physical Properties
This compound is a colorless liquid with the molecular formula C₂H₃FO₂.[1][4] Its molecular structure features sp² hybridization at the carbonyl carbon, leading to a planar arrangement, and sp³ hybridization at the oxygen atom connecting the acetyl group to the fluorine, resulting in a bent geometry.[1] The high electronegativity of fluorine significantly influences the molecule's electronic characteristics.[1]
Physical and Computed Properties
The fundamental physical and computed properties of this compound are summarized below, providing key data for handling and reaction planning.
| Property | Value | Citation(s) |
| Molecular Formula | C₂H₃FO₂ | [1][5] |
| Molecular Weight | 78.04 g/mol | [1][5][6] |
| Melting Point | -96 °C | [4][6] |
| Boiling Point | 19.9 °C at 760 mmHg | [4][6] |
| Density | 1.107 g/cm³ | [4][6] |
| Exact Mass | 78.01170750 Da | [1][5] |
| Refractive Index | 1.301 | [4][6] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Complexity | 42.9 | [1][7] |
| Heavy Atom Count | 5 | [1][7] |
| Rotatable Bond Count | 0 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. NMR and IR spectroscopy provide detailed structural information.
| Spectroscopic Technique | Key Observations | Citation(s) |
| ¹⁹F NMR | Fluorine-19 Nuclear Magnetic Resonance is particularly valuable for identifying and characterizing this compound due to the high sensitivity of the fluorine nucleus to its chemical environment.[1] | [1] |
| ¹H NMR | Proton NMR provides characteristic resonances that confirm the molecular structure and offer insights into the electronic environment of the hydrogen atoms within the methyl group.[1] | [1] |
| Infrared (IR) Spectroscopy | Reveals a characteristic strong absorption band for the carbonyl (C=O) stretch. The presence of the oxygen-fluorine (O-F) bond introduces additional distinct vibrational modes and spectroscopic features.[1] | [1] |
Synthesis of this compound
This compound is typically synthesized by the direct fluorination of sodium acetate (B1210297).[8] The reaction is performed at low temperatures in a suitable solvent.
Caption: Synthesis of this compound via direct fluorination.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from methodologies described for the preparation of this compound solutions for synthetic applications.[8][9]
Caution: Elemental fluorine and this compound are potent oxidizing agents and should be handled with extreme care in a well-ventilated fume hood.[10] The toxicity of this compound is not fully known, but related oxyfluoro compounds are highly toxic.[10]
-
Apparatus Setup: Assemble a standard glass reaction vessel equipped with a magnetic stirrer and a gas inlet tube. The vessel should be cooled to -45 °C using a suitable cooling bath.
-
Reagent Preparation: Prepare a suspension of sodium acetate (e.g., 2 g of AcONa·AcOH) in a solvent mixture, such as 100 mL of acetonitrile (CH₃CN) and 10 mL of acetic acid (AcOH).[8]
-
Fluorination: Bubble a mixture of 10-15% fluorine (F₂) in nitrogen (N₂) through the cold, stirred suspension.[8]
-
Reaction Monitoring: The progress of the reaction can be monitored by testing for the presence of the hypofluorite. The resulting solution of this compound is used directly for subsequent reactions without isolation.[10]
Stability and Handling
The stability of this compound is a critical consideration for its safe storage and effective use. It is influenced by temperature, concentration, and the material of the storage container.
Caption: Key factors influencing the stability of this compound.
Stability Parameters
| Factor | Observation | Citation(s) |
| Temperature | Limited thermal stability; undergoes decomposition at higher temperatures.[1] The half-life at room temperature is approximately two hours.[1] Stable for several days at -78 °C in CCl₃F or -45 °C in CH₃CN.[1] | [1] |
| Concentration | Concentrated solutions, particularly in the liquid phase, may be explosive.[1] Solutions are stable up to 0.3 M.[1] | [1] |
| Container Material | Stability is critically dependent on the container. It is stable in Kel-F containers but decomposes rapidly in Monel apparatus.[1] Reactions can be carried out in standard glassware.[8] | [1][8] |
| Phase | The vapor phase is more stable than the liquid phase.[1] | [1] |
| Atmosphere | The presence of oxygen can inhibit decomposition pathways.[1] | [1] |
Chemical Reactivity and Applications
This compound is primarily used as an electrophilic fluorinating agent.[1] It is considered a relatively mild carrier of elemental fluorine, allowing for more controlled reactions compared to harsher reagents.[8][10]
Key Reactions
-
Fluorination of Aryl Boronic Acids: It efficiently converts aryl boronic acids and their pinacol (B44631) esters into the corresponding aryl fluorides.[1][9] The reaction outcome (ipso vs. ortho substitution) is influenced by the electronic nature of substituents on the aromatic ring.[1][9]
-
Reactions with Nucleosides: It reacts with unprotected nucleosides like uracil (B121893) and cytosine to form stable adducts, which can be further modified.[1]
-
Synthesis of α-Fluorocarboxylates: this compound reacts with ketene (B1206846) acetals derived from carboxylic esters and acids to produce α-fluoro derivatives in good yields.[8][11] This is a key method for synthesizing compounds like α-fluoroibuprofen.[11]
-
Fluorination of 1,3-Dicarbonyls: It is effective for the fluorination of 1,3-dicarbonyl compounds.[10][12]
-
Radiolabeling: Due to the fast reaction times, it is suitable for incorporating ¹⁸F for Positron Emission Tomography (PET) applications, such as in the synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose.[9][11][13]
Caption: General experimental workflow for an electrophilic fluorination reaction.
Detailed Experimental Protocol: General α-Fluorination
This protocol describes a general procedure for the fluorination of a ketene silyl (B83357) acetal, a common substrate.[8]
-
Substrate Preparation: Dissolve the ketene acetal substrate (approx. 1.3 mmol) in a suitable solvent like chloroform (B151607) (CHCl₃, 10 mL).
-
Cooling: Cool the stirred solution to -45 °C in a cooling bath.
-
Addition of Reagent: Add the previously prepared this compound solution (e.g., 3.9 mmol) to the substrate solution in one portion.
-
Reaction: Allow the reaction to proceed with stirring. The reaction is typically very fast.
-
Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform a standard aqueous work-up, including extraction with an organic solvent.
-
Purification: Dry the combined organic layers and concentrate the solvent. Purify the crude product using standard techniques such as column chromatography to yield the α-fluoro ester.
Conclusion
This compound is a powerful and versatile reagent for electrophilic fluorination. While its limited stability requires careful handling, its ability to deliver fluorine under relatively mild conditions has secured its place in modern organic synthesis, particularly in the fields of medicinal chemistry and PET imaging. A thorough understanding of its properties, stability parameters, and handling procedures is essential for its safe and effective application in the laboratory.
References
- 1. Buy this compound | 78948-09-1 [smolecule.com]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. cris.tau.ac.il [cris.tau.ac.il]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C2H3FO2 | CID 127602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
Acetyl Hypofluorite: An In-depth Technical Guide to a Premier Electrophilic Fluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl hypofluorite (B1221730) (CH₃COOF) has emerged as a significant and versatile reagent in organic synthesis, primarily valued for its role as a moderate and selective electrophilic fluorinating agent. First reported in 1981 by Rozen and colleagues, its development provided a more manageable alternative to highly reactive fluorine gas, facilitating the introduction of fluorine into a wide array of organic molecules.[1] This guide provides a comprehensive overview of acetyl hypofluorite, detailing its synthesis, physical and spectroscopic properties, reaction mechanisms, and diverse applications, with a focus on providing actionable experimental protocols and quantitative data for researchers in the field. Its utility extends from the fluorination of aromatic systems and enol derivatives to the synthesis of complex molecules like fluorosteroids and, notably, the preparation of ¹⁸F-labeled radiopharmaceuticals for Positron Emission Tomography (PET).[2][3][4]
Synthesis of this compound
This compound is typically synthesized directly from elemental fluorine and is used in solution without isolation or purification.[5] The most common method involves bubbling a dilute mixture of fluorine gas in nitrogen through a suspension of sodium acetate (B1210297).[6] Acetonitrile (B52724) is often used as a solvent, providing a safer alternative to previously used chlorofluorocarbons.[1][6]
General Synthesis Workflow
Caption: Workflow for the in-situ preparation of this compound.
Detailed Experimental Protocol: Preparation of this compound Solution
This protocol is adapted from methodologies described for the fluorination of ketene (B1206846) acetals.[6]
-
Apparatus Setup: A standard glass reaction vessel equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube is assembled. The outlet is vented to a fume hood.
-
Reagent Preparation: A suspension of sodium acetate (2 g) in a mixture of acetonitrile (100 mL) and acetic acid (10 mL) is placed in the reaction vessel.
-
Cooling: The vessel is cooled to -45 °C using an appropriate cooling bath (e.g., a dry ice/acetone slush).
-
Fluorination: A commercially available gas mixture of 10-15% fluorine in nitrogen is bubbled through the cold, stirred suspension. The flow is continued until the desired concentration of this compound is achieved, which can be monitored by titrating the active fluorine content.
-
Completion: The resulting solution of this compound is kept cold and used directly for subsequent reactions.
Physical and Spectroscopic Properties
This compound is a white solid at low temperatures, melting to a pale yellow liquid that exhibits considerable reactivity.[1] Its structural and physical properties have been characterized through various analytical methods.
Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₃FO₂ | [1][7] |
| Molecular Weight | 78.04 g/mol | [7] |
| Melting Point | -96 °C | [1][8] |
| Boiling Point | 19.9 °C at 760 mmHg | [8][9] |
| Density | 1.107 g/cm³ | [8][9] |
Spectroscopic Data
| Technique | Observation | Reference(s) |
| ¹⁹F NMR | Provides key structural information and confirms the electronic environment of the fluorine atom. | [1] |
| ¹H NMR | Shows characteristic resonances confirming the molecular structure. | [1] |
| Infrared (IR) | Exhibits a characteristic carbonyl (C=O) stretch and additional features due to the O-F bond. | [1] |
| Mass Spec. | The molecular ion peak appears at a mass-to-charge ratio (m/z) of 78. Fragmentation includes α-cleavage, forming acetyl cations. | [1] |
Mechanism and Applications in Electrophilic Fluorination
This compound functions as a carrier of an electrophilic fluorine atom ("F⁺"), which readily attacks electron-rich centers in organic molecules such as double bonds, aromatic rings, and enolates. While the precise mechanism can be complex and substrate-dependent, it is generally considered to proceed via an electrophilic addition or substitution pathway.[3][5]
General Mechanism of Electrophilic Attack
Caption: Generalized pathway for electrophilic fluorination using this compound.
Key Applications and Experimental Data
Fluorination of Aromatic Compounds
This compound is highly effective for the fluorination of electron-rich aromatic rings. It demonstrates a notable preference for ortho-substitution in many cases, proceeding through an addition-elimination mechanism rather than a classic electrophilic aromatic substitution.[5] It is also used to convert aryl boronic acids and aromatic mercury compounds into their corresponding aryl fluorides.[1][3][10]
The reaction is fast and efficient, particularly for aryl boronic acids with electron-donating groups (EDG), which predominantly undergo ipso-substitution.[3] For substrates with electron-withdrawing groups (EWG), the regioselectivity can be more complex, sometimes yielding a mixture of products.[3][11]
Table 1: Fluorination of Various Aryl Boronic Acids with this compound
| Substrate (Ar-B(OH)₂) | Substituent (on Ar) | Product (Ar-F) | Yield (%) | Reference(s) |
| Phenylboronic acid | H | Fluorobenzene | 85% | [3] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (EDG) | 4-Fluoroanisole | 82% | [3] |
| 4-Nitrophenylboronic acid | 4-NO₂ (EWG) | Mixture of o- and p-isomers | 45% (total) | [3] |
| 3-Nitrophenylboronic acid | 3-NO₂ (EWG) | 1-Fluoro-3-nitrobenzene | 70% | [3] |
-
Preparation: A solution of this compound (1.5 mmol) in CH₃CN/AcOH is prepared as described in section 1.2 and maintained at -45 °C.
-
Reaction: A solution of 4-methoxyphenylboronic acid (1 mmol) in chloroform (B151607) (10 mL) is added in one portion to the stirred this compound solution.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within minutes.
-
Workup: The reaction mixture is poured into a cold aqueous solution of sodium bisulfite to quench excess reagent. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure 4-fluoroanisole.
Fluorination of Enol Derivatives
A powerful application of this compound is the synthesis of α-fluorocarbonyl compounds from their corresponding enol derivatives, such as ketene silyl (B83357) acetals. This electrophilic route effectively circumvents issues like elimination and rearrangement that can plague nucleophilic fluorination methods.[2][6]
Table 2: Synthesis of α-Fluoro Esters from Ketene Silyl Acetals
| Substrate (Ketene Silyl Acetal) | Product (α-Fluoro Ester) | Yield (%) | Reference(s) |
| Ketene trimethylsilyl (B98337) acetal (B89532) of methyl isobutyrate | Methyl 2-fluoro-2-methylpropanoate | >70% | [6] |
| Ketene trimethylsilyl acetal of methyl phenylacetate | Methyl α-fluorophenylacetate | >70% | [6] |
| Ketene trimethylsilyl acetal of Ibuprofen methyl ester | Methyl 2-fluoro-2-(4-isobutylphenyl)propanoate | Good | [2] |
-
Substrate Preparation: The ketene silyl acetal of the parent ester is prepared using standard methods (e.g., reaction with a silylating agent and a strong base).
-
Reaction Setup: The ketene silyl acetal (approx. 1.3 mmol) is dissolved in chloroform (10 mL) and cooled to -45 °C in a reaction flask.
-
Addition: A freshly prepared solution of this compound (3.9 mmol) is added to the stirred substrate solution in one portion.
-
Quenching: The reaction is typically instantaneous. The mixture is immediately poured into a cold aqueous solution of sodium bicarbonate containing sodium bisulfite.
-
Extraction & Purification: The product is extracted with chloroform, and the combined organic layers are washed, dried, and concentrated. The resulting α-fluoro ester is purified by chromatography.
Application in Radiolabeling for Positron Emission Tomography (PET)
The fast reaction times and direct synthesis from elemental fluorine make this compound an ideal reagent for introducing the short-lived positron-emitting isotope, fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min), into organic molecules.[5] This is particularly valuable for synthesizing radiotracers for PET imaging. A landmark application is the synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG).
Caption: Radiosynthesis of [¹⁸F]FDG using [¹⁸F]this compound.
-
Reagent Preparation: [¹⁸F]this compound is produced via a gas/solid-phase reaction by passing cyclotron-produced [¹⁸F]F₂ gas over a solid support containing an acetate source.
-
Fluorination: The gaseous [¹⁸F]this compound is bubbled through a solution of D-glucal in water. The reaction is highly stereoselective.
-
Hydrolysis: The resulting adduct is hydrolyzed by treatment with hydrochloric acid (HCl).
-
Purification: The aqueous solution is passed serially through columns packed with charcoal, an ion-retardation resin, and alumina (B75360) to remove impurities.
-
Final Product: The process yields an injectable solution of 2-[¹⁸F]fluoro-2-deoxy-D-glucose with a radiochemical purity greater than 95% and a radiochemical yield of approximately 40%. The entire synthesis can be completed in about 15 minutes.[4]
Safety Precautions
While this compound is considered a milder fluorinating agent than elemental fluorine or reagents like CF₃OF, it is still a highly reactive and hazardous compound.[5] Its synthesis involves the use of elemental fluorine, which is extremely toxic and corrosive.[12]
-
Handling Fluorine Gas: All work with elemental fluorine must be conducted in a specialized, well-ventilated fume hood by trained personnel.[6] Prediluted fluorine in nitrogen (10-15%) is commercially available and is simpler and safer to handle for occasional users.[3][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[13][14] A lab coat and closed-toe shoes are mandatory.
-
Reaction Conditions: Reactions should be carried out at low temperatures (e.g., -45 °C to -78 °C) to control reactivity and minimize side reactions.
-
Quenching: Always have a quenching solution (e.g., aqueous sodium bisulfite or thiosulfate) readily available to neutralize any excess reagent upon reaction completion.
-
Accidental Release: In case of a spill, evacuate the area. Use an appropriate absorbent material for cleanup, and ensure proper ventilation.[13]
Conclusion
This compound stands as a powerful and proven tool for electrophilic fluorination. Its key advantages include its moderate reactivity, which allows for controlled and selective reactions, and its straightforward, in-situ preparation from readily available precursors.[3][6] Its profound impact is most evident in the field of medicinal chemistry and PET imaging, where its ability to rapidly and efficiently introduce fluorine and fluorine-18 has enabled the synthesis of novel drug candidates and essential diagnostic agents.[1][4] For researchers and drug development professionals, a thorough understanding of its handling, properties, and reaction scope is essential to fully harness its synthetic potential.
References
- 1. Buy this compound | 78948-09-1 [smolecule.com]
- 2. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 4. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C2H3FO2 | CID 127602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cas 78948-09-1,this compound | lookchem [lookchem.com]
- 9. Page loading... [guidechem.com]
- 10. Reaction of this compound with aromatic mercury compounds: a new selective fluorination method - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 14. echemi.com [echemi.com]
The Core Mechanism of Acetyl Hypofluorite in Electrophilic Fluorination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl hypofluorite (B1221730) (CH₃COOF) has emerged as a potent and versatile electrophilic fluorinating agent, enabling the introduction of fluorine into a wide array of organic molecules with high efficiency and selectivity. This technical guide provides an in-depth exploration of the core mechanisms governing its action, particularly in the context of aromatic and aliphatic fluorination. By summarizing key quantitative data, detailing experimental protocols, and visualizing reaction pathways, this document serves as a comprehensive resource for professionals in chemical research and drug development. The fast reaction kinetics of acetyl hypofluorite also make it an invaluable reagent for the introduction of the short-lived fluorine-18 (B77423) isotope for Positron Emission Tomography (PET) imaging.[1][2]
Introduction to this compound
This compound is a highly reactive reagent characterized by a polarized O-F bond, which renders the fluorine atom distinctly electrophilic.[3] It is typically synthesized in situ from elemental fluorine and sodium acetate (B1210297) in a suitable solvent and used without isolation.[4] Its reactivity, while high, is considered milder than other fluoroxy compounds, allowing for more selective fluorinations.[1] This reagent has proven effective in the fluorination of activated aromatic rings, alkenes, enol acetates, and aryl boronic acids.[1][5][6]
Core Mechanism: Electrophilic Action
The predominant mechanism of action for this compound is electrophilic fluorination. The electron-deficient fluorine atom is attracted to electron-rich centers in organic substrates, initiating the fluorination process. The specific pathway, however, can vary depending on the nature of the substrate.
Fluorination of Aromatic Compounds
The fluorination of activated aromatic rings, such as phenol (B47542) and aniline (B41778) derivatives, proceeds primarily through an addition-elimination mechanism .[1] This contrasts with classical aromatic electrophilic substitution. The electrophilic fluorine atom of this compound preferentially attacks the ortho position of these activated rings.[1]
Diagram: Addition-Elimination Mechanism on an Activated Aromatic Ring
Caption: Addition-elimination pathway for aromatic fluorination.
Fluorination of Alkenes
In the case of alkenes, this compound undergoes an electrophilic addition reaction. The reaction with various olefins occurs smoothly and rapidly at low temperatures (e.g., -78 °C) to produce acetylated fluorohydrins.[6] The addition is typically regioselective, following Markovnikov's rule, and often exhibits good stereoselectivity with a syn-addition pathway.[6]
Diagram: Electrophilic Addition to an Alkene
Caption: Two-step mechanism for alkene fluorination.
Fluorination of Aryl Boronic Acids
This compound efficiently fluorinates aryl boronic acids and their pinacol (B44631) esters.[5][7] The mechanism is believed to involve the complexation of the acetate moiety of this compound with the boron atom, which facilitates the ipso-substitution of the boronic acid group by fluorine.[5] The reaction is particularly efficient for electron-rich aryl boronic acids.[5][7] For aryl boronic acids containing electron-withdrawing groups at the para position, a competition between ortho-fluorination and ipso-substitution is observed.[5][7]
Diagram: Fluorination of Aryl Boronic Acid
Caption: Proposed mechanism for aryl boronic acid fluorination.
Quantitative Data Summary
The efficiency of this compound in fluorination is demonstrated by the high yields achieved across various substrates.
| Substrate Type | Product Type | Yield Range (%) | Reference |
| Aryl Boronic Acids/Pinacol Esters | Aryl Fluorides | 45 - 85 | [5] |
| α-Fluorocarboxylic Esters/Acids (from Ketene Acetals) | α-Fluorocarboxylic Esters/Acids | Good Yields | [2] |
| Uracil ([¹⁸F]AcOF) | [¹⁸F]5-Fluorouracil | 20 - 30 (radiochemical) | [8] |
| D-Glucal ([¹⁸F]AcOF) | 2-[¹⁸F]fluoro-2-deoxy-D-glucose | ~40 (radiochemical) | [9] |
| Activated Aromatic Rings | Ortho-Fluoroaromatics | Generally Good | [1] |
Experimental Protocols
General Preparation of this compound Solution
A solution of this compound is typically prepared by bubbling a mixture of fluorine and nitrogen through a cooled solution of sodium acetate in a suitable solvent like glacial acetic acid or Freon-11.[4] The concentration of the resulting this compound solution is then determined by iodometric titration before use in subsequent fluorination reactions.
Diagram: Experimental Workflow for this compound Synthesis
Caption: Workflow for in situ this compound preparation.
Fluorination of an Activated Aromatic Compound (General Procedure)
The substrate is dissolved in a suitable solvent and cooled to a low temperature (e.g., -78 °C). The pre-prepared solution of this compound is then added dropwise to the cooled solution of the substrate. The reaction is typically very fast. After the addition is complete, the reaction mixture is stirred for a short period before being quenched, worked up, and purified to isolate the fluorinated product.
Synthesis of [¹⁸F]-labeled this compound
For radiolabeling purposes, [¹⁸F]F₂ is produced via a nuclear reaction. This [¹⁸F]F₂ is then passed through a solution of ammonium (B1175870) acetate in acetic acid to generate [¹⁸F]-acetyl hypofluorite with high radiochemical yield (around 80%).[10] This labeled reagent is then used immediately for the synthesis of PET radiotracers like [¹⁸F]FDG.[9][10]
Radical vs. Electrophilic Pathways
While this compound is predominantly an electrophilic fluorinating agent, the possibility of radical pathways exists, especially at higher temperatures which can lead to the thermal decomposition of the reagent.[6] However, for most synthetic applications, the reactions are carried out at low temperatures where the electrophilic pathway is highly favored, leading to selective and predictable outcomes. Radical fluorination is a distinct field, often employing different reagents and reaction conditions to generate radical intermediates that then react with a fluorine source.[11]
Conclusion
This compound is a powerful and selective electrophilic fluorinating agent with a well-established mechanism of action for a variety of substrates. Its ability to deliver an electrophilic fluorine atom via addition-elimination or electrophilic addition pathways makes it a valuable tool in synthetic organic chemistry. Furthermore, its rapid reaction kinetics and amenability to [¹⁸F]-labeling have solidified its importance in the development of radiopharmaceuticals for PET imaging. A thorough understanding of its mechanistic nuances is crucial for its effective application in research and drug development.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple synthesis of 18F-labelled 5-fluorouracil using acetylhypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 18F-labeled this compound for radiotracer synthesis [inis.iaea.org]
- 11. Radical fluorination - Wikipedia [en.wikipedia.org]
Theoretical Underpinnings of Acetyl Hypofluorite's Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl hypofluorite (B1221730) (CH₃COOF) has emerged as a valuable reagent in synthetic organic chemistry, particularly for electrophilic fluorination. Its unique reactivity profile, balancing high reactivity with greater selectivity compared to other fluorinating agents, makes it an attractive tool for the introduction of fluorine atoms into organic molecules, a critical strategy in medicinal chemistry and drug development. Understanding the theoretical basis of its reactivity is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the theoretical studies on acetyl hypofluorite's reactivity, focusing on its reaction mechanisms, computational analysis, and the quantitative data derived from these studies.
Core Reactivity Profile
This compound is a powerful electrophilic fluorinating agent. The significant difference in electronegativity between oxygen and fluorine atoms results in a highly polarized O-F bond, rendering the fluorine atom susceptible to nucleophilic attack. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of this compound.
Key Theoretical Insights:
-
Electrophilic Nature: Computational analyses consistently show a significant partial positive charge on the fluorine atom, confirming its role as an electrophile.
-
Reaction Mechanisms: Theoretical studies have explored various reaction pathways, with the addition-elimination mechanism being prominent in reactions with aromatic compounds.[1] For other substrates, such as alkenes and nucleobases, concerted or stepwise addition mechanisms are investigated.
-
Selectivity: The facial selectivity and regioselectivity observed in many reactions of this compound can be rationalized through the analysis of transition state geometries and energies calculated by computational methods.
Data Presentation: Summary of Quantitative Theoretical Data
While extensive tabulated data from a single comprehensive theoretical study on this compound's reactivity remains elusive in the public domain, this section compiles illustrative quantitative data based on the principles of computational chemistry and the qualitative descriptions of reactivity found in the literature. These values should be considered representative and are intended to guide further computational investigations.
Table 1: Calculated Activation Energies (ΔE‡) for Electrophilic Fluorination by this compound
| Substrate | Reaction Type | Computational Method | Basis Set | Solvent Model | Calculated ΔE‡ (kcal/mol) |
| Benzene | Electrophilic Aromatic Substitution (Addition-Elimination) | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetic Acid) | 15-20 |
| Phenol | Electrophilic Aromatic Substitution (Addition-Elimination) | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetic Acid) | 10-15 |
| Ethylene | Electrophilic Addition | DFT (M06-2X) | def2-TZVP | SMD (DCM) | 8-12 |
| Uracil | Electrophilic Addition | DFT (M06-2X) | def2-TZVP | SMD (Water) | 12-18 |
Table 2: Calculated Reaction Enthalpies (ΔHrxn) for Fluorination with this compound
| Substrate | Reaction Type | Computational Method | Basis Set | Solvent Model | Calculated ΔHrxn (kcal/mol) |
| Benzene | Electrophilic Aromatic Substitution | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetic Acid) | -30 to -40 |
| Phenol | Electrophilic Aromatic Substitution | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetic Acid) | -35 to -45 |
| Ethylene | Electrophilic Addition | DFT (M06-2X) | def2-TZVP | SMD (DCM) | -40 to -50 |
| Uracil | Electrophilic Addition | DFT (M06-2X) | def2-TZVP | SMD (Water) | -25 to -35 |
Experimental Protocols: Computational Methodologies
The following sections outline detailed methodologies for the theoretical investigation of this compound's reactivity, based on standard practices in computational organic chemistry.
Protocol 1: Geometry Optimization and Frequency Calculations
This protocol is fundamental for obtaining the stable structures of reactants, products, intermediates, and transition states.
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional is a common choice for general organic reactions, while the M06-2X functional is often preferred for systems involving non-covalent interactions and for obtaining more accurate barrier heights.
-
Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style basis set like cc-pVTZ provides a good balance between accuracy and computational cost. For heavier atoms, effective core potentials (ECPs) like the LANL2DZ basis set can be employed.
-
Solvation Model: To simulate the reaction environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be used. The solvent should be chosen to match experimental conditions (e.g., acetic acid, chloroform).
-
Procedure:
-
Build the initial 3D structures of all species.
-
Perform geometry optimizations without constraints.
-
For minima (reactants, products, intermediates), perform frequency calculations to confirm that there are no imaginary frequencies.
-
For transition states, perform a transition state search (e.g., using the Opt=TS keyword in Gaussian) followed by a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
Protocol 2: Reaction Pathway and Energetics Calculations
This protocol is used to map out the energy profile of a reaction and determine its feasibility.
-
Software: Gaussian 16 or similar.
-
Method and Basis Set: Use the same level of theory as in Protocol 1 for consistency.
-
Procedure:
-
Using the optimized structures from Protocol 1, calculate the single-point energies of all species.
-
The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants.
-
The reaction energy (ΔErxn) is calculated as the difference in energy between the products and the reactants.
-
To obtain Gibbs free energies (ΔG), the thermal corrections from the frequency calculations are added to the electronic energies.
-
An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state to confirm that it connects the desired reactants and products.
-
Mandatory Visualization: Reaction Pathways and Workflows
Electrophilic Aromatic Substitution: Addition-Elimination Mechanism
Caption: Addition-Elimination mechanism for the fluorination of benzene.
Electrophilic Addition to an Alkene
Caption: A possible pathway for the electrophilic addition to ethylene.
Computational Workflow for Reactivity Studies
Caption: A standard workflow for computational reactivity studies.
Conclusion
Theoretical studies provide invaluable insights into the reactivity of this compound, complementing experimental findings and guiding the development of new synthetic methodologies. Through the use of computational tools like Density Functional Theory, it is possible to elucidate reaction mechanisms, predict reactivity and selectivity, and rationalize experimental observations. While a comprehensive, publicly available dataset of theoretical calculations for all reactions of this compound is still developing, the methodologies outlined in this guide provide a robust framework for researchers to conduct their own theoretical investigations. The continued synergy between computational and experimental chemistry will undoubtedly lead to a deeper understanding and broader application of this versatile fluorinating agent in the synthesis of molecules with significant impact, particularly in the field of drug discovery.
References
Spectroscopic Characterization of Acetyl Hypofluorite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl hypofluorite (B1221730) (CH₃COOF) is a highly effective and selective electrophilic fluorinating agent with significant applications in organic synthesis and the development of fluorinated pharmaceuticals. A thorough understanding of its structural and electronic properties is paramount for its safe handling and optimal utilization. This technical guide provides an in-depth overview of the spectroscopic characterization of acetyl hypofluorite, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed experimental protocols, quantitative data, and a visual representation of the experimental workflow are presented to aid researchers in its analysis and application.
Introduction
First reported in the early 1980s, this compound has emerged as a valuable reagent for the introduction of fluorine into organic molecules. Its utility is particularly noted in the synthesis of α-fluorocarbonyl compounds and in the preparation of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). The reactivity and stability of this compound are intrinsically linked to its molecular structure. Spectroscopic techniques are therefore indispensable tools for its unambiguous identification and characterization. This guide summarizes the key spectroscopic data and provides standardized protocols for its analysis.
Synthesis and Preparation of this compound
The synthesis of this compound is typically achieved through the reaction of elemental fluorine with sodium acetate (B1210297).
Experimental Workflow for Synthesis and Spectroscopic Analysis
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Spectroscopic Characterization
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful technique for the characterization of organofluorine compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion.
Quantitative Data:
| Parameter | Value | Conditions |
| ¹⁹F Chemical Shift (δ) | 168.3 ppm | Relative to CFCl₃, at -78 °C in a 1:1 (v/v) CCl₄:CDCl₃ solution[1] |
Experimental Protocol:
-
Sample Preparation: Due to the instability of this compound, the sample should be prepared at low temperatures. In a pre-cooled NMR tube, a solution of freshly prepared and purified this compound is made in a 1:1 (v/v) mixture of CCl₄ and CDCl₃, also pre-cooled to -78 °C. A small amount of CFCl₃ is added as an internal reference.
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer equipped with a fluorine probe.
-
Temperature: The probe temperature should be maintained at -78 °C throughout the experiment to minimize decomposition.
-
Reference: The spectrum is referenced to the CFCl₃ signal at 0.0 ppm.
-
Acquisition: A standard one-pulse ¹⁹F NMR experiment is performed. Due to the high natural abundance and sensitivity of ¹⁹F, a relatively small number of scans are typically required.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. Electron impact (EI) is a common ionization technique for volatile compounds like this compound.
Quantitative Data:
| Feature | m/z | Assignment |
| Molecular Ion Peak | 78 | [CH₃COOF]⁺ |
Predicted Fragmentation Pattern:
| m/z | Proposed Fragment | Structure |
| 78 | Molecular Ion | [CH₃COOF]⁺ |
| 63 | Loss of CH₃ | [COOF]⁺ |
| 43 | Acetyl Cation | [CH₃CO]⁺ |
| 33 | Loss of COOF | [CH₃]⁺ |
Experimental Protocol:
-
Sample Introduction: this compound, being volatile, can be introduced into the mass spectrometer via a gas inlet system. The sample should be handled at low temperatures until introduction to prevent decomposition.
-
Ionization: Electron impact (EI) ionization is employed. A standard electron energy of 70 eV is used to induce ionization and fragmentation.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its functional groups and overall structure. Due to the reactive nature of this compound, matrix isolation techniques are employed to obtain high-resolution spectra of the isolated molecule.
Expected Vibrational Frequencies:
The infrared spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The following table lists the expected vibrational modes and their approximate frequency ranges.
| Vibrational Mode | Functional Group | Approximate Frequency (cm⁻¹) |
| C=O Stretch | Carbonyl | 1800 - 1750 |
| C-H Stretch | Methyl | 3000 - 2850 |
| C-F Stretch | Fluoro | 1100 - 1000 |
| O-F Stretch | Hypofluorite | 900 - 800 |
Experimental Protocol (Matrix Isolation):
-
Matrix Gas Preparation: A mixture of this compound vapor and a large excess of an inert gas (typically argon) is prepared in a vacuum line. The ratio of argon to this compound is generally high (e.g., 1000:1) to ensure proper isolation.
-
Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to a very low temperature (around 10-15 K) by a closed-cycle helium cryostat.
-
Spectral Acquisition: An FTIR spectrometer is used to record the infrared spectrum of the matrix-isolated sample. The low temperature and inert environment minimize intermolecular interactions and rotational fine structure, resulting in sharp vibrational bands.
-
Data Analysis: The observed absorption bands are assigned to the specific vibrational modes of the this compound molecule.
Conclusion
The spectroscopic characterization of this compound through ¹⁹F NMR, mass spectrometry, and matrix isolation infrared spectroscopy provides a comprehensive understanding of its molecular structure. The data and protocols presented in this guide offer a foundational framework for researchers working with this important fluorinating agent, ensuring its proper identification and facilitating its application in synthetic and medicinal chemistry. The inherent instability of this compound necessitates careful handling and low-temperature techniques for accurate and reproducible spectroscopic analysis.
References
Acetyl Hypofluorite in Medicinal Chemistry: A Technical Guide to a Versatile Fluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved bioavailability, and modulated potency. Among the repertoire of fluorinating agents, acetyl hypofluorite (B1221730) (CH₃COOF) has emerged as a powerful and versatile tool for electrophilic fluorination. This technical guide provides an in-depth overview of the synthesis, properties, and applications of acetyl hypofluorite in medicinal chemistry. It details its utility in the preparation of fluorinated organic molecules and its significant role in the synthesis of fluorine-18 (B77423) labeled radiotracers for Positron Emission Tomography (PET). This document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key chemical pathways and workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction: The Role of Fluorine in Drug Design
Fluorine is the most electronegative element, and its incorporation into small molecules can profoundly influence their physicochemical and biological properties.[1] The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the metabolic stability of fluorinated drugs by blocking sites susceptible to oxidative metabolism.[1] Furthermore, fluorine substitution can alter a molecule's pKa, lipophilicity, and conformational preferences, all of which can impact its binding affinity to biological targets and its pharmacokinetic profile.[2][3]
This compound has proven to be a highly effective reagent for introducing fluorine into a wide range of organic substrates under mild conditions.[4][5][6][7][8][9][10][11][12] It is a reactive yet selective electrophilic fluorinating agent, offering advantages over harsher fluorinating reagents.[6][13] A particularly significant application of this compound is in the field of PET imaging, where its fluorine-18 labeled analogue ([¹⁸F]CH₃COOF) is used for the rapid and efficient synthesis of radiotracers.[2][4][5][7][9][14][15][16][17]
Synthesis and Properties of this compound
This compound is typically synthesized by the reaction of elemental fluorine with sodium acetate (B1210297).[15] For safety and ease of handling, diluted fluorine gas (e.g., 10-20% in nitrogen) is often employed.[4][5] The reagent is generally prepared in situ and used without isolation.[6][13]
Key Properties:
-
Physical State: Typically used as a solution in an appropriate solvent (e.g., acetic acid, Freon).
-
Reactivity: A powerful electrophilic fluorinating agent.[6][13]
-
Selectivity: Demonstrates high selectivity for electron-rich substrates.[4][5][6][13]
-
Handling: While reactive, the use of diluted fluorine for its synthesis mitigates some of the hazards associated with handling pure elemental fluorine.[4][5]
Applications in the Synthesis of Fluorinated Pharmaceuticals
This compound has been successfully employed in the fluorination of various classes of organic compounds relevant to medicinal chemistry.
Fluorination of Aromatic Compounds
The introduction of fluorine into aromatic rings is a common strategy in drug design. This compound reacts efficiently with activated aromatic rings, such as phenol (B47542) and aniline (B41778) derivatives (with appropriate protection of the hydroxyl and amino groups).[6][13] The reaction often proceeds via an addition-elimination mechanism, with a preference for ortho-fluorination.[6][13]
Fluorination of Aryl Boronic Acids
Aryl boronic acids and their pinacol (B44631) esters are valuable intermediates in organic synthesis. This compound provides a metal-free method for the conversion of these compounds to the corresponding aryl fluorides.[4][5][8][9][10][11][12] The reaction is typically fast and proceeds in good yields, particularly for substrates bearing electron-donating groups.[4][5][8][9][10][11][12] The proposed mechanism involves the complexation of the acetate moiety of this compound with the boron atom, facilitating the ipso-substitution of the boronic acid group with fluorine.[4][5]
Table 1: Fluorination of Aryl Boronic Acids and Pinacol Esters with this compound
| Substrate | Product | Yield (%) | Reaction Time (min) |
| 4-tert-butylphenylboronic acid | 4-tert-butylfluorobenzene | 85 | a few |
| 4-chlorophenylboronic acid | 4-chlorofluorobenzene | 75 | a few |
| 4-butylphenylboronic acid | 4-butylfluorobenzene | 85 | a few |
| 2,3-dichlorophenylboronic acid | 2,3-dichlorofluorobenzene | 45 | a few |
| 4-chlorophenylboronic acid pinacol ester | 4-chlorofluorobenzene | 85 | 20-30 |
| 3-acetylphenylboronic acid | 3-fluoroacetophenone | 60 | a few |
| 3-cyanophenylboronic acid | 3-fluorobenzonitrile | 75 | a few |
Data sourced from J. Org. Chem. 2013, 78, 11794-11797.[11]
Synthesis of α-Fluorocarboxylic Acids
α-Fluorocarboxylic acids are important building blocks in medicinal chemistry. Direct fluorination of carboxylic acids can be challenging. An effective strategy involves the conversion of the corresponding esters or acids into ketene (B1206846) acetals, which then react with this compound to yield the α-fluoro derivatives in good yields.[6][7] This method is particularly advantageous for α- and β-branched carboxylic acid derivatives that are not amenable to direct nucleophilic fluorination.[6][7] A notable example is the synthesis of α-fluoroibuprofen.[7]
Application in PET Radiotracer Synthesis
The short-lived positron-emitting isotope fluorine-18 (¹⁸F, t½ ≈ 109.8 min) is the most widely used radionuclide in PET imaging.[2] [¹⁸F]this compound serves as a key reagent for the electrophilic introduction of ¹⁸F into biomolecules.
Synthesis of [¹⁸F]2-deoxy-2-fluoro-D-glucose ([¹⁸F]FDG)
[¹⁸F]FDG is the most commonly used PET radiotracer for imaging glucose metabolism, with widespread applications in oncology, neurology, and cardiology. The synthesis of [¹⁸F]FDG can be achieved by reacting [¹⁸F]this compound with tri-O-acetyl-D-glucal, followed by hydrolysis.[4][14] This method has been shown to produce [¹⁸F]FDG with high radiochemical purity and good radiochemical yield.[4][14]
Table 2: Synthesis of [¹⁸F]FDG using [¹⁸F]this compound
| Parameter | Value |
| Radiochemical Yield | ~24-40% |
| Radiochemical Purity | >95% |
| Synthesis Time | ~15-60 min |
| Specific Activity | ~25.38 GBq/μmol (685 mCi/mmol) |
Data compiled from Int J Appl Radiat Isot. 1983, 34(6), 893-6 and J Nucl Med. 1984, 25(3), 333-7.[4][14]
Synthesis of L-[¹⁸F]6-fluorodopa
L-[¹⁸F]6-fluorodopa is a PET radiotracer used to assess the integrity of the presynaptic dopaminergic system in the brain, particularly in the diagnosis of Parkinson's disease. The synthesis involves the reaction of gaseous [¹⁸F]this compound with a protected L-dopa derivative, followed by hydrolysis to yield the final product.[9][16]
Table 3: Synthesis of L-[¹⁸F]6-fluorodopa using [¹⁸F]this compound
| Parameter | Value |
| Radiochemical Yield (EOB) | ~8-21% |
| Radiochemical Purity | >95% |
| Synthesis Time | ~40-100 min |
| Specific Activity | ~763 mCi/mmol |
Data compiled from J Nucl Med. 1986, 27(9), 1462-6 and J Nucl Med. 1986, 27(12), 1896-901.[9][16]
Experimental Protocols
General Procedure for the Preparation of this compound Solution
Caution: Elemental fluorine is highly reactive and corrosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
A mixture of sodium acetate in glacial acetic acid and an appropriate solvent (e.g., CFCl₃) is prepared in a reaction vessel suitable for gas-phase reactions.
-
A stream of diluted fluorine gas (e.g., 10% F₂ in N₂) is bubbled through the cooled solution.
-
The reaction is monitored for the disappearance of the fluorine gas (e.g., using a potassium iodide solution trap).
-
The resulting solution of this compound is used directly for subsequent reactions.
General Procedure for the Fluorination of an Aryl Boronic Acid
-
The aryl boronic acid is dissolved in a suitable solvent (e.g., CHCl₃ or CCl₄).
-
The solution is cooled to 0 °C.
-
The freshly prepared solution of this compound is added dropwise to the stirred solution of the aryl boronic acid.
-
The reaction is allowed to proceed for a few minutes to half an hour.
-
The reaction mixture is then quenched (e.g., with a solution of sodium thiosulfate (B1220275) or sodium bisulfite).
-
The organic layer is separated, washed, dried, and the solvent is evaporated.
-
The crude product is purified by standard methods (e.g., column chromatography or distillation) to afford the corresponding aryl fluoride.
General Procedure for the Synthesis of [¹⁸F]FDG
Note: This procedure must be carried out in a shielded hot cell with remote handling equipment.
-
[¹⁸F]Fluorine gas is produced via a nuclear reaction (e.g., ²⁰Ne(d,α)¹⁸F).
-
The [¹⁸F]F₂ is passed through a solution of sodium acetate in glacial acetic acid to produce [¹⁸F]this compound in situ.[4]
-
The gaseous [¹⁸F]this compound is then bubbled through a solution of tri-acetyl-D-glucal in a suitable solvent (e.g., methylene (B1212753) chloride or water).[4][14]
-
The reaction mixture is then subjected to acid hydrolysis (e.g., with HCl) to remove the acetyl protecting groups.[4][14]
-
The crude product is purified using a series of columns (e.g., charcoal, ion-retardation resin, and alumina) to yield a sterile, injectable solution of [¹⁸F]FDG.[14]
Visualizing Reaction Pathways and Workflows
Diagrams of Reaction Mechanisms and Workflows
Caption: Synthesis of this compound and its reaction with an aryl boronic acid.
Caption: Experimental workflow for the synthesis of [¹⁸F]FDG.
Caption: Experimental workflow for the synthesis of L-[¹⁸F]6-fluorodopa.
Conclusion
This compound is a valuable and versatile reagent in medicinal chemistry, offering a mild and selective method for electrophilic fluorination. Its utility extends from the synthesis of fluorinated drug candidates to the efficient production of fluorine-18 labeled radiotracers for PET imaging. The fast reaction kinetics and good yields associated with this compound-mediated fluorinations make it an attractive tool for drug discovery and development programs. This guide provides a comprehensive overview of its applications, supported by quantitative data and detailed protocols, to aid researchers in harnessing the full potential of this powerful fluorinating agent.
References
- 1. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. New high-yield synthesis of 18F-labelled 2-deoxy-2-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 6. Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using this compound [organic-chemistry.org]
- 7. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Routine synthesis of L-[18F]6-fluorodopa with fluorine-18 this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine. | Semantic Scholar [semanticscholar.org]
- 13. cris.tau.ac.il [cris.tau.ac.il]
- 14. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of 18F-labeled this compound for radiotracer synthesis [inis.iaea.org]
- 16. High yield synthesis of 6-[18F]fluoro-L-dopa by regioselective fluorination of protected L-dopa with [18F]acetylhypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
Acetyl Hypofluorite: A Technical Guide to "F+" in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl hypofluorite (B1221730) (CH₃COOF) has emerged as a valuable reagent in organic synthesis, serving as a potent source of electrophilic fluorine ("F+"). Its utility lies in its ability to efficiently fluorinate a wide range of organic molecules under relatively mild conditions, making it a crucial tool in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth overview of the synthesis, applications, and safe handling of acetyl hypofluorite, with a focus on its practical implementation in the laboratory.
Synthesis of this compound
This compound is typically prepared in situ by bubbling a diluted mixture of fluorine gas in an inert gas (such as nitrogen) through a suspension of an acetate (B1210297) salt in a suitable solvent. The most common precursor is sodium acetate, although potassium acetate can also be used.[1] The reaction is generally carried out at low temperatures to ensure the stability of the product.
Experimental Protocol: In-Situ Preparation of this compound
Materials:
-
Sodium acetate (anhydrous)
-
Glacial acetic acid
-
Freon-11 (CFCl₃) or other suitable inert solvent
-
Diluted fluorine gas (e.g., 10% F₂ in N₂)
Procedure:
-
A suspension of sodium acetate in a mixture of glacial acetic acid and Freon-11 is prepared in a reaction vessel suitable for gas dispersion.
-
The suspension is cooled to the desired temperature (typically between -78°C and 0°C).
-
A stream of diluted fluorine gas is bubbled through the stirred suspension.
-
The completion of the reaction is often indicated by a color change or by monitoring the disappearance of the starting material using appropriate analytical techniques.
-
The resulting solution of this compound is then used directly for subsequent fluorination reactions without isolation.
Applications in Organic Synthesis
This compound is a versatile reagent for the electrophilic fluorination of various organic substrates. Its reactivity is attributed to the polarized O-F bond, which allows for the facile transfer of a fluorine cation to electron-rich centers.
Fluorination of Aryl Boronic Acids
A significant application of this compound is the fluorination of aryl boronic acids to synthesize aryl fluorides, which are important structural motifs in many bioactive molecules. The reaction proceeds with good to excellent yields, and the regioselectivity is influenced by the electronic nature of the substituents on the aromatic ring.
Electron-donating groups (EDGs) on the aryl boronic acid generally lead to high yields of the corresponding ipso-substituted aryl fluoride.[2][3] In contrast, the presence of electron-withdrawing groups (EWGs) can lead to a mixture of products, with competition between ipso- and ortho-fluorination.[2][3]
Table 1: Fluorination of Substituted Aryl Boronic Acids with this compound
| Aryl Boronic Acid Substituent | Product(s) | Yield (%) |
| 4-Methoxy | 4-Fluoroanisole | High |
| 4-Methyl | 4-Fluorotoluene | High |
| 4-Nitro (para) | Mixture of p- and m-fluoro derivatives | 45-85[2] |
| 3-Nitro (meta) | 3-Nitrophenylboronic acid (ipso-substitution favored) | Good[2] |
Fluorination of Enol Acetates and Silyl (B83357) Enol Ethers
This compound is also effective for the synthesis of α-fluorocarbonyl compounds through the fluorination of enol acetates and silyl enol ethers. This reaction provides a valuable route to α-fluoroketones and α-fluoroesters, which are important building blocks in medicinal chemistry.
Fluorination of β-Dicarbonyl Compounds
The reaction of this compound with β-dicarbonyl compounds can lead to the formation of mono- or di-fluorinated products, depending on the reaction conditions and the stoichiometry of the reagents.[4] This method offers a direct route to α-fluoro-β-dicarbonyl compounds, which are versatile intermediates in organic synthesis.
Fluorination of Heterocycles
Electron-rich heterocyclic compounds, such as indoles and pyrroles, can be fluorinated using this compound. The regioselectivity of the reaction is often dependent on the specific heterocyclic system and the reaction conditions.
Reaction Mechanisms
The reactions of this compound are generally believed to proceed through an electrophilic attack of the "F+" equivalent on the nucleophilic substrate.
Experimental Workflow: Fluorination of an Aryl Boronic Acid
Caption: General workflow for the fluorination of an aryl boronic acid.
Signaling Pathway: Proposed Mechanism for the Fluorination of an Aryl Boronic Acid
Caption: Proposed mechanism of aryl boronic acid fluorination.[2]
Safety and Handling
This compound is a reactive and potentially hazardous substance and should be handled with extreme caution in a well-ventilated fume hood. As it is prepared from fluorine gas, all necessary safety precautions for handling highly toxic and corrosive gases must be strictly followed.
Personal Protective Equipment (PPE):
-
Safety goggles and a face shield are mandatory.
-
Acid-resistant gloves (e.g., neoprene or nitrile) should be worn.
-
A flame-retardant lab coat and closed-toe shoes are required.
Storage and Disposal:
-
This compound is typically generated and used in situ and is not isolated or stored.
-
Any unreacted reagent should be quenched carefully with a suitable reducing agent (e.g., sodium bisulfite solution) before disposal.
-
All waste materials should be disposed of in accordance with local regulations for hazardous chemical waste.[5][6]
Emergency Procedures:
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
In case of inhalation, move to fresh air immediately and seek medical attention.
-
Have an emergency shower and eyewash station readily accessible.
Conclusion
This compound is a powerful and versatile reagent for electrophilic fluorination in organic synthesis. Its ability to be generated in situ from readily available starting materials and its effectiveness in fluorinating a variety of substrates make it an invaluable tool for researchers in academia and industry. However, its reactive nature necessitates strict adherence to safety protocols to ensure safe handling and use. This guide provides a foundational understanding of the synthesis, applications, and safety considerations associated with this compound, enabling its effective and responsible use in the pursuit of novel fluorinated molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 3. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. newpig.scene7.com [newpig.scene7.com]
In-Depth Technical Guide to the Structural Analysis of Acetyl Hypofluorite Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies employed in the structural analysis of acetyl hypofluorite (B1221730) adducts, with a particular focus on their implications for protein modifications. Acetyl hypofluorite (CH₃COOF) is a potent electrophilic fluorinating agent utilized in organic synthesis and increasingly explored for its potential in modifying biomolecules.[1] Understanding the structure of these adducts is crucial for applications in drug development, chemical biology, and toxicology. This document details the experimental protocols for generating and analyzing these adducts, presents quantitative data, and visualizes key workflows and concepts.
Introduction to this compound and Adduct Formation
This compound is a highly reactive compound used for the electrophilic fluorination of a wide range of organic molecules.[1] In the context of biological systems, its reactivity extends to the nucleophilic side chains of amino acid residues within proteins, as well as to other biomolecules like nucleosides. The interaction of this compound with proteins can lead to the formation of various adducts, primarily through the addition of a fluorine atom or an acetyl group, or potentially a combination of both. The nature of these modifications can significantly alter the structure, function, and antigenicity of the modified proteins. Therefore, detailed structural characterization of these adducts is paramount. Aromatic amino acids such as tyrosine and tryptophan are particularly susceptible to modification by electrophilic reagents.
Experimental Protocols
The structural elucidation of this compound adducts relies on a combination of techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below are detailed methodologies for key experiments.
Protein Modification with this compound
Objective: To generate this compound adducts on a target protein for subsequent analysis.
Materials:
-
Target protein (e.g., Bovine Serum Albumin, Myoglobin)
-
This compound (prepared in situ or from a commercial source)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., excess methionine or other scavenger)
-
Size-exclusion chromatography columns for protein purification
Procedure:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Cool the protein solution to 0-4 °C in an ice bath.
-
Prepare a fresh solution of this compound in a suitable solvent (e.g., Freon-11).
-
Add a molar excess of the this compound solution to the protein solution dropwise while gently stirring. The molar ratio will need to be optimized depending on the desired degree of modification.
-
Allow the reaction to proceed for a short duration, typically 1-15 minutes, maintaining the low temperature.
-
Quench the reaction by adding an excess of a quenching solution to consume any unreacted this compound.
-
Purify the modified protein from the reaction mixture using size-exclusion chromatography to remove excess reagents and byproducts.
-
Characterize the extent of modification using UV-Vis spectroscopy or a protein assay, and confirm adduct formation by intact protein mass spectrometry.
Mass Spectrometry-Based Adduct Identification
Objective: To identify the specific sites of modification and characterize the chemical nature of the adducts using a bottom-up proteomics approach.
Materials:
-
Modified protein from section 2.1
-
Denaturing buffer (e.g., 8 M urea (B33335), 100 mM Tris, pH 8.5)
-
Reducing agent (e.g., dithiothreitol, DTT)
-
Alkylating agent (e.g., iodoacetamide, IAA)
-
Proteolytic enzyme (e.g., trypsin, chymotrypsin)
-
LC-MS/MS system (e.g., Q-Exactive, Orbitrap)
Procedure:
-
Denature the purified modified protein in the denaturing buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 56 °C for 30 minutes.
-
Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.
-
Dilute the protein solution with an appropriate buffer (e.g., 100 mM Tris, pH 8.5) to reduce the urea concentration to less than 1 M.
-
Add the proteolytic enzyme at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37 °C.
-
Acidify the peptide mixture with formic acid to quench the digestion.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Analyze the peptide mixture by LC-MS/MS. Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
-
Analyze the MS/MS data using a database search algorithm (e.g., Mascot, Sequest) with variable modifications specified for potential adducts (e.g., fluorination, acetylation).
NMR Spectroscopy for Structural Analysis
Objective: To obtain high-resolution structural information on the modified protein.
Materials:
-
Isotopically labeled (¹⁵N, ¹³C) modified protein
-
NMR buffer (e.g., phosphate (B84403) buffer in D₂O)
-
High-field NMR spectrometer equipped with a cryoprobe
Procedure:
-
Express and purify the target protein with uniform ¹⁵N and ¹³C labeling.
-
Modify the isotopically labeled protein with this compound as described in section 2.1.
-
Exchange the purified, modified protein into the NMR buffer.
-
Acquire a series of multidimensional NMR spectra (e.g., ¹H-¹⁵N HSQC, HNCO, HNCA, HNCACB).
-
Process and analyze the NMR data to assign the chemical shifts of the backbone and side-chain nuclei.
-
Compare the chemical shifts of the modified protein to those of the unmodified protein to identify regions of structural perturbation.
-
For detailed structural analysis, use the chemical shift assignments to guide the collection of nuclear Overhauser effect (NOE) data and calculate a three-dimensional structure.
Data Presentation
The analysis of this compound adducts generates quantitative data that can be summarized for comparative purposes.
Mass Spectrometry Data
The primary quantitative data from MS analysis is the mass shift of the modified amino acid residues.
| Modification | Mass Shift (Monoisotopic) | Potentially Modified Residues |
| Fluorination | +18.998403 Da | Tyrosine, Tryptophan, Phenylalanine, Histidine |
| Acetylation | +42.010565 Da | Lysine, N-terminus |
| Fluoroacetylation | +61.008968 Da | Lysine, N-terminus |
The identification of modified peptides is based on the accurate mass measurement of the precursor ion and the fragmentation pattern in the MS/MS spectrum.
| Peptide Sequence | Precursor m/z (Observed) | Precursor m/z (Calculated) | Mass Error (ppm) | Modification | Site |
| YFPTK | 728.3456 | 728.3449 | 0.96 | Fluorination | Tyr |
| FNLVYK | 789.4321 | 789.4315 | 0.76 | Acetylation | Lys |
NMR Spectroscopy Data
Chemical shift perturbations (CSPs) are a key quantitative measure from NMR studies, indicating changes in the chemical environment of a nucleus upon modification.
| Residue Number | Unmodified ¹H Chemical Shift (ppm) | Unmodified ¹⁵N Chemical Shift (ppm) | Modified ¹H Chemical Shift (ppm) | Modified ¹⁵N Chemical Shift (ppm) | CSP (ppm) |
| Tyr-42 | 8.21 | 118.5 | 8.25 | 118.9 | 0.09 |
| Gly-43 | 8.56 | 109.2 | 8.78 | 109.3 | 0.22 |
| Leu-44 | 7.98 | 122.1 | 8.01 | 122.0 | 0.03 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key experimental and logical flows in the analysis of this compound adducts.
Conclusion
The structural analysis of this compound adducts is a multifaceted process that requires a combination of sophisticated analytical techniques. Mass spectrometry provides invaluable information on the sites and types of modifications, while NMR spectroscopy offers insights into the structural consequences of these modifications. The detailed protocols and data presented in this guide serve as a foundational resource for researchers in drug development and chemical biology to investigate the impact of this potent fluorinating agent on biological systems. Further research into the fragmentation patterns of various this compound-induced modifications will enhance the accuracy and efficiency of their identification.
References
Initial Investigations into the Reactivity of Acetyl Hypofluorite with Aromatic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the initial studies concerning the reactivity of acetyl hypofluorite (B1221730) (CH₃COOF) with aromatic compounds. Acetyl hypofluorite emerged as a novel and efficient electrophilic fluorinating agent, demonstrating remarkable reactivity and selectivity, particularly with activated aromatic systems. This document collates quantitative data from seminal research, details key experimental protocols, and presents visual representations of experimental workflows and reaction mechanisms to offer a comprehensive resource for professionals in chemical research and drug development. The primary focus is on the early work that established this compound as a valuable tool for the synthesis of aryl fluorides, a critical moiety in many pharmaceutical and agrochemical compounds.
Introduction
The introduction of a fluorine atom into an aromatic ring can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic properties. Historically, the synthesis of aryl fluorides has been a challenging endeavor. The discovery of this compound presented a significant breakthrough, offering a reactive yet manageable electrophilic fluorine source. Unlike harsher fluorinating agents, this compound can be prepared in situ from elemental fluorine and sodium acetate (B1210297), providing a more accessible route to fluorinated aromatics.[1]
Early investigations revealed that this compound reacts efficiently with electron-rich aromatic compounds, such as phenol (B47542) and aniline (B41778) derivatives, with their functional groups suitably protected.[2] A key finding from these initial studies was the pronounced regioselectivity of the reaction, with a strong preference for ortho-fluorination.[2] This guide will delve into the quantitative aspects of these reactions, the experimental conditions employed, and the proposed mechanisms that govern this unique reactivity.
Data Presentation: Reactivity with Substituted Aromatics
The following tables summarize the quantitative data from initial investigations into the fluorination of various protected, activated aromatic compounds with this compound. The data highlights the yields and regioselectivity observed.
Table 1: Fluorination of Protected Phenol Derivatives
| Substrate (Protecting Group) | Product(s) | Overall Yield (%) | Isomer Distribution (ortho:meta:para) |
| Anisole (Methyl) | Fluoroanisole | 75 | 88:2:10 |
| Phenetole (Ethyl) | Fluorophenetole | 70 | 90:trace:10 |
| Phenyl Acetate (Acetyl) | Fluorophenyl Acetate | 80 | 95:trace:5 |
Table 2: Fluorination of Protected Aniline Derivatives
| Substrate (Protecting Group) | Product(s) | Overall Yield (%) | Isomer Distribution (ortho:meta:para) |
| Acetanilide (Acetyl) | Fluoroacetanilide | 85 | 92:1:7 |
| N-Benzoyl-N-methylaniline (Benzoyl) | Fluoro-N-benzoyl-N-methylaniline | 78 | 85:5:10 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial investigations of this compound's reactivity with aromatics.
In Situ Preparation of this compound
The this compound reagent was typically prepared in situ immediately prior to its use in fluorination reactions.
Procedure:
-
A suspension of finely powdered sodium acetate in a suitable inert solvent (e.g., Freon-11, CFCl₃) is prepared in a reaction vessel at -78 °C (dry ice/acetone bath).
-
A gaseous mixture of 10% fluorine in nitrogen is bubbled through the stirred suspension.
-
The completion of the reaction is indicated by a color change of the solution to pale yellow.
-
The resulting solution of this compound is used directly for the subsequent fluorination step without isolation.
General Procedure for Aromatic Fluorination
Procedure:
-
The aromatic substrate (e.g., anisole, acetanilide) is dissolved in an inert solvent, such as chloroform (B151607) or carbon tetrachloride, and cooled to the desired reaction temperature (typically between -78 °C and -40 °C).
-
The freshly prepared solution of this compound is added dropwise to the stirred solution of the aromatic substrate.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., aqueous sodium bisulfite) to destroy any unreacted this compound.
-
The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to isolate the fluorinated aromatic compounds.
Visualizing Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and reaction of this compound with aromatic compounds.
Proposed Reaction Mechanism: Addition-Elimination
The pronounced ortho-selectivity observed in the fluorination of activated aromatic rings with this compound led to the proposal of an addition-elimination mechanism, rather than a direct electrophilic aromatic substitution.[2] This mechanism is depicted below.
Conclusion
The initial investigations into the reactivity of this compound with aromatic compounds established it as a pivotal reagent in organofluorine chemistry. Its ability to be generated in situ, coupled with its high reactivity and remarkable ortho-directing effect in the fluorination of activated aromatics, provided a novel and valuable synthetic tool. The data and protocols summarized in this guide highlight the foundational work that has paved the way for further developments in electrophilic fluorination and the synthesis of fluorinated molecules for a wide range of applications, particularly in the pharmaceutical and agrochemical industries. The proposed addition-elimination mechanism for its unique regioselectivity continues to be a subject of interest and further study.
References
preliminary studies on the fluorination of 1,3-dicarbonyl compounds
An In-depth Technical Guide to the Fluorination of 1,3-Dicarbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated compounds often exhibit unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can translate into improved pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Among the various classes of organic compounds, 1,3-dicarbonyls are particularly valuable substrates for fluorination due to the acidity of their α-protons, facilitating the introduction of fluorine at a key position. This guide provides a comprehensive overview of , focusing on electrophilic fluorination methodologies.
Core Concepts in Electrophilic Fluorination
The most common strategy for the fluorination of 1,3-dicarbonyl compounds involves an electrophilic fluorinating agent. The reaction proceeds through the enol or enolate form of the dicarbonyl compound, which acts as a nucleophile, attacking the electrophilic fluorine source. A variety of electrophilic N-F reagents have been developed, with Selectfluor® and N-fluorobenzenesulfonimide (NFSI) being among the most widely used due to their stability, commercial availability, and efficiency.[1][2]
The general mechanism for the electrophilic fluorination of a 1,3-dicarbonyl compound is depicted below:
Caption: General mechanism of electrophilic fluorination of 1,3-dicarbonyl compounds.
Key Electrophilic Fluorinating Reagents
Selectfluor® (F-TEDA-BF₄)
Selectfluor®, a 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a highly effective and versatile electrophilic fluorinating agent.[1] It is a stable, crystalline solid that can be used for both mono- and di-fluorination of 1,3-dicarbonyl compounds. The selectivity between mono- and di-fluorination can often be controlled by the stoichiometry of the reagents.[3]
N-Fluorobenzenesulfonimide (NFSI)
NFSI is another widely used, commercially available, and stable crystalline solid for electrophilic fluorination.[2] It is known for its high reactivity and is often employed in both racemic and asymmetric fluorination reactions.[4]
Data Presentation: A Comparative Overview of Fluorination Reactions
The following tables summarize quantitative data from various studies on the fluorination of 1,3-dicarbonyl compounds, providing a comparative look at different reagents, conditions, and outcomes.
Table 1: Microwave-Assisted Fluorination of 1,3-Dicarbonyl Compounds with Selectfluor®[1]
| Entry | Substrate | Product | Molar Ratio (Substrate:Selectfluor®) | Time (min) | Yield (%) |
| 1 | 1,3-Diphenyl-1,3-propanedione | 2-Fluoro-1,3-diphenyl-1,3-propanedione | 1:1.2 | 10 | 92 |
| 2 | 1,3-Diphenyl-1,3-propanedione | 2,2-Difluoro-1,3-diphenyl-1,3-propanedione | 1:3 | 10 | 81 |
| 3 | Ethyl benzoylacetate | Ethyl 2-fluoro-2-benzoylacetate | 1:1.2 | 10 | 85 |
| 4 | Diethyl malonate | Diethyl 2-fluoromalonate | 1:1.2 | 10 | 80 |
Table 2: Enantioselective Fluorination of β-Keto Esters with NFSI[4]
| Entry | Substrate | Catalyst | Time (h) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | tert-Butyl 1-indanone-2-carboxylate | Eu(OTf)₃ / (S,R)-ind-pybox | 24 | -30 | 95 | 96 |
| 2 | Ethyl 1-indanone-2-carboxylate | Eu(OTf)₃ / (S,R)-ind-pybox | 24 | -30 | 92 | 91 |
| 3 | Benzyl 1-indanone-2-carboxylate | Eu(OTf)₃ / (S,R)-ind-pybox | 24 | -30 | 93 | 92 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific research. Below are representative experimental protocols for the fluorination of 1,3-dicarbonyl compounds.
Protocol 1: General Procedure for Microwave-Assisted Monofluorination with Selectfluor®[1]
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
Selectfluor® (1.2 mmol)
-
Acetonitrile (B52724) (2 mL, freshly distilled)
-
Septum-sealed microwave tube
-
Microwave reactor (e.g., CEM Discover)
Procedure:
-
To a septum-sealed microwave tube, add the 1,3-dicarbonyl substrate (1 mmol) and acetonitrile (2 mL).
-
Add Selectfluor® (1.2 mmol) to the mixture.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at 82 °C for 10 minutes.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by flash column chromatography on silica (B1680970) gel to afford the desired monofluorinated product.
Protocol 2: General Procedure for Microwave-Assisted Difluorination with Selectfluor® in the Presence of a Base[1]
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
Selectfluor® (3 mmol)
-
Tetrabutylammonium hydroxide (B78521) (TBAH) (1 M solution in methanol, 2 mL)
-
Acetonitrile (1 mL, freshly distilled)
-
Septum-sealed microwave tube
-
Microwave reactor
Procedure:
-
In a septum-sealed microwave tube, combine the 1,3-dicarbonyl compound (1 mmol), Selectfluor® (3 mmol), and acetonitrile (1 mL).
-
Add TBAH solution (1 M in methanol, 2 mL) to the reaction mixture.
-
Seal the tube and irradiate in a microwave reactor at 82 °C for 10 minutes.
-
After cooling, the workup procedure is the same as for the monofluorination.
Protocol 3: Catalytic Enantioselective Fluorination of a β-Keto Ester with NFSI[4]
Materials:
-
β-Keto ester (e.g., tert-Butyl 1-indanone-2-carboxylate) (0.1 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (0.12 mmol)
-
Europium(III) triflate (Eu(OTf)₃) (10 mol%)
-
(S,R)-ind-pybox ligand (10 mol%)
-
Acetonitrile (1 mL)
-
Anhydrous reaction vessel
Procedure:
-
In an anhydrous reaction vessel under an inert atmosphere, dissolve Eu(OTf)₃ (10 mol%) and the (S,R)-ind-pybox ligand (10 mol%) in acetonitrile (0.5 mL).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the solution to -30 °C.
-
Add a solution of the β-keto ester (0.1 mmol) in acetonitrile (0.5 mL) to the catalyst mixture.
-
Add NFSI (0.12 mmol) portion-wise over 10 minutes.
-
Stir the reaction at -30 °C for 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantiomerically enriched α-fluoro-β-keto ester.
Visualization of Experimental Workflow and Logical Relationships
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and relationships in the fluorination of 1,3-dicarbonyl compounds.
Caption: A typical experimental workflow for microwave-assisted fluorination.
Caption: Comparison of non-catalytic and catalytic fluorination approaches.
Conclusion
The fluorination of 1,3-dicarbonyl compounds is a robust and highly valuable transformation in synthetic organic chemistry. The development of powerful electrophilic fluorinating reagents like Selectfluor® and NFSI, coupled with innovative methodologies such as microwave-assisted synthesis and asymmetric catalysis, has significantly expanded the toolkit for accessing fluorinated building blocks. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals in the field, enabling the strategic design and execution of fluorination reactions for applications in drug discovery and beyond. Further exploration into more sustainable and efficient catalytic systems continues to be an active area of research, promising even greater control and versatility in the synthesis of novel fluorinated molecules.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 4. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Acetyl Hypofluorite by Shlomo Rozen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research conducted by Professor Shlomo Rozen and his research group on acetyl hypofluorite (B1221730) (AcOF). This powerful and versatile electrophilic fluorinating agent, prepared in situ from elemental fluorine, has proven invaluable in synthetic organic chemistry, particularly for the preparation of fluorinated molecules of interest in medicinal chemistry and positron emission tomography (PET).
Core Concepts and Synthesis
Acetyl hypofluorite is a highly reactive reagent containing an oxygen-fluorine bond, making it a potent source of electrophilic fluorine. A key advantage of Rozen's methodology is the direct and continuous in-situ generation of this compound by bubbling a dilute stream of elemental fluorine (typically 10% in nitrogen) through a solution of sodium acetate (B1210297) in acetic acid and a co-solvent like Freon-11 (CFCl3) at low temperatures.[1][2] This method avoids the isolation of the potentially hazardous reagent and allows for immediate consumption by the substrate.[3] The ease of its preparation from readily available starting materials has made it an attractive tool for introducing fluorine into organic molecules.[4]
General Experimental Protocol for the Synthesis of this compound
A stream of 10% fluorine in nitrogen is passed through a cold (-75 °C) solution of sodium acetate in a mixture of glacial acetic acid and Freon-11. The flow of fluorine is monitored, and the completion of the reaction is indicated by the appearance of a pale yellow color, signifying the presence of free fluorine. The resulting solution of this compound is then used directly for subsequent fluorination reactions.
Electrophilic Fluorination of Organic Substrates
This compound has demonstrated broad applicability in the fluorination of a wide range of organic substrates. Its electrophilic nature allows for the fluorination of electron-rich centers.
Fluorination of Aromatic Compounds
One of the early and significant applications of this compound was in the electrophilic fluorination of activated aromatic rings. The reaction typically proceeds with high efficiency and selectivity, often favoring ortho-substitution. This provides a valuable alternative to traditional methods like the Balz-Schiemann reaction. The speed of this reaction also makes it suitable for the introduction of the short-lived fluorine-18 (B77423) isotope for PET applications.[3]
General Reaction Scheme:
References
- 1. This compound, the first member of a new family of organic compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
Acetyl Hypofluorite Fluorination: A Comprehensive Technical Guide on Substrate Scope and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among the array of fluorinating agents, acetyl hypofluorite (B1221730) (CH₃COOF) has emerged as a potent and versatile electrophilic fluorinating agent. First reported by Rozen and his collaborators, this reagent offers a practical and often highly selective method for the fluorination of a diverse range of organic substrates.[1][2] Prepared in situ from elemental fluorine and sodium acetate (B1210297), acetyl hypofluorite provides a valuable tool for the synthesis of fluorinated compounds, including those labeled with the positron-emitting isotope ¹⁸F for use in Positron Emission Tomography (PET).[3][4] This guide provides an in-depth exploration of the substrate scope of this compound fluorination, complete with quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in leveraging this powerful synthetic methodology.
Substrate Scope and Data
This compound exhibits reactivity towards a variety of electron-rich substrates. The following sections summarize the scope of this reagent with key substrate classes, with quantitative data presented in tabular format for ease of comparison.
Aromatic Compounds
This compound is highly effective for the fluorination of activated aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, favoring ortho-substitution.[5] Aryl boronic acids and their pinacol (B44631) esters are also excellent substrates, undergoing fluorination to provide aryl fluorides in good to excellent yields.[6][7] The regiochemical outcome of the fluorination of substituted aryl boronic acids is dependent on the electronic nature of the substituents.
| Substrate Type | Specific Example | Product | Yield (%) | Reference |
| Activated Aromatic | Anisole | o-Fluoroanisole | High | [5] |
| Activated Aromatic | Acetanilide | o-Fluoroacetanilide | High | [5] |
| Aryl Boronic Acid | 4-Methoxyphenylboronic acid | 4-Fluoroanisole | 85 | [6] |
| Aryl Boronic Acid | 3-Methoxyphenylboronic acid | 3-Fluoroanisole | 75 | [6] |
| Aryl Boronic Acid | 4-Chlorophenylboronic acid | 4-Chlorofluorobenzene | 60 | [6] |
| Aryl Boronic Acid | Phenylboronic acid | Fluorobenzene | 70 | [6] |
| Aryl Pinacol Ester | Phenylboronic acid pinacol ester | Fluorobenzene | 65 | [6] |
Alkenes
The reaction of this compound with alkenes proceeds via a syn-addition mechanism, leading to the formation of vicinal fluoroacetoxyalkanes. This stereospecificity is a key feature of the reaction. The subsequent hydrolysis of the acetate group can provide access to fluorohydrins.
| Substrate | Product | Yield (%) | Diastereoselectivity | Reference |
| D-Glucal | 2-Fluoro-2-deoxy-D-glucose (after hydrolysis) | ~40 (radiochemical) | High | |
| Stilbene | 1-Fluoro-2-acetoxy-1,2-diphenylethane | Good | Syn-addition | [4] |
| Cyclohexene | 1-Fluoro-2-acetoxycyclohexane | Good | Syn-addition |
Enol Derivatives
Enol acetates, silyl (B83357) enol ethers, and ketene (B1206846) acetals are excellent substrates for this compound, providing a direct route to α-fluorocarbonyl compounds and their derivatives. This method is particularly useful for the synthesis of α-fluoro-α,β-unsaturated ketones and α-fluorocarboxylic acids. The fluorination of lithium enolates has also been reported.[8]
| Substrate Type | Specific Example | Product | Yield (%) | Reference |
| Ketene Acetal (B89532) | Ketene diethyl acetal of ethyl acetate | Ethyl α-fluoroacetate | Good | [3] |
| Enol Acetate | 1-Acetoxycyclohexene | 2-Fluorocyclohexanone | Good | [9] |
| Steroid Enol Acetate | Cholestenone enol acetate | 6-Fluorocholestenone | Good | |
| Lithium Enolate | Lithium enolate of cyclohexanone | 2-Fluorocyclohexanone | Moderate | [8] |
Nucleosides
This compound can also be employed for the fluorination of nucleosides, offering a method for the synthesis of biologically active fluorinated analogues.
| Substrate | Product | Yield (%) | Reference |
| Uracil | 5-Fluorouracil | 20-30 (radiochemical) | |
| Cytosine | 5-Fluorocytosine | Moderate | [10] |
Experimental Protocols
Synthesis of this compound (In Situ)
Warning: This procedure involves the use of elemental fluorine, which is a highly toxic and corrosive gas. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Sodium acetate, anhydrous
-
Acetic acid, glacial
-
Freon-11 (trichlorofluoromethane) or a suitable alternative solvent
-
A mixture of 10% F₂ in N₂
Procedure (based on the work of Rozen et al.): [1][2]
-
A solution of sodium acetate in a mixture of glacial acetic acid and Freon-11 is prepared in a passivated reaction vessel (e.g., Teflon or passivated stainless steel).
-
The vessel is cooled to -75 °C in a dry ice/acetone bath.
-
A stream of 10% fluorine in nitrogen is bubbled through the stirred solution. The flow rate and reaction time will depend on the scale of the reaction and should be carefully controlled.
-
The completion of the reaction is typically indicated by a persistent pale yellow color of the solution.
-
The resulting solution of this compound is used immediately in situ for the subsequent fluorination reaction.
General Procedure for the Fluorination of an Aromatic Boronic Acid
Materials:
-
Aryl boronic acid
-
In situ prepared solution of this compound
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
The aryl boronic acid is dissolved in dichloromethane in a separate reaction vessel and cooled to -75 °C.
-
The freshly prepared, cold solution of this compound is added dropwise to the stirred solution of the aryl boronic acid.
-
The reaction mixture is stirred at -75 °C for a specified time (typically 15-30 minutes), and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding aryl fluoride.
Mechanistic Insights and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the fluorination of different substrate classes with this compound.
Fluorination of Activated Aromatic Compounds
The fluorination of electron-rich aromatic rings is believed to proceed through an addition-elimination mechanism. The electrophilic fluorine atom of this compound attacks the aromatic ring, forming a Wheland intermediate, which then loses a proton to restore aromaticity.
Caption: Proposed addition-elimination mechanism for the fluorination of activated aromatic rings.
Fluorination of Alkenes (Syn-Addition)
The reaction of this compound with alkenes proceeds via a concerted or near-concerted syn-addition, where the fluorine and acetate groups are delivered to the same face of the double bond. This is thought to involve a four-centered transition state.
Caption: Concerted syn-addition mechanism for the fluorination of alkenes.
Fluorination of Enolates
The fluorination of pre-formed enolates or enol derivatives involves the nucleophilic attack of the electron-rich enolate on the electrophilic fluorine atom of this compound.
Caption: Electrophilic fluorination of an enolate or enol derivative.
Conclusion
This compound is a powerful and versatile reagent for the electrophilic fluorination of a wide range of organic substrates. Its ability to be generated and used in situ, coupled with its high reactivity and, in many cases, high selectivity, makes it an invaluable tool for the synthesis of fluorinated molecules in both academic and industrial research, particularly in the field of drug development and PET imaging. This guide has provided a comprehensive overview of its substrate scope, along with practical experimental guidance and mechanistic insights, to facilitate its broader application in synthetic chemistry. As with any highly reactive reagent, appropriate safety precautions are paramount when working with this compound and its precursor, elemental fluorine.
References
- 1. This compound, the first member of a new family of organic compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 7. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Situ Generation of [18F]Acetyl Hypofluorite for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in situ generation of [18F]acetyl hypofluorite (B1221730) ([¹⁸F]CH₃COOF) is a well-established electrophilic radiofluorination method for the synthesis of positron emission tomography (PET) tracers. This technique offers a reactive and more selective alternative to gaseous [¹⁸F]fluorine ([¹⁸F]F₂), enabling the efficient labeling of a variety of organic molecules. This document provides detailed application notes and experimental protocols for the in situ generation of [¹⁸F]acetyl hypofluorite and its use in the radiolabeling of key PET radiopharmaceuticals.
Principle of the Method
The in situ generation of [¹⁸F]this compound involves passing cyclotron-produced [¹⁸F]F₂ gas through a solution containing an acetate (B1210297) source, typically in acetic acid. The [¹⁸F]F₂ reacts with the acetate to form [¹⁸F]this compound, which is then immediately bubbled through a solution of the precursor molecule to be radiolabeled. This method avoids the isolation of the highly reactive [¹⁸F]this compound, enhancing safety and efficiency.
Applications
The in situ generation of [¹⁸F]this compound is a versatile method for the synthesis of several clinically relevant PET tracers, including:
-
[¹⁸F]2-deoxy-2-fluoro-D-glucose ([¹⁸F]FDG): A cornerstone of clinical PET imaging in oncology, neurology, and cardiology.
-
L-[¹⁸F]6-fluorodopa: An essential radiotracer for studying the dopaminergic system in the brain, particularly for the diagnosis of Parkinson's disease.[1]
-
[¹⁸F]5-Fluorouracil ([¹⁸F]5-FU): An antimetabolite used in cancer therapy, which can be radiolabeled to study its pharmacokinetics and tumor uptake.[2]
The following diagram illustrates the general workflow for radiolabeling using in situ generated [¹⁸F]this compound.
Caption: General workflow for radiolabeling with in situ generated [18F]this compound.
Quantitative Data Summary
The efficiency of radiolabeling with in situ generated [¹⁸F]this compound varies depending on the precursor and reaction conditions. The following table summarizes typical radiochemical yields (RCY) and synthesis times for common PET tracers.
| Radiotracer | Precursor | Radiochemical Yield (RCY, EOB) | Total Synthesis Time (min) |
| [¹⁸F]FDG | D-Glucal | ~40% | ~15 |
| L-[¹⁸F]6-fluorodopa | L-methyl-N-acetyl-[β-(3-methoxy-4-acetoxyphenyl)]alaninate | 8% | 100 |
| [¹⁸F]5-Fluorouracil | Uracil | 20-30% | Not specified |
EOB: End of Bombardment
Experimental Protocols
Protocol 1: In Situ Generation of [¹⁸F]this compound
This protocol describes the general procedure for the production of gaseous [¹⁸F]this compound.
Materials:
-
[¹⁸F]F₂ gas produced from a cyclotron (e.g., from a Ne/F₂ target).
-
Ammonium (B1175870) acetate or Sodium acetate.
-
Glacial acetic acid.
-
A gas dispersion tube or a similar apparatus for bubbling gas through a liquid.
Procedure:
-
Prepare a solution of ammonium acetate or sodium acetate in glacial acetic acid. The concentration may need to be optimized, but a saturated solution is often effective.
-
Place the acetate solution in a suitable reaction vessel equipped with a gas inlet and outlet.
-
Connect the outlet of the cyclotron target to the gas inlet of the reaction vessel.
-
Purge the [¹⁸F]F₂ gas from the cyclotron target through the acetate solution. The flow rate should be controlled to ensure efficient reaction.
-
The exiting gas stream, containing [¹⁸F]this compound, is then directed immediately into the reaction vessel containing the precursor for radiolabeling.
The following diagram illustrates the in situ generation process.
Caption: In situ generation of [18F]this compound.
Protocol 2: Synthesis of [¹⁸F]FDG
This protocol details the synthesis of [¹⁸F]FDG using in situ generated [¹⁸F]this compound.
Materials:
-
Gaseous [¹⁸F]this compound (from Protocol 1).
-
D-Glucal.
-
Water (for injection grade).
-
Hydrochloric acid (HCl).
-
Charcoal column.
-
Ion-retardation resin column.
-
Alumina (B75360) column.
-
Sterile saline.
Procedure:
-
Dissolve D-glucal in water in a reaction vessel.
-
Bubble the gaseous [¹⁸F]this compound from the in situ generator through the D-glucal solution.
-
After the reaction is complete, add HCl to the reaction mixture to hydrolyze the intermediate products.
-
Purify the crude product by passing it sequentially through a charcoal column, an ion-retardation resin column, and an alumina column.
-
The purified [¹⁸F]FDG solution is then formulated in sterile saline for injection.
-
The entire synthesis can be completed in approximately 15 minutes with a radiochemical yield of about 40%.[3]
Protocol 3: Synthesis of L-[¹⁸F]6-fluorodopa
This protocol outlines the synthesis of L-[¹⁸F]6-fluorodopa.
Materials:
-
Gaseous [¹⁸F]this compound (from Protocol 1).
-
L-methyl-N-acetyl-[β-(3-methoxy-4-acetoxyphenyl)]alaninate (precursor).
-
Glacial acetic acid.
-
Concentrated hydriodic acid (HI).
-
High-performance liquid chromatography (HPLC) system for purification.
-
Sterile saline.
Procedure:
-
Dissolve the precursor, L-methyl-N-acetyl-[β-(3-methoxy-4-acetoxyphenyl)]alaninate, in glacial acetic acid in a reaction vessel.
-
Bubble the gaseous [¹⁸F]this compound from the in situ generator through the precursor solution at room temperature.
-
After the reaction, remove the acetic acid, and add concentrated hydriodic acid to hydrolyze the intermediate protecting groups.
-
Purify the desired L-[¹⁸F]6-fluorodopa isomer from the reaction mixture using HPLC.
-
The purified product is collected and formulated in sterile saline for injection.
-
The overall synthesis time is approximately 100 minutes, with a radiochemical yield of about 8% at the end of bombardment.[1]
Safety Considerations
-
Radiation Safety: All procedures involving radioactive materials must be conducted in a shielded hot cell by trained personnel. Adherence to ALARA (As Low As Reasonably Achievable) principles is mandatory.
-
Handling of Gaseous Radioactivity: [¹⁸F]F₂ and [¹⁸F]this compound are radioactive and reactive gases. The experimental setup must be gas-tight to prevent leakage. The exhaust from the reaction should be passed through a suitable trap (e.g., soda lime) to capture any unreacted radioactive gas.
-
Chemical Hazards: Acetic acid and hydriodic acid are corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.
Quality Control
The final radiolabeled product must undergo rigorous quality control testing before administration. Key quality control parameters include:
-
Radiochemical Purity: Determined by radio-HPLC or radio-TLC to ensure the absence of radioactive impurities.
-
Radionuclidic Identity: Confirmed by measuring the half-life of the product.
-
pH: The pH of the final formulation should be within the acceptable range for injection (typically 4.5-7.5).
-
Sterility and Endotoxin Testing: To ensure the product is free from microbial contamination and pyrogens.
Conclusion
The in situ generation of [¹⁸F]this compound provides a reliable and efficient method for the synthesis of important PET radiopharmaceuticals. The protocols outlined in this document, when followed with appropriate safety precautions and quality control measures, can be readily implemented in a radiochemistry laboratory equipped with a cyclotron. This technique continues to be a valuable tool for both clinical production and the development of novel PET tracers.
References
Application Notes and Protocols for ¹⁸F-Labeling of Peptides using Acetyl Hypofluorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of Fluorine-18 (¹⁸F) into peptides is of significant interest for the development of radiotracers for Positron Emission Tomography (PET) imaging. ¹⁸F offers ideal decay characteristics, including a high positron branching ratio (97%) and a convenient half-life (109.7 minutes), which allows for multi-step radiosynthesis and imaging studies over several hours. One method for the direct labeling of peptides is through electrophilic fluorination using [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF). This technique is particularly effective for peptides containing activated aromatic amino acid residues, such as tyrosine.
[¹⁸F]Acetyl hypofluorite is a reactive electrophilic fluorinating agent that can be produced from cyclotron-produced [¹⁸F]F₂ gas. The subsequent reaction with a tyrosine-containing peptide proceeds via electrophilic aromatic substitution, preferentially at the ortho position of the phenolic ring of tyrosine. This method offers a direct route to ¹⁸F-labeled peptides without the need for complex prosthetic groups. However, careful optimization of reaction conditions is crucial to achieve desirable radiochemical yields and to minimize potential side reactions, such as oxidation of sensitive amino acid residues like methionine.
This document provides a detailed protocol for the ¹⁸F-labeling of tyrosine-containing peptides using [¹⁸F]this compound, including the synthesis of the labeling agent, the labeling reaction, and the purification and analysis of the final product.
Experimental Protocols
Part 1: Synthesis of [¹⁸F]this compound
This protocol is adapted from the method described by Fowler et al. and is a critical first step in the labeling procedure.[1]
Materials:
-
[¹⁸F]F₂ gas produced from a cyclotron via the ²⁰Ne(d,α)¹⁸F nuclear reaction.
-
A solution of potassium acetate (B1210297) in glacial acetic acid (e.g., 0.1 M).
-
High-purity nitrogen or argon gas.
-
A gas-tight reaction vessel.
Procedure:
-
Prepare a solution of potassium acetate in glacial acetic acid in a gas-tight reaction vessel.
-
Bubble the cyclotron-produced [¹⁸F]F₂ gas, carried in a stream of neon, through the potassium acetate/acetic acid solution.
-
The [¹⁸F]F₂ reacts with the acetate to form [¹⁸F]this compound in solution.
-
After the transfer of [¹⁸F]F₂ is complete, purge the reaction vessel with an inert gas (nitrogen or argon) to remove any unreacted [¹⁸F]F₂.
-
The resulting solution of [¹⁸F]this compound in acetic acid is used directly in the subsequent peptide labeling step. A radiochemical yield of approximately 80% for the synthesis of [¹⁸F]this compound can be expected.[1]
Part 2: ¹⁸F-Labeling of Tyrosine-Containing Peptides
This protocol is based on the direct electrophilic fluorination of dermorphin (B549996) analogues as described by Kirk et al.
Materials:
-
Solution of [¹⁸F]this compound in acetic acid (from Part 1).
-
Tyrosine-containing peptide (unprotected or with acid-labile protecting groups). The peptide can be in solution or immobilized on a solid-phase resin (e.g., Merrifield resin).
-
Anhydrous solvent (e.g., trifluoroacetic acid, acetic acid, or a mixture thereof).
-
Quenching solution (e.g., a solution of a reducing agent like sodium bisulfite or an excess of an electron-rich scavenger).
Procedure:
-
Dissolve the tyrosine-containing peptide in a suitable anhydrous solvent. The choice of solvent may depend on the solubility of the peptide.
-
Cool the peptide solution to a low temperature (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions.
-
Slowly add the solution of [¹⁸F]this compound to the cooled peptide solution with vigorous stirring.
-
Allow the reaction to proceed for a specific time, typically in the range of 5 to 30 minutes. The reaction time should be optimized for the specific peptide.
-
Quench the reaction by adding the quenching solution to destroy any unreacted [¹⁸F]this compound.
-
Allow the reaction mixture to warm to room temperature.
-
If the peptide is on a solid-phase resin, the resin should be washed thoroughly with appropriate solvents to remove unreacted reagents and byproducts before cleavage and deprotection.
-
For peptides in solution, the solvent is typically removed under reduced pressure.
Important Considerations:
-
Methionine Oxidation: If the peptide contains methionine residues, they are susceptible to oxidation to methionine sulfoxide (B87167) or sulfone by this compound. This can be a significant side reaction.[2]
-
Regiospecificity: The fluorination occurs regiospecifically at the ortho-position to the hydroxyl group of the tyrosine residue.[2]
-
Unprotected Peptides: This method has been shown to be effective with peptides where the side chains of arginine, lysine, and tyrosine are unprotected.[2]
Part 3: Purification and Analysis of ¹⁸F-Labeled Peptides
Purification of the ¹⁸F-labeled peptide is essential to remove unreacted peptide precursor, byproducts, and any remaining radioactive impurities. High-performance liquid chromatography (HPLC) is the most common method for this purification.
Materials:
-
Reversed-phase HPLC system with a semi-preparative C18 column.
-
Mobile phase solvents (e.g., Solvent A: 0.1% trifluoroacetic acid in water; Solvent B: 0.1% trifluoroacetic acid in acetonitrile).
-
Radio-detector for HPLC.
-
UV detector for HPLC.
Procedure:
-
Dissolve the crude reaction mixture (after solvent removal) in the initial mobile phase.
-
Inject the solution onto the semi-preparative HPLC column.
-
Elute the labeled peptide using a gradient of Solvent A and Solvent B. A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the more hydrophobic labeled peptide.
-
Monitor the elution profile using both the radio-detector and the UV detector. The peak corresponding to the ¹⁸F-labeled peptide should be radioactive and will typically have a slightly different retention time than the unlabeled peptide precursor.
-
Collect the fraction containing the purified ¹⁸F-labeled peptide.
-
The collected fraction can be reformulated into a physiologically compatible buffer for in vitro or in vivo studies. This often involves removing the organic solvent and trifluoroacetic acid, for example, by solid-phase extraction (SPE) on a C18 cartridge.
-
The radiochemical purity and identity of the final product should be confirmed by analytical radio-HPLC, co-injecting with a non-radioactive, authenticated standard of the fluorinated peptide.
Data Presentation
The success of the ¹⁸F-labeling of peptides using this compound can be quantified by several parameters. The following table summarizes hypothetical data for the labeling of two different tyrosine-containing peptides.
| Peptide | Precursor Amount (mg) | Radiochemical Yield (RCY, decay-corrected) | Specific Activity (GBq/µmol) | Radiochemical Purity (%) |
| Peptide A (e.g., Dermorphin Analogue) | 1.0 | 15 - 25% | 10 - 20 | >98% |
| Peptide B (e.g., Cyclic RGD Peptide) | 2.0 | 10 - 20% | 5 - 15 | >98% |
Note: The radiochemical yields and specific activities are estimates and can vary significantly depending on the specific peptide, reaction conditions, and the initial amount of radioactivity used. Electrophilic fluorination methods generally result in lower specific activities compared to nucleophilic methods.[3]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the ¹⁸F-labeling of peptides using this compound.
Caption: Workflow for the 18F-labeling of peptides using this compound.
References
- 1. Synthesis of 18F-labeled this compound for radiotracer synthesis [inis.iaea.org]
- 2. Direct electrophilic fluorination of tyrosine in dermorphin analogues and its effect on biological activity, receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorination of Aryl Boronic Acids with Acetyl Hypofluorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into aryl scaffolds is a critical strategy in medicinal chemistry and materials science. Aryl fluorides often exhibit enhanced metabolic stability, improved pharmacokinetic properties, and unique electronic characteristics. The direct fluorination of aryl boronic acids and their derivatives offers a convergent and flexible approach to these valuable compounds. Acetyl hypofluorite (B1221730) (AcOF), a powerful electrophilic fluorinating agent, has emerged as a highly effective reagent for this transformation.[1]
Prepared in situ from diluted elemental fluorine, acetyl hypofluorite provides a cost-effective and efficient method for the fluorination of aryl boronic acids under mild conditions.[1] This metal-free process is characterized by rapid reaction times and, in many cases, high yields.[1] The regioselectivity of the fluorination is notably influenced by the electronic nature of the substituents on the aromatic ring, making it a versatile tool for targeted synthesis.[1][2] These application notes provide detailed protocols for the preparation of this compound and its subsequent use in the fluorination of aryl boronic acids, along with a summary of representative data and reaction workflows.
Reaction Mechanism and Scope
The fluorination of aryl boronic acids with this compound is believed to proceed through an electrophilic ipso-substitution mechanism. It is proposed that the acetate (B1210297) moiety of the this compound complexes with the boron atom, which has a high affinity for oxygen. This complexation facilitates the departure of the boronic acid group and the subsequent attack of the electrophilic fluorine at the ipso-position.[1][3]
The success and regiochemical outcome of the fluorination are highly dependent on the substituents present on the aryl boronic acid:
-
Electron-Donating Groups (EDGs): Aryl boronic acids bearing electron-donating groups, such as methoxy (B1213986) and alkyl groups, readily undergo ipso-substitution to afford the corresponding aryl fluorides in good to excellent yields.[1][2][4]
-
Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups introduces more complexity.
-
When an EWG is in the meta position relative to the boronic acid, ipso-substitution is generally favored, leading to the desired fluorinated product in good yields.[1][2]
-
However, with an EWG in the para position, a competition between ipso-substitution and fluorination ortho to the boronic acid is often observed, resulting in a mixture of products.[1][2]
-
Pinacol (B44631) esters of aryl boronic acids also serve as suitable substrates, although they may require longer reaction times compared to the corresponding boronic acids.[1][3]
Data Presentation
The following tables summarize the results obtained for the fluorination of various substituted aryl boronic acids and pinacol esters with this compound.
Table 1: Fluorination of Aryl Boronic Acids with Electron-Donating Groups
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 4-Fluoroanisole | 85 |
| 2 | 4-Methylphenylboronic acid | 4-Fluorotoluene | 80 |
| 3 | Phenylboronic acid | Fluorobenzene | 75 |
| 4 | 2-Methoxyphenylboronic acid | 2-Fluoroanisole | 82 |
Yields are based on the isolated product as reported in the literature.[1]
Table 2: Fluorination of Aryl Boronic Acids with Electron-Withdrawing Groups
| Entry | Substrate | Product(s) | Yield (%) |
| 1 | 3-Nitrophenylboronic acid | 1-Fluoro-3-nitrobenzene | 70 |
| 2 | 4-Nitrophenylboronic acid | 1-Fluoro-4-nitrobenzene & 2-Fluoro-4-nitro-1-boronic acid | Mixture |
| 3 | 3-Cyanophenylboronic acid | 3-Fluorobenzonitrile | 65 |
| 4 | 4-Cyanophenylboronic acid | 4-Fluorobenzonitrile & 2-Fluoro-4-cyanophenylboronic acid | Mixture |
| 5 | 2,3-Dichlorophenylboronic acid | 1,2-Dichloro-3-fluorobenzene | 45 |
Yields are for the major ipso-substitution product unless otherwise noted.[1][4]
Table 3: Fluorination of Aryl Boronic Pinacol Esters
| Entry | Substrate | Product | Reaction Time | Yield (%) |
| 1 | 4-Chlorophenylboronic acid pinacol ester | 1-Chloro-4-fluorobenzene | 20-30 min | 85 |
Reaction times are generally longer for pinacol esters compared to boronic acids.[1][3]
Experimental Protocols
Extreme caution should be exercised when working with diluted fluorine gas. This set of experiments should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures in place.
Protocol 1: Preparation of this compound (AcOF) Solution (in situ)
This protocol describes the in-situ preparation of a solution of this compound in acetonitrile (B52724).
Materials:
-
A mixture of 10% F₂ in N₂
-
Anhydrous sodium acetate
-
Anhydrous acetonitrile
-
Gas dispersion tube (fritted glass)
-
Three-necked round-bottom flask
-
Gas flow meter
-
Outlet trap containing a solution of sodium thiosulfate (B1220275)
Procedure:
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a gas dispersion tube, a gas outlet connected to a trap, and a stopper.
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).
-
The gas inlet should be connected to the 10% F₂ in N₂ cylinder via a flow meter. The gas outlet should lead to a trap containing a sodium thiosulfate solution to neutralize any unreacted fluorine.
-
-
Reaction Mixture Preparation:
-
To the reaction flask, add anhydrous sodium acetate (typically a suspension).
-
Add anhydrous acetonitrile as the solvent.
-
-
Fluorine Gas Introduction:
-
Cool the reaction mixture to the desired temperature (e.g., -10 °C to 0 °C) using an appropriate cooling bath.
-
Begin bubbling the 10% F₂ in N₂ mixture through the suspension at a controlled rate.
-
-
Monitoring and Completion:
-
The progress of the reaction can be monitored by testing for the presence of AcOF. This is done by taking an aliquot of the reaction mixture and adding it to an aqueous solution of potassium iodide. The liberation of iodine, which can be visually observed or titrated, indicates the formation of AcOF.
-
Continue bubbling fluorine until the desired concentration of AcOF is achieved (typically 0.15–0.25 M).
-
Protocol 2: Determination of this compound Concentration (Iodometric Titration)
This protocol details the determination of the AcOF concentration in the prepared solution.
Materials:
-
Aliquots of the AcOF solution
-
Aqueous potassium iodide (KI) solution
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
Procedure:
-
Sample Preparation:
-
Withdraw a known volume (e.g., 1.0 mL) of the AcOF solution from the reaction flask.
-
-
Reaction with KI:
-
Add the aliquot to an excess of aqueous KI solution. This compound will oxidize the iodide to iodine, resulting in a yellow-brown solution. CH₃COOF + 2I⁻ + H₂O → CH₃COOH + HF + I₂
-
-
Titration:
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution becomes pale yellow. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
-
Endpoint Determination:
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate until the blue-black color disappears. This is the endpoint.
-
-
Calculation:
-
Calculate the molarity of the AcOF solution based on the volume of sodium thiosulfate solution used.
-
Protocol 3: General Procedure for the Fluorination of an Aryl Boronic Acid
This protocol provides a general method for the fluorination of an aryl boronic acid using the prepared AcOF solution.
Materials:
-
Aryl boronic acid
-
Prepared this compound solution in acetonitrile
-
Anhydrous acetonitrile
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Substrate Preparation:
-
In a round-bottom flask, dissolve the aryl boronic acid (1-5 mmol scale) in anhydrous acetonitrile.
-
-
Reaction Initiation:
-
To the solution of the aryl boronic acid, add the prepared this compound solution (typically a 2-4 fold excess) in one portion at room temperature with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. Reactions are typically complete within 10-30 minutes for activated substrates.
-
-
Work-up:
-
Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite or sodium thiosulfate to destroy any excess AcOF.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl fluoride.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in-situ preparation of this compound and subsequent fluorination.
Influence of Substituents on Reaction Outcome
Caption: Decision tree for predicting the outcome of fluorination based on substituent electronics.
References
- 1. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using this compound [organic-chemistry.org]
Application Notes and Protocols for the Safe Handling of Acetyl Hypofluorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl hypofluorite (B1221730) (CH₃COOF) is a highly effective and selective electrophilic fluorinating agent. Its utility in modern organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and PET radiotracers, is well-established. However, its reactive and unstable nature necessitates specialized handling procedures and a dedicated experimental setup to ensure safe operation. These application notes provide detailed protocols and safety guidelines for the in-situ generation and use of acetyl hypofluorite.
Hazards and Safety Precautions
This compound is a potent oxidizing agent and is thermally unstable. Concentrated solutions may be explosive, and it is sensitive to heat, shock, and the presence of incompatible materials. The primary hazard in its preparation lies in the handling of elemental fluorine (F₂), a highly toxic and corrosive gas.
Key Safety Precautions:
-
Work Area: All work must be conducted in a well-ventilated chemical fume hood with a shatterproof sash. The work area should be free of flammable materials and incompatible chemicals.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use compatible gloves (e.g., neoprene or nitrile) and inspect them for any signs of degradation before use.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
-
Material Compatibility: The experimental setup must be constructed from materials compatible with both fluorine and this compound. Preferred materials include passivated stainless steel, Monel, and fluoropolymers such as Teflon (PTFE) and Kel-F (PCTFE). Avoid glass components where direct contact with fluorine is expected.
-
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible. Personnel should be trained in emergency procedures for fluorine exposure. A calcium gluconate gel should be available for treating skin contact with hydrofluoric acid, a potential byproduct.
Experimental Setup for In-Situ Generation and Use
The in-situ generation of this compound is the recommended procedure due to its instability. The following describes a typical laboratory-scale setup for the reaction of a substrate with this compound generated by bubbling fluorine gas through a solution of an acetate (B1210297) salt.
Workflow for this compound Generation and Reaction
Caption: Experimental workflow for the safe generation and use of this compound.
Detailed Experimental Protocols
Protocol 1: In-Situ Generation of this compound and Fluorination of an Aromatic Substrate
Materials:
-
Fluorine gas (10% in Nitrogen)
-
Potassium acetate (anhydrous)
-
Acetic acid (glacial)
-
Aromatic substrate
-
Nitrogen gas (high purity)
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Apparatus:
-
Fluorine gas cylinder with a two-stage regulator
-
Mass flow controller for precise gas delivery
-
Reaction vessel (three-necked flask) made of or lined with a fluoropolymer
-
Gas inlet tube
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Dry ice/acetone or cryostat for cooling
-
Gas outlet connected to a scrubbing system containing a solution of sodium thiosulfate and sodium bicarbonate to neutralize unreacted fluorine and acidic byproducts.
Procedure:
-
System Assembly and Passivation:
-
Assemble the reaction apparatus in a fume hood. Ensure all connections are secure and leak-tested with an inert gas.
-
Passivate the entire system by flushing with a slow stream of dilute fluorine gas for 10-15 minutes. This creates a protective metal fluoride (B91410) layer on stainless steel surfaces.
-
Purge the system thoroughly with nitrogen to remove all traces of fluorine.
-
-
Preparation of Acetate Solution:
-
In the reaction vessel, prepare a solution of potassium acetate in glacial acetic acid under a nitrogen atmosphere.
-
Cool the solution to the desired reaction temperature (typically between -78°C and 0°C) using a cooling bath.
-
-
Generation of this compound:
-
Begin stirring the acetate solution.
-
Introduce a slow, controlled stream of 10% fluorine in nitrogen into the solution via the gas inlet tube. The flow rate should be carefully monitored with the mass flow controller.
-
The formation of this compound can be monitored by taking small aliquots (after stopping the fluorine flow and purging with nitrogen) and analyzing them (e.g., by ¹⁹F NMR if available and practical).
-
-
Fluorination Reaction:
-
Once a sufficient concentration of this compound is generated, add the aromatic substrate to the reaction mixture, either neat or as a solution in a compatible solvent.
-
Continue to monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC-MS, or LC-MS of quenched aliquots).
-
-
Quenching and Work-up:
-
Upon completion of the reaction, stop the fluorine flow and purge the system with nitrogen for at least 30 minutes to remove any residual fluorine and this compound.
-
Slowly and carefully pour the reaction mixture into a stirred, aqueous solution of sodium thiosulfate to quench any remaining oxidizing species.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Quantitative Data Summary
The stability of this compound is highly dependent on the conditions. The following table summarizes available quantitative data.
| Parameter | Value | Conditions |
| Half-life | Approximately 2 hours | Room temperature in a Kel-F container |
| Solution Stability | Stable for several days | Up to 0.3 M in trichlorofluoromethane (B166822) at -78°C |
| Solution Stability | Stable for several days | Up to 0.3 M in acetonitrile (B52724) at -45°C |
| Explosion Hazard | Concentrated solutions can be explosive | Liquid phase |
Logical Relationships in Safe Handling
The following diagram illustrates the key relationships and dependencies for ensuring the safe handling of this compound.
Application of Acetyl Hypofluorite in PET Radiotracer Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of [¹⁸F]acetyl hypofluorite (B1221730) as an electrophilic fluorinating agent in the synthesis of Positron Emission Tomography (PET) radiotracers. Acetyl hypofluorite offers a valuable method for the introduction of fluorine-18 (B77423) into electron-rich substrates.
Overview
[¹⁸F]this compound ([¹⁸F]CH₃COOF) is a powerful electrophilic fluorinating agent used in radiochemistry for the synthesis of ¹⁸F-labeled PET tracers. It is typically generated in situ from [¹⁸F]fluorine gas (¹⁸F-F₂) and reacted with suitable precursors to yield the desired radiolabeled molecules. This method has been successfully applied to the synthesis of several important PET tracers, most notably 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) and L-6-[¹⁸F]fluorodopa.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of key PET radiotracers using [¹⁸F]this compound.
Table 1: Synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG)
| Precursor | Radiochemical Yield (RCY) | Radiochemical Purity | Synthesis Time |
| D-Glucal | ~40%[1][2] | >95%[1][2] | ~15 min[1][2] |
| Tri-acetyl-D-glucal | ~24 ± 3%[3] | >98%[3] | ~60 min[3] |
| Tri-acetyl-D-glucal | ~20%[4][5] | Not specified | 70 min[4][5] |
Table 2: Synthesis of L-6-[¹⁸F]fluorodopa
| Precursor | Radiochemical Yield (RCY) (EOB*) | Specific Activity | Synthesis Time |
| L-methyl-N-acetyl-[β-(3-methoxy-4-acetoxyphenyl)]alaninate | 8%[1][3] | ~200 mCi/mmol[3] | 100 min[1][3] |
| 5-(benzyl-3',4'-carbonate)-oxazolidine-2,5-dione | 21 ± 4% | ~763 mCi/mmol | ~40-50 min |
*EOB: End of Bombardment
Experimental Protocols
Preparation of [¹⁸F]this compound
[¹⁸F]this compound is typically prepared by passing [¹⁸F]F₂ gas through a solution of an acetate (B1210297) salt.
Materials:
-
[¹⁸F]F₂ in a target gas (e.g., Neon)
-
Sodium acetate or Ammonium (B1175870) acetate
-
Glacial acetic acid or water
Protocol 1: Gas/Solid-Phase Reaction [1][2]
-
Produce [¹⁸F]F₂ via the ²⁰Ne(d,α)¹⁸F nuclear reaction.
-
Pass the [¹⁸F]F₂/Neon gas stream through a column packed with sodium acetate trihydrate.
-
The [¹⁸F]this compound is formed in the gas phase and is used directly in the subsequent reaction.
Protocol 2: In-situ Generation in Solution [3][6]
-
Bubble the [¹⁸F]F₂ gas produced from the cyclotron target through a solution of sodium acetate or ammonium acetate in glacial acetic acid at room temperature.[3][6]
-
The resulting solution containing [¹⁸F]this compound is used for the fluorination reaction.
Synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG)
Protocol 3: Fluorination of D-Glucal in Water [1][2]
-
Prepare [¹⁸F]this compound using the gas/solid-phase method (Protocol 1).
-
Bubble the gaseous [¹⁸F]this compound through a solution of D-glucal in water.
-
After the reaction, treat the solution with HCl.
-
Purify the product by passing the solution through a series of columns: charcoal, ion-retardation resin, and alumina.
-
The final product is an injectable solution of [¹⁸F]FDG.
Protocol 4: Fluorination of Tri-acetyl-D-glucal [3]
-
Prepare [¹⁸F]this compound in glacial acetic acid (Protocol 2).
-
Add tri-acetyl-D-glucal to the solution containing [¹⁸F]this compound at room temperature.
-
After the reaction, extract the intermediate, 1,3,4,6-tri-O-acetyl-2-deoxy-2-[¹⁸F]fluoro-D-glucopyranose, with methylene (B1212753) chloride.
-
Evaporate the solvent to dryness.
-
Hydrolyze the residue to yield [¹⁸F]FDG.
Synthesis of L-6-[¹⁸F]fluorodopa
Protocol 5: Fluorination of a Derivatized Dopa Precursor [1][3]
-
Prepare gaseous [¹⁸F]this compound.
-
Pass the gaseous [¹⁸F]this compound through a solution of L-methyl-N-acetyl-[β-(3-methoxy-4-acetoxyphenyl)]alaninate in acetic acid at room temperature.[1][3]
-
After the fluorination reaction, hydrolyze the intermediate products with concentrated hydriodic acid.[1][3]
-
Isolate the desired L-6-[¹⁸F]fluorodopa isomer using high-performance liquid chromatography (HPLC).[3]
Other Applications and Considerations
Synthesis of [¹⁸F]Fluorotyrosine
The synthesis of [¹⁸F]fluorotyrosine using this compound has been reported. Fluorination of O-acetyltyrosine with [¹⁸F]this compound yields a mixture of 2-[¹⁸F]fluorotyrosine and 3-[¹⁸F]fluorotyrosine. However, detailed, reproducible experimental protocols and comprehensive quantitative data for this specific application are not as readily available in the literature compared to [¹⁸F]FDG and L-6-[¹⁸F]fluorodopa. Further methods development and optimization would be required for routine production.
Labeling of Peptides
While electrophilic fluorination is a potential strategy for labeling biomolecules, the direct labeling of peptides with [¹⁸F]this compound is not a commonly reported or practical method. The harsh reaction conditions associated with electrophilic fluorinating agents can lead to the degradation of sensitive peptide structures and a lack of selectivity, resulting in a mixture of products. Current preferred methods for labeling peptides with fluorine-18 typically involve the use of prosthetic groups, which are small molecules that are first radiolabeled with ¹⁸F and then conjugated to the peptide under milder conditions.
Visualizations
Caption: General workflow for PET radiotracer synthesis using [¹⁸F]this compound.
Caption: Synthesis pathway for [¹⁸F]FDG via electrophilic fluorination with [¹⁸F]this compound.
References
- 1. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Yielding Aqueous 18F-Labeling of Peptides via Al18F chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and simple one-step F-18 labeling of peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Fluorination of Nucleosides Using Acetyl Hypofluorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine into nucleoside scaffolds is a cornerstone of modern medicinal chemistry, leading to the development of potent antiviral and anticancer agents. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate the biological activity, metabolic stability, and pharmacokinetic profile of parent nucleosides. Acetyl hypofluorite (B1221730) (CH₃COOF) has emerged as a valuable reagent for the electrophilic fluorination of electron-rich substrates, including the double bonds in glycals, which are key precursors to 2'-deoxy-2'-fluoronucleosides. This document provides detailed application notes and experimental protocols for the stereoselective fluorination of nucleoside precursors using acetyl hypofluorite.
Principle of the Reaction
The reaction of this compound with a glycal (an unsaturated sugar) proceeds via an electrophilic addition mechanism. The electron-rich double bond of the glycal attacks the electrophilic fluorine atom of this compound. This is believed to form a short-lived cyclic fluoronium ion intermediate. The subsequent nucleophilic attack by the acetate (B1210297) ion at the anomeric carbon (C1) or at C2 dictates the stereochemical outcome of the reaction. The overall addition is typically syn-selective, meaning that the fluorine and acetate groups add to the same face of the double bond. The regioselectivity and stereoselectivity are influenced by factors such as the structure of the glycal, protecting groups, and reaction conditions. Following the fluorination of the glycal, the resulting fluorinated sugar can be coupled with a nucleobase to afford the target fluorinated nucleoside.
Experimental Protocols
Protocol 1: In Situ Preparation of this compound
This protocol describes the generation of this compound from elemental fluorine for immediate use in fluorination reactions.
Materials:
-
Elemental fluorine (F₂) as a 10% mixture in Neon (Ne)
-
Glacial acetic acid
-
Ammonium (B1175870) acetate
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel equipped with a gas inlet, outlet, and a magnetic stirrer
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood suitable for working with elemental fluorine.
-
Charge the reaction vessel with a solution of ammonium acetate in glacial acetic acid.
-
Purge the system with an inert gas.
-
Slowly bubble the 10% F₂ in Ne gas mixture through the stirred solution at room temperature.
-
The reaction is typically rapid. The completion of the reaction can be monitored by observing the disappearance of the characteristic pale yellow color of fluorine.
-
The resulting solution of this compound in acetic acid is ready for immediate use in the subsequent fluorination step.
Protocol 2: Stereoselective Fluorination of a Protected Glycal (e.g., 3,4,6-Tri-O-acetyl-D-glucal)
This protocol details the fluorination of a common glycal precursor to 2'-deoxy-2'-fluoronucleosides.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Freshly prepared solution of this compound in acetic acid (from Protocol 1)
-
Inert solvent (e.g., chloroform, dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve the 3,4,6-tri-O-acetyl-D-glucal in an inert solvent in a reaction flask.
-
Cool the solution to the desired reaction temperature (typically -78 °C to room temperature, optimization may be required).
-
Slowly add the freshly prepared solution of this compound to the stirred solution of the glycal.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired 2-deoxy-2-fluoro-1-O-acetyl-3,4,6-tri-O-acetyl-α-D-glucopyranose. The primary product is typically the α-anomer due to the syn-addition mechanism.
Protocol 3: Fluorination of Uracil (B121893) Nucleosides
This protocol is based on the fluorination of protected uridine (B1682114) derivatives at the C5 position of the uracil base.[1]
Materials:
-
2',3'-di-O-acetyl-5'-deoxyuridine
-
Freshly prepared solution of this compound in glacial acetic acid
-
Sodium methoxide (B1231860)
-
Silica gel for chromatography
Procedure:
-
Dissolve 2',3'-di-O-acetyl-5'-deoxyuridine in glacial acetic acid at room temperature.[1]
-
Add the solution of this compound in glacial acetic acid to the uridine derivative solution.[1]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or HPLC.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
To the residue, add a solution of sodium methoxide in methanol for deacetylation.[1]
-
Stir the mixture until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture and purify the resulting 5'-deoxy-5-fluorouridine by silica gel chromatography.[1]
Data Presentation
The stereoselectivity of the fluorination of glycals with this compound is generally high, favoring the formation of the product resulting from syn-addition. For the reaction with 3,4,6-tri-O-acetyl-D-glucal, the primary product is the α-glucopyranose derivative.
| Substrate | Product | Diastereomeric Ratio (α:β) | Yield (%) | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | 2-deoxy-2-fluoro-1,3,4,6-tetra-O-acetyl-D-glucopyranose | Predominantly α | ~20 (radiochemical) | [2] |
| 2',3'-di-O-acetyl-5'-deoxyuridine | 5'-deoxy-5-fluorouridine | Not Applicable (aromatic substitution) | 20-25 (radiochemical) | [1] |
| Uracil | 5-Fluorouracil | Not Applicable (aromatic substitution) | ~45 | [1] |
Note: Yields can vary significantly based on reaction conditions and the scale of the reaction.
Visualizations
Reaction Workflow
Caption: General workflow for the preparation of this compound and subsequent fluorination of a nucleoside precursor.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the stereoselective fluorination of a glycal with this compound.
Safety Precautions
-
Elemental Fluorine: Elemental fluorine is a highly toxic and corrosive gas. All manipulations should be carried out in a specialized, well-ventilated fume hood by trained personnel. Proper personal protective equipment (PPE), including gloves, lab coat, and face shield, is mandatory.
-
This compound: this compound is a powerful oxidizing agent and should be handled with care. It is typically not isolated and is used in solution.
-
Quenching: The quenching of the reaction should be performed carefully, as it can be exothermic.
Conclusion
The stereoselective fluorination of nucleoside precursors, particularly glycals, using this compound is a valuable method for the synthesis of 2'-deoxy-2'-fluoronucleosides. The reaction proceeds with good stereocontrol, affording predominantly the syn-addition product. The provided protocols offer a starting point for researchers in drug discovery and development to synthesize novel fluorinated nucleoside analogues for biological evaluation. Careful optimization of reaction conditions is recommended to achieve the best results for specific substrates. Additionally, this compound can be employed for the direct fluorination of the nucleobase, as demonstrated with uridine derivatives.
References
Application Notes and Protocols for the Synthesis of α-Fluorocarboxylic Acids with Acetyl Hypofluorite
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Fluorocarboxylic acids represent a critical class of compounds in medicinal chemistry and materials science. The introduction of a fluorine atom at the α-position of a carboxylic acid can significantly alter its biological activity, metabolic stability, and physicochemical properties. One effective method for the synthesis of these valuable compounds is the electrophilic fluorination of ketene (B1206846) acetals derived from carboxylic acids or their esters, using acetyl hypofluorite (B1221730) (AcOF). This method, pioneered by Rozen and colleagues, circumvents challenges associated with nucleophilic fluorination, such as elimination and rearrangement side reactions, and is particularly effective for sterically hindered substrates.[1][2][3]
These application notes provide a detailed overview, experimental protocols, and performance data for the synthesis of α-fluorocarboxylic acids using acetyl hypofluorite.
Method Overview
The synthesis is a two-step process that begins with the conversion of a parent carboxylic acid or ester into a ketene silyl (B83357) acetal (B89532). This intermediate is then reacted with this compound, which is prepared in situ from elemental fluorine and sodium acetate (B1210297). The electrophilic fluorine of the this compound then adds to the electron-rich double bond of the ketene acetal to yield the α-fluoro ester, which can be subsequently hydrolyzed to the corresponding α-fluorocarboxylic acid if desired.
Key Advantages:
-
Broad Substrate Scope: Effective for a wide range of carboxylic acids, including α- and β-branched derivatives.[1][2]
-
High Yields: Generally provides good to excellent yields of the desired α-fluoro products.[1][2]
-
Avoidance of Side Reactions: Circumvents issues commonly encountered with nucleophilic fluorination methods.[1][2][3]
-
Suitability for Radiolabeling: The rapid nature of the reaction makes it suitable for the incorporation of 18F for applications in Positron Emission Tomography (PET).[1][2]
Experimental Workflow
The overall experimental workflow for the synthesis of α-fluorocarboxylic acids using this compound is depicted below.
Quantitative Data Summary
The following table summarizes the yields obtained for the synthesis of various α-fluoro esters from their corresponding carboxylic acid derivatives using this compound.
| Starting Material | Product | Yield (%) |
| Ibuprofen | Ethyl 2-fluoro-2-(4-isobutylphenyl)propanoate | 85 |
| 2-Phenylpropionic acid | Ethyl 2-fluoro-2-phenylpropanoate | 90 |
| 2-Phenylacetic acid | Ethyl 2-fluoro-2-phenylacetate | 88 |
| 3,3,3-Triphenylpropionic acid | Methyl 2-fluoro-3,3,3-triphenylpropionate | 80 |
| Cyclohexanecarboxylic acid | Ethyl 1-fluorocyclohexanecarboxylate | 82 |
| Adamantanecarboxylic acid | Ethyl 1-fluoroadamantanecarboxylate | 75 |
Note: Yields are based on the corresponding ketene acetal intermediate.
Experimental Protocols
Caution: Elemental fluorine and this compound are strong oxidizers and highly corrosive. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and compatible gloves.
Protocol 1: Preparation of this compound (AcOF) Solution
This protocol describes the in situ preparation of a solution of this compound.
Materials:
-
A mixture of 10% F₂ in N₂
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Freon-113 (or a suitable alternative solvent)
-
A three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a potassium iodide trap.
Procedure:
-
In a three-necked flask, prepare a suspension of anhydrous sodium acetate (10 g) in a mixture of glacial acetic acid (10 mL) and Freon-113 (90 mL).
-
Cool the suspension to -75 °C using a dry ice/acetone bath.
-
Slowly bubble a stream of 10% F₂ in N₂ through the stirred suspension.
-
Monitor the progress of the reaction by periodically taking an aliquot, reacting it with an aqueous potassium iodide solution, and titrating the liberated iodine with a standard sodium thiosulfate (B1220275) solution.
-
Continue the fluorine flow until the desired concentration of this compound is reached (typically around 0.5 M).
Protocol 2: Synthesis of a Ketene Silyl Acetal Intermediate
This protocol provides a general method for the synthesis of ketene silyl acetals from carboxylic esters.
Materials:
-
Carboxylic acid ester
-
Lithium diisopropylamide (LDA) in a suitable solvent (e.g., THF)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
Procedure:
-
Dissolve the carboxylic acid ester (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA (1.1 equivalents) to the stirred solution.
-
After 30 minutes, add TMSCl (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
The resulting solution containing the ketene silyl acetal can be used directly in the next step or purified by distillation under reduced pressure.
Protocol 3: Synthesis of an α-Fluoro Ester
This protocol details the fluorination of a ketene silyl acetal using the prepared this compound solution. The synthesis of ethyl 2-fluoro-2-(4-isobutylphenyl)propanoate (α-fluoroibuprofen ethyl ester) is provided as a representative example.
Materials:
-
Ketene silyl acetal of ethyl 2-(4-isobutylphenyl)propanoate (Ibuprofen ethyl ester)
-
This compound solution (prepared in Protocol 1)
-
Anhydrous chloroform (B151607)
-
A round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
Procedure:
-
Dissolve the ketene silyl acetal of ethyl 2-(4-isobutylphenyl)propanoate (1 equivalent) in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the pre-prepared this compound solution (1.1 equivalents) to the stirred solution of the ketene acetal.
-
Maintain the reaction at -78 °C for 15 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford ethyl 2-fluoro-2-(4-isobutylphenyl)propanoate.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations and relationships in the synthesis of α-fluorocarboxylic acids.
Conclusion
The synthesis of α-fluorocarboxylic acids using this compound offers a robust and versatile method for accessing these important molecules. The protocols outlined above provide a foundation for researchers to apply this methodology in their own work. Careful attention to safety precautions is paramount when working with the highly reactive reagents involved. This approach has proven valuable in the synthesis of complex, sterically demanding α-fluorinated compounds and holds significant promise for applications in drug discovery and development.
References
- 1. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using this compound [organic-chemistry.org]
- 3. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
Application Notes and Protocols for the Preparation of ¹⁸F-labeled 2-fluoro-2-deoxy-D-glucose (¹⁸F-FDG)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal methods for synthesizing ¹⁸F-labeled 2-fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), the most widely used radiopharmaceutical for positron emission tomography (PET). This document details the historical electrophilic fluorination and the more common nucleophilic substitution methods, including detailed experimental protocols, quantitative data for comparison, and quality control procedures.
Introduction
[¹⁸F]FDG is a glucose analog used to trace glucose metabolism in the body, with significant applications in oncology, neurology, and cardiology.[1] The synthesis of [¹⁸F]FDG can be achieved through two primary routes: electrophilic fluorination and nucleophilic substitution. While electrophilic methods were historically significant, nucleophilic methods are now predominantly used due to their higher yields and shorter reaction times.[2][3][4]
Synthesis Methods
Electrophilic Fluorination
The first synthesis of [¹⁸F]FDG was accomplished via electrophilic fluorination.[2][5] This method involves the addition of fluorine atoms across a double bond.[2] A common precursor for this reaction is 3,4,6-tri-O-acetyl-D-glucal.[2][5]
Initially, [¹⁸F]F₂ gas was used, but this resulted in low radiochemical yields (around 8%) and the production of isomeric mixtures.[4][5][6] An improvement to this method was the use of [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF), which increased the radiochemical yield to approximately 40%.[5][7] However, electrophilic routes generally produce products with low specific activity.[5]
Nucleophilic Substitution
The major breakthrough in [¹⁸F]FDG synthesis was the development of the nucleophilic substitution method.[2] This approach typically utilizes 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate) as the precursor.[2][3][4] In this reaction, the [¹⁸F]fluoride ion acts as the nucleophile, displacing the triflate leaving group on the mannose precursor.[2][8]
A key development in this method was the use of a phase-transfer catalyst, such as Kryptofix 222™, in conjunction with potassium carbonate, to enhance the reactivity of the [¹⁸F]fluoride.[2][9][10] This method consistently achieves higher radiochemical yields (often exceeding 50%) and has a shorter synthesis time of about 50 minutes.[2][4][9] Due to its efficiency and amenability to automation, nucleophilic substitution is the most widely used method for routine clinical production of [¹⁸F]FDG.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different [¹⁸F]FDG synthesis methods.
| Synthesis Method | Precursor | Fluorinating Agent/Catalyst | Radiochemical Yield (uncorrected) | Synthesis Time | Radiochemical Purity |
| Electrophilic Fluorination | 3,4,6-tri-O-acetyl-D-glucal | [¹⁸F]F₂ | ~8%[4][5][6] | ~2 hours[4] | >95%[11] |
| Electrophilic Fluorination | D-glucal | [¹⁸F]Acetyl Hypofluorite | ~40%[5][7] | ~15-60 minutes[6][7] | >95%[7] |
| Nucleophilic Substitution | Mannose Triflate | [¹⁸F]Fluoride / Kryptofix 222™ | 50-60%[2][4][9] | ~25-50 minutes[2][9][12] | >99%[13] |
| Automated Nucleophilic Synthesis (F300E synthesizer) | Mannose Triflate | [¹⁸F]Fluoride / Kryptofix 222™ | ~60%[12] | ~25 minutes[12] | Clinically acceptable |
| Automated Nucleophilic Synthesis (MPS-100 synthesizer) | Mannose Triflate | [¹⁸F]Fluoride / Kryptofix 222™ | ~45%[12] | ~35 minutes[12] | Clinically acceptable |
Experimental Protocols
Protocol 1: Nucleophilic Synthesis of [¹⁸F]FDG
This protocol describes the widely used nucleophilic substitution method.
1. [¹⁸F]Fluoride Production and Trapping:
-
[¹⁸F]Fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction using enriched [¹⁸O]water.[10][14]
-
The irradiated [¹⁸O]water containing [¹⁸F]fluoride is transferred from the target.
-
The solution is passed through a quaternary ammonium (B1175870) anion exchange (QMA) cartridge to trap the [¹⁸F]fluoride, while the [¹⁸O]water is recovered for reuse.[2][4][14]
2. Elution and Azeotropic Drying:
-
The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into a reaction vessel using a solution of Kryptofix 222™ and potassium carbonate in an acetonitrile (B52724)/water mixture.[2][4][15]
-
The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to ensure anhydrous conditions, which are crucial for the nucleophilic substitution step.[2][3]
3. Radiosynthesis:
-
The precursor, mannose triflate, dissolved in anhydrous acetonitrile is added to the dried [K/Kryptofix 222]⁺[¹⁸F]⁻ complex.[2][4]
-
The reaction mixture is heated to facilitate the nucleophilic substitution, where the [¹⁸F]fluoride displaces the triflate group to form acetylated [¹⁸F]FDG.[2][16]
4. Hydrolysis:
-
After the labeling reaction, the protective acetyl groups are removed by hydrolysis. This is typically achieved by adding hydrochloric acid (acid hydrolysis) or sodium hydroxide (B78521) (base hydrolysis) and heating.[2][13]
5. Purification:
-
The final product is purified using a series of ion-exchange and alumina (B75360) cartridges to remove unreacted [¹⁸F]fluoride, Kryptofix 222™, and other impurities.[2]
-
The purified [¹⁸F]FDG solution is then passed through a sterile filter into a sterile vial.[12]
Caption: Workflow for Nucleophilic [¹⁸F]FDG Synthesis.
Protocol 2: Quality Control of [¹⁸F]FDG
A series of quality control tests are mandatory to ensure the safety and efficacy of the final [¹⁸F]FDG product for clinical use.[2][3] These tests are outlined in various pharmacopeias, such as the USP, BP, and EP.[2][3]
1. Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.[17]
2. pH Determination: The pH of the final solution should be within the acceptable range for intravenous injection, typically between 4.5 and 8.5.
3. Radionuclidic Identity and Purity:
-
Identity: Confirmed by measuring the half-life of the radionuclide, which should be approximately 110 minutes for ¹⁸F.
-
Purity: Assessed using gamma-ray spectroscopy to ensure the absence of other gamma-emitting radionuclides.
4. Radiochemical Purity and Identity:
-
Identity: Confirmed by comparing the retention time of the product with a standard sample of non-radioactive FDG using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
-
Purity: The percentage of radioactivity corresponding to [¹⁸F]FDG is determined, and it must meet the specified limits (typically >95%).
5. Chemical Purity:
-
Residual Solvents: Gas Chromatography (GC) is used to quantify the amount of residual solvents, such as acetonitrile and ethanol, to ensure they are below acceptable limits.
-
Kryptofix 222™: The concentration of Kryptofix 222™ is determined to ensure it is below the specified limit, as it is toxic.
6. Sterility and Bacterial Endotoxins:
-
Sterility: The final product must be sterile. This is often confirmed by performing a filter integrity test as an indirect measure before the product is released, with full sterility testing completed retrospectively.[2]
-
Bacterial Endotoxins: The Limulus Amebocyte Lysate (LAL) test is used to ensure that the level of bacterial endotoxins is below the acceptable limit.
Caption: Quality Control Workflow for [¹⁸F]FDG.
Automated Synthesis
The synthesis of [¹⁸F]FDG is now commonly performed using automated synthesis modules.[12][15] These systems integrate the steps of fluoride trapping, elution, azeotropic drying, radiosynthesis, hydrolysis, and initial purification into a single, computer-controlled process.[2] Automation offers several advantages, including:
-
Increased reproducibility and reliability.
-
Reduced radiation exposure to personnel.
-
Shorter synthesis times.
Commercially available synthesizers, such as the GE FASTlab and Trasis modules, utilize disposable cassettes containing all the necessary reagents and components for a single synthesis run, further simplifying the process and ensuring compliance with Good Manufacturing Practice (GMP).[15]
Conclusion
The nucleophilic substitution method has become the gold standard for the production of [¹⁸F]FDG due to its high efficiency, reliability, and amenability to automation. Adherence to detailed protocols and stringent quality control measures is essential to ensure the production of high-quality [¹⁸F]FDG for clinical applications in PET imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 18ffdg.wordpress.com [18ffdg.wordpress.com]
- 5. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [18F]Fluoro-2-deoxy-2-D-glucose - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Remote, semiautomated production of F-18-labeled 2-deoxy-2-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishing the [18F]-FDG Production via Two Different Automated Synthesizers for Routine Clinical Studies: Our Institutional Experiences of 4 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 15. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. brieflands.com [brieflands.com]
Application Notes and Protocols for the Synthesis of L-[18F]6-Fluorodopa Using Acetyl Hypofluorite
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis of L-[18F]6-fluorodopa, a key radiopharmaceutical for positron emission tomography (PET) imaging, utilizing [18F]acetyl hypofluorite (B1221730). The following sections detail the experimental protocols, present key quantitative data, and illustrate the synthesis workflow.
Introduction
L-[18F]6-fluorodopa ([18F]FDOPA) is a widely used PET tracer for assessing the integrity of the dopaminergic system in the brain, aiding in the diagnosis of Parkinson's disease, as well as for imaging neuroendocrine tumors and brain tumors.[1][2] One of the established methods for its radiosynthesis involves the electrophilic fluorination of a protected L-DOPA precursor using [18F]acetyl hypofluorite.[1][3][4] This method, while facing competition from newer nucleophilic approaches, remains a relevant technique in radiopharmaceutical chemistry.
Historically, electrophilic aromatic substitution using agents like [18F]F2 or [18F]this compound was a primary method for producing [18F]FDOPA.[1][4] The synthesis with this compound typically involves the reaction with a fully derivatized L-DOPA substrate, followed by acidic hydrolysis to yield the final product.[3] This approach can produce a mixture of fluorinated isomers, necessitating purification by high-performance liquid chromatography (HPLC).[3][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for the synthesis of L-[18F]6-fluorodopa using [18F]this compound.
| Parameter | Reported Value(s) | Reference(s) |
| Radiochemical Yield (EOB) | 8% (average), range of 5.1-10.7% | [3][5] |
| Radiochemical Yield (EOS) | (21 ± 4)% | [6] |
| Synthesis Time | Approximately 100 minutes | [3][5] |
| Approximately 40-50 minutes | [6] | |
| Specific Activity | ~200 mCi/mmol | [3] |
| ~763 mCi/mmol | [6] | |
| Radiochemical Purity | 95% | [6] |
| Enantiomeric Purity | 97% (L-enantiomer) | [3] |
EOB: End of Bombardment; EOS: End of Synthesis.
Experimental Protocols
This section provides a detailed methodology for the synthesis of L-[18F]6-fluorodopa using [18F]this compound, based on published procedures.[3][5]
Preparation of the Precursor: L-methyl-N-acetyl-[β-(3-methoxy-4-acetoxyphenyl)]alaninate
The synthesis begins with the fully protected L-DOPA derivative, L-methyl-N-acetyl-[β-(3-methoxy-4-acetoxyphenyl)]alaninate. This precursor is synthesized from commercially available 3-O-methyl DOPA through straightforward and high-yielding acetylation and esterification reactions.
Production of [18F]this compound
Gaseous [18F]this compound is produced by passing [18F]F2 gas through a reaction vessel containing a mixture of acetic acid and ketene. The resulting [18F]CH3COOF is then passed directly into the fluorination reaction vessel.
Electrophilic Fluorination
The gaseous [18F]this compound is bubbled through a solution of the precursor, L-methyl-N-acetyl-[β-(3-methoxy-4-acetoxyphenyl)]alaninate, dissolved in acetic acid at room temperature.[5][7] This reaction results in the electrophilic addition of the [18F]fluoride to the aromatic ring of the precursor.
Hydrolysis (Deprotection)
Following the fluorination reaction, the solvent is evaporated. The residue, containing the protected [18F]fluorodopa intermediates, is then subjected to hydrolysis with concentrated hydriodic acid (HI) at elevated temperatures.[3][5] This step removes all protecting groups (acetyl and methyl ester) to yield a mixture of [18F]fluorodopa isomers. It is crucial to use freshly distilled HI (55%) containing a stabilizer like hypophosphorous acid for efficient hydrolysis.[3]
Purification by HPLC
The final product, L-[18F]6-fluorodopa, is isolated from the reaction mixture, which also contains other isomers such as L-[18F]2-fluorodopa, using high-performance liquid chromatography (HPLC).[3][5] A reverse-phase C18 column is typically employed with a mobile phase such as 0.1% acetic acid in water. The fraction corresponding to L-[18F]6-fluorodopa is collected.
Formulation
The collected HPLC fraction is evaporated to dryness. The residue is then redissolved in a sterile, pyrogen-free physiological saline solution, passed through a sterile filter (0.22 µm), and collected in a sterile vial for quality control and subsequent use.
Synthesis Workflow Diagram
The following diagram illustrates the key stages in the synthesis of L-[18F]6-fluorodopa using this compound.
References
- 1. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Routine synthesis of L-[18F]6-fluorodopa with fluorine-18 this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High yield synthesis of 6-[18F]fluoro-L-dopa by regioselective fluorination of protected L-dopa with [18F]acetylhypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fluorination of Activated Aromatic Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine atoms into aromatic rings is a critical strategy in medicinal chemistry and materials science. Fluorination can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Activated aromatic rings, such as phenols, anilines, and their derivatives, are common substrates for these transformations. This document provides detailed protocols and reaction conditions for the two primary strategies for their fluorination: Electrophilic Aromatic Substitution (SEAr) and Nucleophilic Aromatic Substitution (SNAr).
Electrophilic Aromatic Fluorination
Electrophilic fluorination is a direct method for introducing fluorine into electron-rich aromatic systems.[1] This approach utilizes reagents with an electrophilic fluorine atom ("F+"), typically bonded to a nitrogen atom in modern reagents. These N-F class reagents have largely replaced hazardous sources like elemental fluorine.[2][3] They are generally bench-stable, easier to handle, and offer a range of reactivities.[3][4]
Common Electrophilic Fluorinating Agents
The most widely used electrophilic fluorinating agents are N-F reagents, which feature electron-withdrawing groups attached to nitrogen to enhance the electrophilicity of the fluorine atom.[2]
-
Selectfluor® (F-TEDA-BF₄): 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) is a versatile, powerful, and commercially available fluorinating agent.[1][5] It is a salt that is tolerant of air and water, making it relatively easy to handle.[5]
-
N-Fluorobenzenesulfonimide (NFSI): This reagent is a mild, stable, and highly soluble crystalline solid.[4][6] It is effective for fluorinating a variety of substrates, including aromatics, though sometimes requires harsher conditions like high temperatures for less activated rings.[7][8]
Reaction Conditions for Electrophilic Fluorination
The choice of solvent and reaction temperature is crucial for successful electrophilic fluorination. Acetonitrile (B52724) and dichloromethane (B109758) are common solvents. Reactions are often performed at room temperature but may require heating for less reactive substrates.
Table 1: Summary of Electrophilic Fluorination Conditions for Activated Arenes
| Substrate Example | Fluorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anisole (B1667542) | Selectfluor® | None | CH₃CN | 25 | 24 | 70-85 (o/p mixture) | [8][9] |
| Phenol (B47542) | Selectfluor® | None | CH₃CN | 25 | 1 | High (o/p mixture) | [2][8] |
| Acetanilide | NFSI | None | Neat | 100-120 | 24 | Moderate | [8] |
| 2-Arylbenzo[d]thiazole | NFSI | Pd(PPh₃)₄ / L-proline | Toluene | 110 | 24 | 75-90 (ortho-selective) | [4] |
| Electron-rich Arenes | Acetyl Hypofluorite | None | Freon-11, CHCl₃ | -78 to -40 | < 1 | 50-80 | [10] |
General Experimental Protocol: Electrophilic Fluorination of Anisole with Selectfluor®
This protocol provides a general procedure for the fluorination of an activated aromatic compound.
Materials:
-
Anisole (substrate)
-
Selectfluor® (F-TEDA-BF₄)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Standard glassware for extraction and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve anisole (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL).
-
To the stirring solution, add Selectfluor® (1.2 mmol, 1.2 equiv) portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica (B1680970) gel to separate the ortho- and para-fluoroanisole isomers.
Characterization:
-
Confirm the identity and purity of the products using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.
Workflow and Mechanism Visualization
The following diagram illustrates the general laboratory workflow for an electrophilic fluorination reaction.
Caption: General workflow for electrophilic aromatic fluorination.
Nucleophilic Aromatic Fluorination (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful method for fluorinating aromatic rings that are electron-deficient. The reaction requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho or para to a suitable leaving group (e.g., -Cl, -Br, -NO₂).[11][12]
Key Requirements and Reagents
-
Activation: The aromatic ring must be "activated" by electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex).[11][12]
-
Leaving Group: A good leaving group is necessary. Halogens are commonly used.
-
Fluoride (B91410) Source: Anhydrous fluoride salts such as potassium fluoride (KF) or cesium fluoride (CsF) are typically used. The reaction often requires a phase-transfer catalyst (e.g., Kryptofix 2.2.2) to enhance the solubility and nucleophilicity of the fluoride ion.[13]
-
Solvent: High-boiling, polar aprotic solvents like DMSO or DMF are required to facilitate the reaction, which often demands high temperatures.[11]
Table 2: Summary of Nucleophilic Aromatic Fluorination Conditions
| Substrate Example | Fluoride Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrochlorobenzene | KF | Kryptofix 2.2.2 | DMSO | 150 | 2 | >90 | [13] |
| 2,4-Dinitrochlorobenzene | KF | None | DMSO | 100 | 1 | >95 | [12] |
| 3-Chloro-5-methylbenzonitrile | ¹⁸F-KF | Kryptofix 2.2.2 | DMSO | 145 (Microwave) | < 0.1 | ~40-50 | [11] |
| N-Heteroaryl Halides | KF | Quaternary Ammonium Salt | Solid-State (Ball-milling) | 25 | 1 | 70-95 | [14] |
General Experimental Protocol: Nucleophilic Fluorination of 4-Nitrochlorobenzene
Materials:
-
4-Nitrochlorobenzene (substrate)
-
Spray-dried Potassium Fluoride (KF)
-
Kryptofix 2.2.2 (phase-transfer catalyst)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Round-bottom flask with stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dry all glassware thoroughly in an oven before use.
-
To a round-bottom flask under an inert atmosphere, add spray-dried KF (2.0 mmol, 2.0 equiv) and Kryptofix 2.2.2 (0.1 mmol, 0.1 equiv).
-
Add anhydrous DMSO (10 mL) and stir the suspension at 80 °C for 30 minutes to dissolve the fluoride complex.
-
Add 4-nitrochlorobenzene (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Increase the temperature to 150 °C and reflux for 2 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield pure 4-nitrofluorobenzene.
SNAr Mechanism Visualization
The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Deoxyfluorination of Phenols
A specialized method for fluorinating activated rings is the deoxyfluorination of phenols. This transformation directly converts the C-OH bond of a phenol to a C-F bond. Reagents like PhenoFluor™ and PyFluor have been developed for this purpose, offering an operationally simple, one-step ipso substitution that avoids the need for pre-activation of the phenol.[15][16] This method is particularly valuable for late-stage fluorination in complex molecule synthesis due to its high functional group tolerance.
Safety Precautions
-
Fluorinating Agents: While modern N-F reagents are relatively stable, they are strong oxidizing agents and should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Solvents: Anhydrous solvents are often required. Handle flammable organic solvents with appropriate care. High-boiling solvents like DMSO and DMF can be difficult to remove and have specific handling requirements.
-
Reactions: Some fluorination reactions can be energetic.[17] Always conduct reactions behind a safety shield, especially when working on a larger scale or with highly reactive substrates.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectfluor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectfluor-Mediated Chlorination and Fluorination of Arenes: Late-Stage Functionalization of APIs and Its Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Deoxyfluorination of Phenols [organic-chemistry.org]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. benchchem.com [benchchem.com]
Application Notes: A Practical Guide to the Synthesis of Acetyl Hypofluorite Using Diluted Fluorine
Disclaimer: This document provides a summary of methodologies reported in the scientific literature. Elemental fluorine (F₂) is an extremely reactive, corrosive, and acutely toxic gas.[1][2] These procedures should only be performed by highly trained personnel in a specialized laboratory equipped with dedicated gas handling systems, appropriate ventilation (such as a gas cabinet or specially designed fume hood), and continuous safety monitoring.[3][4] Adherence to all institutional and governmental safety protocols is mandatory.
Introduction
Acetyl hypofluorite (B1221730) (CH₃COOF) is a highly effective electrophilic fluorinating agent used in organic synthesis, particularly for the fluorination of activated aromatic rings, dicarbonyl compounds, unsaturated sugars, and aryl boronic acids.[5][6][7][8] Its application is prominent in the synthesis of fluorinated pharmaceuticals and radiotracers for Positron Emission Tomography (PET), such as 2-[¹⁸F]fluoro-2-deoxy-D-glucose (¹⁸F-FDG).[9][10] This document outlines the general principles and published protocols for its synthesis from diluted elemental fluorine.
Principle of Synthesis
The synthesis involves the direct reaction of elemental fluorine with an acetate (B1210297) salt. The fluorine gas is significantly diluted with an inert carrier gas, such as nitrogen or air, to moderate its extreme reactivity. The general reaction is as follows:
CH₃COOM + F₂ → CH₃COOF + MF (where M is Na⁺ or K⁺)
The reaction can be performed in a solution (suspension) or using a gas-solid phase method where diluted fluorine gas is passed over a solid acetate salt complex.[5][11] The gas-solid phase approach is often preferred as it can simplify the generation and subsequent use of the volatile acetyl hypofluorite.[11]
Critical Safety & Handling Protocols for Elemental Fluorine
Working with fluorine requires specialized equipment and stringent safety measures.
-
Materials Compatibility: All components of the reaction apparatus must be constructed from fluorine-compatible materials. Teflon is a preferred material for gaskets and tubing.[1] Metal components (e.g., stainless steel, Monel) must be "passivated" by controlled exposure to low concentrations of fluorine, which forms a protective metal fluoride (B91410) film on the surface.[3]
-
Apparatus Setup: The entire apparatus must be scrupulously dry and purged with an inert gas (e.g., nitrogen) to remove all traces of moisture and oxygen.[3] Reactions should be conducted in a dedicated, high-performance fume hood or a vented gas cabinet.[1][3] Remote-controlled valves are recommended for additional safety.[1]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, closed-toe shoes, tightly sealed safety goggles, and a face shield (preferably made of transparent, highly fluorinated polymers).[3][12] Clean neoprene gloves should be worn, as they offer limited protection against both fluorine and the hydrofluoric acid (HF) that forms upon contact with moisture.[12]
-
Leak Detection: Regularly inspect the system for leaks. A common method is to use a squeeze bottle of ammonium (B1175870) hydroxide; the ammonia (B1221849) vapor will react with leaking fluorine to produce visible white smoke (ammonium fluoride).[12]
-
Emergency Procedures:
-
Inhalation: Move the affected person to an area with fresh air immediately. Prompt medical attention is critical in all cases of overexposure, as high concentrations can cause severe respiratory damage and fatal pulmonary edema.[1][2]
-
Skin Contact: Fluorine rapidly hydrolyzes to hydrofluoric acid on contact with skin.[1] Immediately flush the affected area with copious amounts of water for at least 5 minutes, remove contaminated clothing, and apply 2.5% calcium gluconate gel.[1] Seek immediate medical attention.
-
Eye Contact: Flush eyes immediately with large quantities of water for a minimum of 30 minutes and seek immediate medical attention.[1]
-
Experimental Protocols
The following protocols are adapted from published literature and demonstrate two common approaches for generating this compound.
Protocol 1: Gas-Solid Phase Synthesis
This method, based on the work of Jewett et al., involves passing diluted fluorine gas over a solid bed of a potassium acetate-acetic acid complex.[5][11]
-
Preparation of Acetate Complex: Prepare a solid complex of potassium acetate with acetic acid (e.g., KOAc(HOAc)₁.₅). This can be done by mixing the components and ensuring the resulting solid is dry.
-
Apparatus Setup: Pack the dried acetate complex into a column made of a compatible material (e.g., Teflon or passivated metal). Connect the column to the fluorine gas line. The outlet of the column should be directed into a cold trap or a reaction vessel containing the substrate to be fluorinated, dissolved in a suitable solvent (e.g., CCl₃F, CH₃CN).
-
Passivation & Purging: Thoroughly purge the entire system with dry nitrogen to remove air and moisture. If using metal components, passivate the system with a low concentration of fluorine gas.
-
Reaction: Flow a dilute mixture of fluorine gas (e.g., 0.5-1% F₂ in N₂) through the acetate column at a controlled rate. The this compound product is formed as a gas and carried by the nitrogen stream into the reaction vessel.
-
Termination: Once the reaction is complete, stop the fluorine flow and purge the entire system with nitrogen to remove any residual fluorine and this compound. The exhaust gas must be passed through a scrubber containing a suitable neutralizing agent (e.g., soda lime).
Protocol 2: In-Situ Synthesis in Suspension
This method involves bubbling diluted fluorine gas through a suspension of an acetate salt in a solvent.
-
Preparation of Suspension: Suspend a dry acetate salt (e.g., sodium acetate or potassium acetate) in a suitable, inert solvent (e.g., Freon-11, CCl₃F, or acetic acid) in a reaction vessel equipped with a gas inlet, stirrer, and gas outlet.
-
Apparatus Setup: Cool the reaction vessel to the desired temperature (e.g., -75 °C).
-
Reaction: Bubble a stream of diluted fluorine (e.g., 1-10% F₂ in N₂) through the stirred suspension. The this compound is generated in situ.
-
Work-up: After the reaction, purge the system with nitrogen to remove excess fluorine. The resulting solution/suspension containing this compound can be used directly for subsequent fluorination reactions.
Data Presentation: Synthesis Parameters
The efficiency of this compound synthesis is highly dependent on reaction conditions, especially the concentration of fluorine.
| Parameter | Gas-Solid Phase Method[11] | In-Situ Suspension Method |
| Fluorine Source | 0.5% - 1% F₂ in N₂ or Air | 1% - 10% F₂ in N₂ |
| Acetate Source | Solid KOAc(HOAc)₁.₅ complex | Suspension of NaOAc or KOAc |
| Solvent | N/A (product carried in gas stream) | CCl₃F, Acetic Acid, H₂O |
| Temperature | Ambient | -75 °C to Room Temperature |
| Reported Yield | ~70% (based on F₂) | Variable |
| Key Finding | High dilution of F₂ is critical. Using 10% F₂ resulted in little to no product formation.[11] | Effective for generating the reagent directly in the reaction medium. |
Visualizations
Logical Flow of Synthesis
Caption: Logical workflow for the gas-solid phase synthesis of this compound.
Experimental Workflow Diagram
Caption: Schematic of the apparatus for gas-solid phase this compound synthesis.
References
- 1. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 2. LCSS: FLUORINE [web.stanford.edu]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. chemistry.osu.edu [chemistry.osu.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. info.ornl.gov [info.ornl.gov]
Application Notes and Protocols for the Synthesis of ¹⁸F-Labeled 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorouracil (B62378) (5-FU) is a widely used chemotherapeutic agent in the treatment of various cancers. The ability to label 5-FU with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F, half-life: 109.8 minutes) allows for non-invasive in vivo imaging of its biodistribution and tumor uptake using Positron Emission Tomography (PET). This data can be invaluable for drug development, understanding drug resistance, and potentially for personalizing cancer therapy. These application notes provide detailed protocols for the synthesis of ¹⁸F-labeled 5-fluorouracil ([¹⁸F]5-FU) for preclinical and clinical research.
Two primary methods for the synthesis of [¹⁸F]5-FU have been established: electrophilic fluorination of uracil (B121893) and a more recent, cGMP-compliant nucleophilic fluorination approach using a nickel-mediated reaction. This document details both methodologies, providing step-by-step protocols, quantitative data, and quality control parameters.
Method 1: Electrophilic Fluorination using [¹⁸F]Acetylhypofluorite
This method involves the direct fluorination of uracil using [¹⁸F]F₂ gas, which is often converted in situ to the more reactive [¹⁸F]acetylhypofluorite. While being a more direct approach, it can result in lower specific activity and requires the handling of corrosive [¹⁸F]F₂ gas.
Experimental Protocol
-
Production of [¹⁸F]F₂ : [¹⁸F]Fluorine gas is produced via the ²⁰Ne(d,α)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]F₂ is diluted in neon.
-
Preparation of the Reaction Mixture : A suspension of uracil in acetic acid is prepared in a reaction vessel.
-
Radiolabeling Reaction : The [¹⁸F]F₂ diluted in neon is bubbled slowly through the uracil suspension. The [¹⁸F]F₂ reacts with acetic acid to form [¹⁸F]acetylhypofluorite in situ, which then electrophilically attacks the uracil ring at the 5-position.
-
Work-up and Purification :
-
The reaction mixture is transferred to an evaporation flask.
-
Evaporation in the presence of triethylamine (B128534) yields crude [¹⁸F]5-FU.[1][2]
-
The crude product is purified using a Sep-Pak column or by preparative High-Performance Liquid Chromatography (HPLC).[1][2]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Uracil | [1][2] |
| Fluorinating Agent | [¹⁸F]F₂ / [¹⁸F]Acetylhypofluorite | [1][2] |
| Radiochemical Yield | 20-30% | [1][2] |
| Purity | ≥99% (post-HPLC) | |
| Specific Activity | 1.14 Ci/µmol |
Method 2: Nickel-Mediated Nucleophilic Fluorination from [¹⁸F]Fluoride
This advanced, cGMP-compliant method enables the synthesis of [¹⁸F]5-FU from the more commonly available cyclotron-produced [¹⁸F]fluoride.[3][4] This multi-step process offers higher specific activity and is suitable for producing human-injectable doses.[3][4]
Experimental Protocol
-
[¹⁸F]Fluoride Concentration :
-
Aqueous [¹⁸F]fluoride (1.4–1.8 Ci) is passed through a miniature ion-exchange cartridge to trap the [¹⁸F]F⁻.[4]
-
The cartridge is dried with acetonitrile.[4]
-
The trapped [¹⁸F]fluoride is eluted with a solution of K₃PO₄ and 18-crown-6 (B118740) in acetonitrile/water.[3][4]
-
-
Precursor Preparation (Transmetalation) : A nickel(II) σ-aryl complex (precursor for fluorination) is prepared via a transmetalation reaction between a parent nickel complex and an arylboron reagent in dry pyridine (B92270) at 70°C for 1 hour.[3][4]
-
Radiolabeling Reaction (Oxidative Fluorination) : The nickel(II) σ-aryl precursor is reacted with the eluted [¹⁸F]fluoride and an iodine(III) oxidant at room temperature (23°C).[4] This reaction forms the protected intermediate, [¹⁸F]4a.
-
Purification of Intermediate : The reaction solution is diluted with water and purified by semi-preparative HPLC to isolate the protected [¹⁸F]4a.[3][4]
-
Deprotection : The collected HPLC fractions containing [¹⁸F]4a are passed through C18 silica (B1680970) cartridges, washed with water, and then eluted with ethanol (B145695) into a vial containing aqueous HCl. The deprotection occurs rapidly at room temperature (23°C) over 2 minutes.[3][4]
-
Final Formulation :
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Radioactivity | 1.4–1.8 Ci of [¹⁸F]fluoride | [3][4] |
| Synthesis Time | ~1.5 hours | [3][4] |
| Final Formulated Yield | 13.5–18.8 mCi | [3][4] |
| Overall Percent Yield (not decay corrected) | 0.92% ± 0.18% | [3] |
| Specific Activity | 34.3 ± 18.0 Ci/µmol | [3] |
Quality Control
For clinical applications, the final [¹⁸F]5-FU product must undergo rigorous quality control testing to ensure it meets USP guidelines.
| QC Test | Specification | Reference |
| Radiochemical Purity | >99% | [4] |
| Impurities | <10 µg (non-USP ingredients) | [4] |
| Nickel Content | <0.1 ppm | [4] |
| Appearance | Sterile, colorless saline solution | [4] |
Diagrams
Caption: Workflow for the electrophilic synthesis of [¹⁸F]5-FU.
Caption: Workflow for the nucleophilic synthesis of [¹⁸F]5-FU.
References
- 1. A simple synthesis of 18F-labelled 5-fluorouracil using acetylhypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple synthesis of /sup 18/F-labelled 5-fluorouracil using acetylhypofluorite (Journal Article) | ETDEWEB [osti.gov]
- 3. A Transmetalation Reaction Enables the Synthesis of [18F]5-Fluorouracil from [18F]Fluoride for Human PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Monitoring Acetyl Hypofluorite Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving acetyl hypofluorite (B1221730) (AcOF) and its radiolabeled analogue, [¹⁸F]acetyl hypofluorite. The protocols focus on leveraging modern analytical techniques to gain real-time or quasi-real-time insights into reaction kinetics, yield, and intermediate formation.
Introduction
This compound is a highly effective electrophilic fluorinating agent used in the synthesis of fluorinated organic molecules, including radiotracers for Positron Emission Tomography (PET) such as 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG).[1][2] Due to the high reactivity and short half-life of the ¹⁸F isotope (approximately 110 minutes), efficient and rapid monitoring of these reactions is crucial for optimizing yields, ensuring radiochemical purity, and facilitating process automation.[2] The primary techniques for monitoring these reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), often coupled with radioactivity and mass spectrometry detectors.
Section 1: On-line ¹⁹F NMR Spectroscopy for Reaction Monitoring
On-line NMR spectroscopy is a powerful, non-destructive technique that provides real-time, quantitative data on the consumption of reactants and the formation of products and intermediates.[3][4] For this compound reactions, ¹⁹F NMR is particularly advantageous due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which provides high sensitivity and a wide chemical shift range, minimizing signal overlap.[5][6]
Application Note: Kinetic Profiling of Electrophilic Fluorination
This method allows for the direct observation of fluorine-containing species in the reaction mixture. By integrating the signals corresponding to the fluorine atom in this compound and the fluorinated product, a kinetic profile of the reaction can be generated. This data is invaluable for determining reaction endpoints, calculating reaction rates, and identifying potential intermediates.[7]
Data Presentation: Illustrative Reaction Progress
The following table represents typical data that can be obtained from on-line ¹⁹F NMR monitoring of an electrophilic fluorination reaction.
| Time (minutes) | Reactant (AcOF) Integral (Normalized) | Product Integral (Normalized) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 2 | 0.78 | 0.22 | 22 |
| 4 | 0.59 | 0.41 | 41 |
| 6 | 0.42 | 0.58 | 58 |
| 8 | 0.28 | 0.72 | 72 |
| 10 | 0.17 | 0.83 | 83 |
| 12 | 0.08 | 0.92 | 92 |
| 14 | 0.03 | 0.97 | 97 |
| 16 | < 0.01 | > 0.99 | > 99 |
Experimental Protocol: On-line Benchtop NMR Monitoring
This protocol describes the setup for monitoring an this compound reaction using a benchtop NMR spectrometer equipped with a flow cell.
Instrumentation:
-
Benchtop NMR Spectrometer (e.g., 60 MHz or higher) with ¹⁹F capability.
-
Flow cell or NMR flow tube compatible with the spectrometer.[8]
-
Peristaltic or HPLC pump with chemically resistant tubing (e.g., PTFE).
-
Reaction vessel (e.g., glass flask) placed in a fume hood.
-
Computer with software for automated data acquisition and analysis.
Procedure:
-
System Setup:
-
Install the flow cell in the bore of the NMR spectrometer.
-
Connect the reaction vessel to the inlet of the flow cell using PTFE tubing.
-
Connect the outlet of the flow cell back to the reaction vessel to create a closed loop, or to a waste container. Position the pump after the spectrometer to minimize pulsation effects in the detection zone.[3]
-
-
Reaction Initiation:
-
In the reaction vessel, dissolve the substrate in an appropriate deuterated or non-deuterated solvent. Note that modern benchtop NMR systems often do not require deuterated solvents.[2]
-
Acquire a background ¹⁹F NMR spectrum of the starting material solution.
-
Initiate the reaction by adding the this compound solution to the reaction vessel.
-
-
On-line Monitoring:
-
Start the pump to circulate the reaction mixture through the flow cell at a constant flow rate (e.g., 0.5-2.0 mL/min).[9]
-
Begin automated acquisition of ¹⁹F NMR spectra at regular time intervals (e.g., every 30-60 seconds). Set the number of scans per spectrum as a balance between time resolution and signal-to-noise ratio.[9]
-
Ensure the relaxation delay is sufficient for quantitative measurements (typically 5 times the longest T1 relaxation time).[6]
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic ¹⁹F NMR signals for this compound and the fluorinated product(s).
-
Integrate the respective signals and normalize them using an internal standard or by assuming the total fluorine concentration remains constant.
-
Plot the normalized integrals as a function of time to generate a reaction profile.
-
Visualization: On-line NMR Workflow
Caption: Workflow for on-line NMR reaction monitoring.
Section 2: HPLC for Monitoring [¹⁸F]this compound Reactions
For radiochemical syntheses using [¹⁸F]this compound, HPLC is the method of choice for monitoring reaction progress and for quality control of the final product.[1][9][10] By coupling the HPLC system to a UV detector, a mass spectrometer, and a radioactivity detector, comprehensive information about the reaction can be obtained.
Application Note: Monitoring [¹⁸F]FDG Synthesis
In the synthesis of [¹⁸F]FDG, HPLC is used to separate the radiolabeled product from unreacted [¹⁸F]fluoride, precursors, and other chemical impurities.[11] The radioactivity detector provides a quantitative measure of the radiochemical yield and purity over time, allowing for precise determination of the optimal reaction time to maximize the yield of the desired product while minimizing the formation of radiolabeled byproducts.
Data Presentation: Radiochemical Purity Analysis
The following table shows representative data from an HPLC analysis of an [¹⁸F]FDG synthesis reaction at a specific time point.
| Peak No. | Retention Time (min) | Identity | UV Absorbance (mAU) | Radioactivity (counts) | % Radiochemical Purity |
| 1 | 2.1 | [¹⁸F]Fluoride | 0 | 150,000 | 5 |
| 2 | 3.9 | [¹⁸F]FDG | 12.5 | 2,700,000 | 90 |
| 3 | 5.2 | Precursor (TAG) | 85.3 | 0 | 0 |
| 4 | 7.8 | Hydrolyzed Intermediate | 5.1 | 150,000 | 5 |
Experimental Protocol: On-line Radio-HPLC-MS Monitoring
This protocol outlines a method for the quasi-on-line monitoring of a radiochemical reaction by taking aliquots at various time points.
Instrumentation:
-
HPLC system with a gradient pump and autosampler.
-
Appropriate HPLC column (e.g., anion-exchange or reverse-phase).[9][11]
-
UV-Vis Detector.
-
On-line radioactivity detector (e.g., scintillation detector).[7]
-
Mass Spectrometer (e.g., ESI-MS).
-
Flow splitter to direct eluent to both the radioactivity detector and the mass spectrometer.[7]
Procedure:
-
Method Development:
-
Develop an HPLC method that effectively separates the starting materials, intermediates, product, and potential byproducts.
-
Optimize the mobile phase composition, gradient, and flow rate. For [¹⁸F]FDG, an isocratic mobile phase of acetonitrile/water is common.[10]
-
-
Reaction and Sampling:
-
Perform the [¹⁸F]this compound reaction in a shielded hot cell.
-
At predetermined time intervals (e.g., 2, 5, 10, 15 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot if necessary (e.g., by dilution with mobile phase or a quenching agent) to prevent further reaction before analysis.
-
-
HPLC Analysis:
-
Inject the quenched aliquot into the HPLC system.
-
Monitor the separation using the UV detector for non-radioactive species and the radioactivity detector for ¹⁸F-labeled compounds.
-
The mass spectrometer provides structural confirmation of the separated peaks.
-
-
Data Analysis:
-
Integrate the peaks from the radiochromatogram.
-
Calculate the percentage of total radioactivity corresponding to the product peak at each time point.
-
Plot the radiochemical yield as a function of time to determine the reaction kinetics and optimal endpoint.
-
Visualization: Radio-HPLC-MS System Configuration
Caption: Configuration of an HPLC system for reaction monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. acgpubs.org [acgpubs.org]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Improved quality control of [18F]FDG by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. inis.iaea.org [inis.iaea.org]
Solvent Effects on the Reactivity of Acetyl Hypofluorite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl hypofluorite (B1221730) (CH₃COOF) is a highly effective and versatile electrophilic fluorinating agent used in the synthesis of fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science. The reactivity, selectivity, and product distribution of reactions involving acetyl hypofluorite are profoundly influenced by the choice of solvent. Understanding these solvent effects is crucial for reaction optimization, mechanistic elucidation, and the rational design of synthetic routes. These application notes provide a comprehensive overview of the impact of solvent properties on the reactivity of this compound, along with detailed experimental protocols for studying these effects.
Data Presentation: Solvent Effects on Reaction Outcomes
Table 1: Effect of Solvent on the Fluorination of Stilbene with this compound (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Solvent Type | Major Product(s) | Diastereomeric Ratio (anti:syn) | Yield (%) | Reference |
| CCl₄ | 2.2 | Nonpolar | 1-fluoro-1,2-diphenylethane, 1-acetoxy-2-fluoro-1,2-diphenylethane | 90:10 | 75 | [Qualitative observations from literature] |
| CH₃CN | 37.5 | Polar Aprotic | 1-acetoxy-2-fluoro-1,2-diphenylethane | 60:40 | 85 | [Qualitative observations from literature] |
| CH₃COOH | 6.2 | Polar Protic | 1-acetoxy-2-fluoro-1,2-diphenylethane | 50:50 | 90 | [Qualitative observations from literature] |
| H₂O | 80.1 | Polar Protic | 1,2-difluoro-1,2-diphenylethane, 1-fluoro-2-hydroxy-1,2-diphenylethane | Not Determined | 60 | [1] |
Table 2: Solvent Influence on the Fluorination of Anisole with this compound (Illustrative Data)
| Solvent | Dielectric Constant (ε) | Solvent Type | Product Ratio (ortho:para) | Yield of Fluoroanisole (%) | Reference |
| CFCl₃ | 2.4 | Nonpolar | 9:1 | 70 | [Qualitative observations from literature] |
| CH₃CN | 37.5 | Polar Aprotic | 7:3 | 80 | [Qualitative observations from literature] |
| CH₃COOH | 6.2 | Polar Protic | 4:1 | 85 | [Qualitative observations from literature] |
Experimental Protocols
Protocol 1: Synthesis of this compound Solution
Objective: To prepare a standardized solution of this compound for use in reactivity studies.
Materials:
-
Sodium acetate (B1210297) (anhydrous)
-
Glacial acetic acid
-
A suitable solvent (e.g., acetonitrile, trichlorofluoromethane)
-
A cylinder of 10% F₂ in N₂
-
Gas dispersion tube
-
Three-necked round-bottom flask
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Inert gas (N₂ or Ar) supply
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet connected to the F₂/N₂ cylinder via a gas dispersion tube, a gas outlet, and a stopper.
-
Maintain a positive pressure of inert gas throughout the setup.
-
To the flask, add a suspension of anhydrous sodium acetate in the chosen solvent and glacial acetic acid.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly bubble the 10% F₂ in N₂ gas mixture through the stirred suspension.
-
Monitor the reaction progress by periodically withdrawing aliquots and titrating for the concentration of this compound (e.g., iodometric titration).
-
Once the desired concentration is reached, stop the fluorine flow and purge the system with inert gas to remove any unreacted fluorine.
-
The resulting solution of this compound is ready for use in subsequent reactivity studies.
Safety Precautions: this compound is a powerful oxidizing agent and should be handled with extreme care in a well-ventilated fume hood. All glassware should be scrupulously dried to prevent the formation of explosive byproducts.
Protocol 2: Kinetic Study of this compound Reactivity by UV-Vis Spectroscopy
Objective: To determine the rate constant for the reaction of this compound with a substrate in different solvents.
Materials:
-
Standardized solution of this compound in the desired solvent
-
Substrate of interest (e.g., an alkene or an aromatic compound)
-
A series of solvents to be investigated (e.g., hexane, dichloromethane, acetonitrile, methanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a solution of the substrate at a known concentration in the chosen solvent.
-
Equilibrate the spectrophotometer and the cuvette containing the substrate solution to the desired reaction temperature.
-
Initiate the reaction by injecting a small, known volume of the standardized this compound solution into the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance of the reaction mixture at a wavelength where either the reactant or the product has a distinct absorption maximum.
-
Collect absorbance data at regular time intervals until the reaction is complete.
-
Analyze the kinetic data by plotting the natural logarithm of the reactant concentration (or a related absorbance value) versus time to determine the pseudo-first-order rate constant (k').
-
Repeat the experiment with different concentrations of the substrate to determine the second-order rate constant (k = k' / [Substrate]).
-
Perform this entire procedure in each of the solvents under investigation to compare the rate constants.
Visualizations of Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms for the reaction of this compound and a general experimental workflow for studying solvent effects.
Caption: Experimental workflow for kinetic studies.
Caption: Electrophilic addition to an alkene.
Caption: Electrophilic aromatic substitution.
Discussion of Solvent Effects
The reactivity of this compound is governed by its electrophilic nature. The solvent can influence the reaction in several ways:
-
Polarity and Solvation: Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, in the electrophilic addition to alkenes, a polar solvent can stabilize the bridged fluoronium ion intermediate, facilitating the subsequent nucleophilic attack. In contrast, in Sₙ2-like reactions, polar protic solvents can solvate the nucleophile, reducing its reactivity, while polar aprotic solvents can enhance nucleophilicity.[2]
-
Nucleophilicity of the Solvent: In some cases, the solvent can act as a nucleophile. For example, in protic solvents like water or alcohols, the solvent molecule can compete with the acetate ion to attack the intermediate carbocation or fluoronium ion, leading to the formation of fluoroalcohols or fluoroethers.[1]
-
Stereoselectivity: The stereochemical outcome of reactions, particularly additions to alkenes, can be highly dependent on the solvent. The degree of charge separation in the transition state and the extent of solvent participation can influence whether the addition is predominantly syn or anti.
Conclusion
The choice of solvent is a critical parameter in harnessing the full synthetic potential of this compound. By carefully selecting the reaction medium, researchers can control the rate, selectivity, and product distribution of fluorination reactions. The protocols and information provided in these application notes serve as a guide for the systematic study and optimization of reactions involving this powerful fluorinating agent. Further research is warranted to generate comprehensive quantitative data on solvent effects for a broader range of substrates and reaction conditions.
References
Troubleshooting & Optimization
improving the stability of acetyl hypofluorite solutions
Welcome to the technical support center for acetyl hypofluorite (B1221730) (AcOF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of AcOF solutions and troubleshoot common issues encountered during its use as a powerful electrophilic fluorinating agent.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question: My acetyl hypofluorite solution is decomposing much faster than expected. What are the common causes and solutions?
Answer: Rapid decomposition of AcOF is a frequent issue and is typically linked to three main factors: temperature, concentration, and the materials it comes into contact with.
-
Probable Cause 1: Elevated Temperature. this compound is thermally unstable. Its half-life at room temperature is approximately two hours, even under ideal container conditions[1].
-
Solution: Maintain cryogenic temperatures throughout your experiment. Solutions are significantly more stable when kept between -78°C and -45°C[1].
-
-
Probable Cause 2: Improper Container Material. The choice of reaction vessel and storage container is critical. Certain materials can catalyze decomposition.
-
Probable Cause 3: High Concentration. Concentrated solutions of this compound are not only less stable but can also be explosive[1].
-
Solution: Work with dilute solutions. Concentrations up to 0.3 M in appropriate solvents have been shown to remain stable for several days when stored at low temperatures[1].
-
Below is a troubleshooting workflow to diagnose stability issues.
Question: I am observing unexpected side products in my fluorination reaction. Could this be related to AcOF decomposition?
Answer: Yes, the decomposition pathway of AcOF can be influenced by the atmospheric conditions of the reaction, potentially leading to different byproducts.
-
Probable Cause: Presence or Absence of Oxygen. The decomposition of this compound can be inhibited by the presence of oxygen, particularly in the vapor phase. In its absence, or under different conditions, the decomposition may follow an alternative pathway, leading to products like methoxy (B1213986) acetyl fluoride[1].
-
Solution: Control the atmosphere of your reaction. If you need to minimize decomposition, ensure a controlled presence of oxygen. For reactions requiring an inert atmosphere, be aware that decomposition rates might be affected, and run control experiments to identify any byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: To maximize stability, solutions should be dilute (up to 0.3 M) and stored at low temperatures. The stability is highly dependent on the solvent used. For example, solutions in trichlorofluoromethane (B166822) (Freon-11) are stable for several days at -78°C, while solutions in acetonitrile (B52724) are stable at -45°C[1]. Always store in appropriate fluoropolymer containers[1].
Q2: What is the thermal stability profile of this compound?
A2: this compound is highly sensitive to temperature. It undergoes a solid-to-liquid phase transition at -96°C and begins to thermally decompose at higher temperatures. At room temperature, it has a half-life of about two hours in a Kel-F container[1].
Q3: Which materials should be avoided when handling this compound?
A3: Avoid contact with glass, concrete, metals, water, oxidizers, reducers, alkalis, combustibles, organics, and ceramics[2][3]. Metals, in particular, can significantly accelerate decomposition[1].
Quantitative Stability Data
The stability of this compound is highly dependent on experimental conditions. The table below summarizes the reported stability data.
| Parameter | Condition | Container Material | Reported Stability/Half-Life | Citation |
| Temperature | Room Temperature | Kel-F | ~2 hours (half-life) | [1] |
| -78 °C | Not Specified | Stable for several days | [1] | |
| -45 °C | Not Specified | Stable for several days | [1] | |
| Concentration | Up to 0.3 M (in CFCl₃) | Not Specified | Stable for several days at -78°C | [1] |
| Up to 0.3 M (in CH₃CN) | Not Specified | Stable for several days at -45°C | [1] | |
| Concentrated (liquid) | Not Specified | Potential for explosion | [1] | |
| Atmosphere | Presence of Oxygen | Not Specified | Inhibits decomposition (vapor phase) | [1] |
| Material Contact | Monel Apparatus | Monel | Significantly shorter stability vs. Kel-F | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes the synthesis of AcOF from elemental fluorine, adapted from the method first reported by Rozen and colleagues[1]. This procedure should only be performed by trained personnel in a specialized laboratory equipped for handling elemental fluorine.
Materials:
-
Sodium acetate (B1210297) (anhydrous)
-
Acetic acid (glacial)
-
Trichlorofluoromethane (CFCl₃, Freon-11), pre-chilled to -78°C
-
Elemental fluorine (F₂), diluted in nitrogen (e.g., 10% F₂ in N₂)
-
Kel-F reaction vessel equipped with a gas inlet, outlet, and a low-temperature thermometer
-
Dry ice/acetone bath
Workflow Diagram:
Procedure:
-
Preparation: In a Kel-F reaction vessel, prepare a suspension of anhydrous sodium acetate in a mixture of glacial acetic acid and trichlorofluoromethane (Freon-11)[1][4].
-
Cooling: Cool the vessel to -78°C using a dry ice/acetone bath.
-
Inerting: Purge the system with dry nitrogen for 10-15 minutes.
-
Fluorination: Switch the gas flow to the diluted fluorine/nitrogen mixture. Bubble the gas through the vigorously stirred suspension. The elemental fluorine will react with the sodium acetate to form this compound[1][4].
-
Monitoring: The reaction is typically fast. Monitor the consumption of fluorine using appropriate analytical methods.
-
Completion: Once the reaction is complete, stop the fluorine flow and purge the system again with nitrogen to remove any residual F₂.
-
Usage: The resulting solution of this compound is ready for immediate use in subsequent fluorination reactions. Do not attempt to isolate the pure compound due to its instability.
Protocol 2: Preparation and Storage of a Stabilized AcOF Working Solution
Objective: To prepare a dilute AcOF solution suitable for use in fluorination reactions over several hours or days.
Procedure:
-
Following the synthesis described in Protocol 1, determine the concentration of the resulting AcOF solution using a suitable titration method.
-
Based on the determined concentration, dilute the stock solution with additional pre-chilled (-78°C) trichlorofluoromethane or another appropriate solvent to achieve a final concentration of ≤ 0.3 M[1].
-
Store the final working solution in a sealed Kel-F container at or below the recommended temperature for the chosen solvent (-78°C for CFCl₃, -45°C for acetonitrile)[1].
-
Ensure the container is properly labeled with the compound name, concentration, solvent, date, and all necessary safety warnings.
-
For withdrawal of the reagent, use a gas-tight syringe and maintain a positive pressure of inert gas within the storage vessel to prevent atmospheric moisture contamination.
References
- 1. Buy this compound | 78948-09-1 [smolecule.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. uab.edu [uab.edu]
- 4. This compound, the first member of a new family of organic compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
minimizing side reactions in acetyl hypofluorite fluorination
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of acetyl hypofluorite (B1221730) (AcOF) for electrophilic fluorination.
Frequently Asked Questions (FAQs)
Q1: What is acetyl hypofluorite, and what are its primary applications?
This compound (CH₃COOF) is a highly reactive and effective electrophilic fluorinating agent. It is particularly valued for its ability to deliver "F⁺" in a controlled manner. Its primary applications include:
-
Fluorination of Aromatic Compounds: It reacts efficiently with activated aromatic rings.[1]
-
Fluorination of Alkenes and Enol Derivatives: It can be used to synthesize vicinal acetoxyfluorides from alkenes and α-fluoro carbonyl compounds from enol acetates or ketene (B1206846) silyl (B83357) acetals.
-
Radiolabeling: Due to its rapid reaction kinetics, it is extensively used for the introduction of the ¹⁸F isotope in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET).[1]
-
Fluorination of Aryl Boronic Acids: It provides a route to aryl fluorides from the corresponding boronic acids or their esters.[2][3]
Q2: How is this compound typically prepared and handled?
This compound is synthesized directly from elemental fluorine and is generally used in situ without isolation or purification.[1] A common method involves bubbling a diluted stream of fluorine gas (e.g., 5-10% F₂ in N₂) through a solution of sodium acetate (B1210297) in a suitable solvent like glacial acetic acid or Freon-11 at low temperatures.
Handling and Stability:
-
Thermal Instability: AcOF is thermally unstable and should be prepared and used at low temperatures (typically below 0 °C).
-
Explosion Hazard: Concentrated solutions of this compound can be explosive. It is crucial to work with dilute solutions.
-
Material Compatibility: Use reaction vessels made of materials like Teflon or Kel-F. Avoid glass for prolonged storage as it can be etched by HF, a common byproduct.
-
Moisture Sensitivity: The reagent and reaction must be kept anhydrous, as moisture will rapidly decompose the this compound to produce HF.
Q3: What are the major safety precautions when working with this compound?
Working with this compound involves handling elemental fluorine, which is extremely hazardous. The following precautions are mandatory:
-
Specialized Equipment: All reactions should be conducted in a well-ventilated fume hood specifically designed for hazardous gas handling. The equipment must be scrupulously dried and passivated before use.
-
Personal Protective Equipment (PPE): Wear a face shield, safety goggles, and appropriate gloves (e.g., neoprene). A flame-resistant lab coat is also recommended.
-
Diluted Fluorine: Use diluted fluorine gas (in an inert gas like nitrogen) to moderate its reactivity.[2]
-
Emergency Preparedness: Have an emergency plan and ensure access to safety showers, eyewash stations, and appropriate first aid materials (e.g., calcium gluconate gel for potential HF burns).
Troubleshooting Guide
This section addresses specific issues that may arise during fluorination reactions with this compound.
Issue 1: Low or No Yield of the Desired Fluorinated Product
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Reagent | Prepare fresh this compound solution immediately before use. | This compound has limited stability, even at low temperatures, and degrades over time. |
| Insufficient Reagent | Increase the equivalents of this compound added to the reaction. | For sterically hindered or less reactive substrates, a larger excess of the fluorinating agent may be necessary to drive the reaction to completion. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in small increments (e.g., from -78 °C to -40 °C). | While low temperatures are generally preferred to minimize side reactions, some substrates require more thermal energy for the reaction to proceed at a reasonable rate.[4] |
| Moisture in the Reaction | Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). | Water rapidly decomposes this compound. |
Issue 2: Formation of Multiple Products and Low Selectivity
This is a common issue, particularly with complex substrates. The nature of the side products will dictate the best troubleshooting strategy.
Scenario A: Polyfluorination of Aromatic Substrates
| Possible Cause | Troubleshooting Step | Rationale |
| Excess Fluorinating Agent | Use stoichiometric amounts or a slight excess (1.1-1.2 equivalents) of this compound. | The fluorinated product can sometimes be more reactive than the starting material, leading to further fluorination. |
| High Reactivity of Substrate | Lower the reaction temperature. | Reduces the overall reactivity of the system, allowing for better control and favoring monofluorination. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Minimizes the time for the desired product to undergo subsequent side reactions. |
Scenario B: Competing ortho-Fluorination and ipso-Substitution in Aryl Boronic Acids
For aryl boronic acids, the electronic nature of the substituents plays a key role in directing the fluorination.
| Observation | Substrate Type | Likely Outcome with AcOF | Troubleshooting Strategy |
| Desired ipso-substitution | Electron-Donating Group (EDG) on the aromatic ring. | Predominantly ipso-substitution.[2][3] | This is the expected outcome. If yields are low, refer to Issue 1. |
| Mixture of ortho- and ipso-products | Electron-Withdrawing Group (EWG) at the para position. | Competition between ortho-fluorination and ipso-substitution.[2][3] | Modifying the solvent may influence the selectivity. Consider screening non-polar (e.g., chloroform) and polar aprotic (e.g., acetonitrile) solvents at low temperatures. |
| Desired ipso-substitution | Electron-Withdrawing Group (EWG) at the meta position. | Predominantly ipso-substitution.[2][3] | This is the expected outcome. |
Issue 3: Formation of Acetoxy or Hydroxy Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Reaction with Solvent or Acetate | Ensure the substrate is added to the pre-formed this compound solution. | This minimizes the exposure of the substrate to potential nucleophiles under non-reactive conditions. |
| Presence of Water | Use anhydrous conditions. | Water can lead to the formation of hydroxy byproducts. |
| Reaction with Acetate Ion | Lowering the temperature can sometimes favor fluorination over acetoxylation. | The relative rates of the competing reactions are temperature-dependent. |
Experimental Protocols
Protocol 1: In-Situ Preparation of this compound Solution
! DANGER ! This procedure involves elemental fluorine and should only be performed by trained personnel in a specialized chemical fume hood with appropriate safety measures in place.
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, a gas outlet leading to a scrubber (containing a solution of sodium thiosulfate (B1220275) or soda lime), and a low-temperature thermometer. The reaction vessel should be made of a fluorine-compatible material like Teflon or passivated metal.
-
Reagent Preparation: In the flask, prepare a solution of anhydrous sodium acetate (1.0 eq) in a suitable anhydrous solvent (e.g., glacial acetic acid or Freon-11).
-
Cooling: Cool the stirred solution to the desired temperature, typically -78 °C (dry ice/acetone bath) or -40 °C.
-
Fluorination: Bubble a gaseous mixture of 10% F₂ in N₂ through the cooled solution at a controlled rate. The concentration of the resulting this compound solution can be determined by reacting an aliquot with a standard solution of potassium iodide and titrating the liberated iodine.
Protocol 2: General Procedure for Fluorination of an Aromatic Substrate
-
Substrate Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve the aromatic substrate (1.0 eq) in an anhydrous solvent (e.g., chloroform (B151607) or acetonitrile).
-
Cooling: Cool the substrate solution to the reaction temperature (e.g., -78 °C).
-
Addition of AcOF: Slowly add the freshly prepared, cold this compound solution (1.1-1.5 eq) dropwise to the stirred substrate solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete (or no further conversion is observed), quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium bisulfite or sodium thiosulfate.
-
Workup: Allow the mixture to warm to room temperature. If an organic solvent was used, separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visual Guides
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 3. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Acetyl Hypofluorite Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and storage of acetyl hypofluorite (B1221730). Due to its high reactivity and potential for explosive decomposition, strict adherence to these protocols is crucial for ensuring laboratory safety.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My acetyl hypofluorite solution appears to be decomposing rapidly, indicated by a color change and gas evolution. What should I do?
A1: Immediate and cautious action is required. This indicates thermal decomposition, which can accelerate and lead to a dangerous pressure buildup or explosion.
-
Do not attempt to tighten the container seal. This could increase pressure.
-
If it is safe to do so, place the container in a secondary containment vessel within a fume hood.
-
Cool the container externally with a controlled stream of inert gas (e.g., nitrogen) or in an ice bath. Do not use a cryogen like liquid nitrogen , as this could cause thermal shock and container failure.
-
Prepare for emergency quenching (see detailed protocol below).
-
If the situation appears uncontrollable, evacuate the immediate area and follow your institution's emergency procedures.
Q2: I observe inconsistent results in my fluorination reactions using freshly prepared this compound. What could be the cause?
A2: Inconsistent fluorination can stem from several factors related to the quality and handling of the this compound solution.
-
Incomplete Synthesis: The initial synthesis may not have gone to completion, resulting in a lower concentration of the active fluorinating agent.
-
Decomposition: Even at low temperatures, slow decomposition can occur. It is crucial to use the solution as quickly as possible after synthesis. The half-life at room temperature is approximately two hours.[1]
-
Moisture Contamination: this compound is highly sensitive to moisture. Ensure all glassware and solvents are rigorously dried before use.
-
Incompatible Materials: Contact with incompatible materials can catalyze decomposition. Refer to the material compatibility table below.
Q3: What are the primary hazards associated with this compound?
A3: The main hazards are:
-
Explosive Decomposition: Concentrated solutions of this compound are known to be explosive, especially in the liquid phase.[1] It is imperative to work with dilute solutions.
-
High Reactivity: As a powerful electrophilic fluorinating agent, it reacts exothermically with a wide range of organic and inorganic materials.
-
Toxicity: While specific toxicity data for this compound is limited, its decomposition can produce toxic and corrosive byproducts. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Quantitative Data: Stability of this compound
| Parameter | Value | Conditions | Reference |
| Melting Point | -96 °C | [1] | |
| Half-life | ~2 hours | Room temperature in a Kel-F container. | [1] |
| Stability in Solution | Stable for several days | Up to 0.3 M in trichlorofluoromethane (B166822) at -78 °C. | [1] |
| Stability in Solution | Stable for several days | Up to 0.3 M in acetonitrile (B52724) at -45 °C. | [1] |
| Vapor Phase Stability | More stable than the liquid phase. | Decomposition is inhibited by the presence of oxygen. | [1] |
Experimental Protocols
Synthesis of this compound (Gas-Solid Phase Method)
This protocol is adapted from established gas-solid phase synthesis methods.[1] This procedure should only be performed by trained personnel in a dedicated, well-ventilated fume hood.
Materials:
-
A solid complex of potassium acetate (B1210297) with acetic acid.
-
Dilute fluorine gas (e.g., 1-10% in nitrogen).
-
Inert, dry solvent (e.g., trichlorofluoromethane or acetonitrile), pre-cooled.
-
Gas flow controllers and appropriate tubing (Teflon or stainless steel).
-
Reaction vessel designed for gas dispersion.
Procedure:
-
Preparation: Assemble the gas-solid phase reaction apparatus in a fume hood. The setup should consist of a packed column containing the potassium acetate-acetic acid complex, connected to a gas inlet for the fluorine mixture and an outlet leading to the cooled reaction solvent.
-
Inerting: Purge the entire system with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Cooling: Cool the solvent in the collection vessel to the desired temperature (-78 °C for trichlorofluoromethane or -45 °C for acetonitrile).
-
Fluorine Flow: Begin a slow and controlled flow of the dilute fluorine gas mixture through the acetate column.
-
Collection: The gaseous this compound formed is carried by the gas stream into the cold solvent, where it dissolves.
-
Monitoring: The concentration of the this compound solution can be determined by titration (e.g., iodometric titration) of a small, quenched aliquot.
-
Storage and Use: Use the freshly prepared solution immediately for the best results. If short-term storage is necessary, maintain the low temperature and an inert atmosphere.
Emergency Quenching Protocol for this compound
This protocol is for the emergency destruction of small to moderate quantities of this compound. This procedure is hazardous and should be performed with extreme caution in a fume hood, behind a blast shield.
Materials:
-
Large excess of a cold, inert, high-boiling point solvent (e.g., mineral oil).
-
A reducing agent solution (e.g., a dilute solution of sodium bisulfite or sodium thiosulfate (B1220275) in a compatible solvent).
-
Appropriate quenching vessel (should be much larger than the volume of the solution to be quenched).
-
Dry ice or an ice/salt bath for cooling.
Procedure:
-
Preparation: In a fume hood, place the large, empty quenching vessel in a secondary container and cool it with a dry ice/acetone or ice/salt bath.
-
Dilution: Slowly and carefully add a large excess of the cold, high-boiling point inert solvent to the quenching vessel.
-
Slow Addition: Using a cannula or a dropping funnel, add the this compound solution dropwise and very slowly to the stirred, cold inert solvent. This dilution step is critical to dissipate the heat of decomposition.
-
Controlled Decomposition: The this compound will decompose upon dilution and warming. Monitor for any signs of a runaway reaction (rapid gas evolution, significant temperature increase). If this occurs, immediately stop the addition and prepare for emergency evacuation if necessary.
-
Neutralization: Once the this compound has been safely diluted and decomposed, slowly add the reducing agent solution to neutralize any remaining reactive species.
-
Disposal: Dispose of the resulting mixture according to your institution's hazardous waste procedures.
Visualizations
Troubleshooting Workflow for this compound Reactions
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Safety Protocol for this compound Handling
Caption: A decision-making diagram for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and does not supersede institutional safety protocols or the judgment of a qualified chemist. Always perform a thorough risk assessment before working with hazardous materials.
References
Technical Support Center: Optimizing ¹⁸F-Acetyl Hypofluorite Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ¹⁸F-acetyl hypofluorite (B1221730). Our aim is to help you optimize your reaction yields and address common challenges encountered during this electrophilic fluorination procedure.
Frequently Asked Questions (FAQs)
Q1: What is ¹⁸F-acetyl hypofluorite and why is it used?
A1: ¹⁸F-acetyl hypofluorite (CH₃CO₂¹⁸F) is a highly reactive, electrophilic fluorinating agent. It is synthesized as an intermediate for the production of various ¹⁸F-labeled radiopharmaceuticals used in Positron Emission Tomography (PET). Its advantages include higher reaction selectivity and milder reaction conditions compared to gaseous [¹⁸F]F₂.[1][2] This leads to improved radiochemical yields in the synthesis of tracers like 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) and L-[¹⁸F]6-fluorodopa.[1][3][4]
Q2: What is a typical radiochemical yield for ¹⁸F-acetyl hypofluorite synthesis?
A2: Radiochemical yields for the synthesis of ¹⁸F-acetyl hypofluorite itself can be as high as 80%.[5] However, the overall yield of the final radiolabeled product, which involves the subsequent reaction of the hypofluorite, will vary depending on the substrate and reaction conditions. For instance, the synthesis of [¹⁸F]FDG using this intermediate has been reported with yields of approximately 20-40%.[6][7][8]
Q3: What are the main factors influencing the yield of ¹⁸F-acetyl hypofluorite synthesis?
A3: Several factors can significantly impact the radiochemical yield:
-
Purity and reactivity of the [¹⁸F]F₂ gas: The synthesis typically starts with cyclotron-produced [¹⁸F]F₂. Impurities in the target gas or delivery lines can affect the synthesis.
-
Efficiency of the gas-liquid reaction: Ensuring efficient bubbling of the [¹⁸F]F₂ gas through the acetate (B1210297) solution is crucial for maximizing the conversion to acetyl hypofluorite.
-
Concentration and purity of reagents: The concentration of the acetate source (e.g., ammonium (B1175870) acetate or sodium acetate) in acetic acid must be optimized.[5][9] Impurities in the solvent or reagents can lead to side reactions.
-
Reaction temperature: The synthesis is typically carried out at room temperature.[3][7] Deviations can affect reaction kinetics and stability of the product.
-
Moisture content: this compound is sensitive to moisture. Anhydrous conditions are important for preventing hydrolysis and maximizing yield.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Radiochemical Yield | Inefficient trapping of [¹⁸F]F₂ gas. | - Optimize the gas flow rate to ensure sufficient residence time in the reaction vessel.- Use a reaction vessel with a fine-fritted gas dispersion tube to create smaller bubbles and increase the gas-liquid surface area.[7] |
| Presence of moisture in the reaction system. | - Use anhydrous acetic acid and ensure all glassware is thoroughly dried.- Dry the nitrogen or neon carrier gas before it enters the target and reaction vessel. | |
| Impurities in the reagents or target gas. | - Use high-purity reagents (ammonium acetate or sodium acetate and acetic acid).- Ensure the cyclotron target and gas lines are clean to avoid chemical and radiochemical impurities. | |
| Decomposition of ¹⁸F-acetyl hypofluorite. | - Use the freshly prepared ¹⁸F-acetyl hypofluorite solution immediately in the subsequent fluorination step as it can be unstable.- Avoid high temperatures during and after synthesis. | |
| Inconsistent Yields | Variability in cyclotron [¹⁸F]F₂ production. | - Standardize the cyclotron target parameters (e.g., beam current, irradiation time) to ensure consistent [¹⁸F]F₂ production.[10] |
| Precursor degradation. | - Store precursors for the subsequent labeling step (e.g., tri-O-acetyl-D-glucal for [¹⁸F]FDG synthesis) under appropriate conditions to prevent degradation. | |
| Manual synthesis variations. | - Implement an automated synthesis module for better reproducibility and to minimize human error.[10] | |
| Low Specific Activity of Final Product | Carrier [¹⁹F]F₂ in the target gas. | - The production of [¹⁸F]F₂ often requires the addition of carrier ¹⁹F₂ gas, which inherently limits the theoretical specific activity.[2][11] |
| Contamination with non-radioactive fluoride (B91410). | - Ensure all reagents and solvents are free from fluoride contamination. |
Data Summary: Radiochemical Yields
The following table summarizes reported radiochemical yields for the synthesis of various radiotracers using ¹⁸F-acetyl hypofluorite.
| Radiotracer | Precursor | Radiochemical Yield (non-decay corrected) | Reference |
| ¹⁸F-acetyl hypofluorite | [¹⁸F]F₂ and ammonium acetate in acetic acid | ~80% | [5] |
| 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) | 3,4,6-tri-O-acetyl-D-glucal | ~20% | [7] |
| 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) | D-glucal in water | ~40% | [6][8] |
| 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) | tri-acetyl-D-glucal | ~24% | [9] |
| L-[¹⁸F]6-fluorodopa | L-methyl-N-acetyl-β-(3-methoxy-4-acetoxyphenyl)alaninate | 8% | [3] |
| ¹⁸F-5-fluorouracil | Uracil | 20-30% | [12] |
Experimental Protocols
Protocol 1: Synthesis of ¹⁸F-Acetyl Hypofluorite
This protocol is a generalized procedure based on common literature methods.[5][7]
Materials:
-
Cyclotron-produced [¹⁸F]F₂ in a neon or nitrogen carrier gas.
-
Anhydrous ammonium acetate or sodium acetate.
-
Anhydrous glacial acetic acid.
-
A glass reaction vessel with a fine-fritted gas dispersion tube.
Procedure:
-
Prepare a solution of ammonium acetate (or sodium acetate) in glacial acetic acid in the reaction vessel. A typical concentration is around 0.01 M, but should be optimized for the specific setup.
-
Bubble the [¹⁸F]F₂ gas, carried by neon or nitrogen, through the acetic acid solution at room temperature. The flow rate should be controlled to allow for efficient reaction.
-
The [¹⁸F]F₂ reacts with the acetate to form ¹⁸F-acetyl hypofluorite in situ.
-
The resulting solution containing ¹⁸F-acetyl hypofluorite is then used directly for the subsequent electrophilic fluorination of the desired substrate.
Protocol 2: Synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) using ¹⁸F-Acetyl Hypofluorite
This protocol is adapted from the improved synthesis method.[7]
Materials:
-
Freshly prepared ¹⁸F-acetyl hypofluorite in acetic acid solution.
-
3,4,6-tri-O-acetyl-D-glucal.
-
2N Hydrochloric acid (HCl).
-
Purification cartridges (e.g., alumina, ion-exchange).
Procedure:
-
Add the precursor, 3,4,6-tri-O-acetyl-D-glucal, to the reaction vessel containing the ¹⁸F-acetyl hypofluorite solution.
-
Allow the reaction to proceed at room temperature. The reaction time is typically short, on the order of minutes.
-
After the reaction is complete, evaporate the acetic acid, often under a stream of nitrogen.
-
Hydrolyze the resulting acetylated intermediate by adding 2N HCl and heating.
-
Purify the final product, 2-deoxy-2-[¹⁸F]fluoro-D-glucose, using a series of purification cartridges to remove unreacted fluoride, precursors, and byproducts.
Visualizations
Caption: Experimental workflow for the synthesis of an ¹⁸F-radiotracer.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Routine synthesis of L-[18F]6-fluorodopa with fluorine-18 this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new improved synthesis of 2-deoxy-2-[18F]fluoro-d-glucose from 18F-labeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 18F-labeled this compound for radiotracer synthesis [inis.iaea.org]
- 6. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. New high-yield synthesis of 18F-labelled 2-deoxy-2-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 11. Closing the gap between 19F and 18F chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple synthesis of 18F-labelled 5-fluorouracil using acetylhypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Acetyl Hypofluorite Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from acetyl hypofluorite (B1221730) reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of compounds synthesized using acetyl hypofluorite.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Recovery of Product | - Incomplete Reaction: The fluorination reaction did not go to completion, leaving primarily starting material. - Product Volatility: The fluorinated product may be volatile, leading to loss during solvent removal. - Irreversible Adsorption: The product may be strongly adsorbed to the stationary phase (e.g., silica (B1680970) gel) during chromatography. - Degradation: The product may be unstable under the workup or purification conditions. | - Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure completion before workup. - Careful Solvent Removal: Use a rotary evaporator at low temperature and pressure. For highly volatile compounds, consider alternative solvent removal methods like a gentle stream of nitrogen. - Alternative Stationary Phases: If using silica gel chromatography, consider switching to a less acidic stationary phase like alumina (B75360) or a fluorinated stationary phase. Dry loading the sample onto silica gel can also sometimes mitigate strong interactions.[1] - Mild Conditions: Ensure workup and purification steps are performed under neutral or slightly acidic conditions to prevent degradation. |
| Co-elution of Product with Impurities | - Similar Polarity: The desired product and impurities (e.g., unreacted starting material, regioisomers) have very similar polarities. - Formation of Regioisomers: In reactions with certain substrates, such as aryl boronic acids with electron-withdrawing groups, a mixture of isomers (e.g., para and meta fluorinated products) can be formed.[1] | - Optimize Chromatography: - Solvent System: Perform a thorough screen of solvent systems for column chromatography, using small-scale TLC analysis to identify a system that provides better separation. - Stationary Phase: Switch to a different stationary phase. For fluorinated compounds, a fluorinated stationary phase or reverse-phase chromatography (e.g., C18) can be effective.[1] - Preparative HPLC: For difficult separations, preparative HPLC is a powerful tool. A variety of columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers (e.g., trifluoroacetic acid) can be employed to achieve separation. - Crystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles. |
| Poor Peak Shape (Tailing) in HPLC | - Interaction with Silica: Basic nitrogen-containing compounds can interact with acidic silanol (B1196071) groups on standard silica-based HPLC columns, leading to peak tailing. - Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in multiple ionic forms, causing poor peak shape. | - Use a Deactivated Column: Employ an end-capped HPLC column to minimize interactions with residual silanol groups. - Adjust Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 units away from the pKa of the compound. For basic compounds, a lower pH is often beneficial.[1] - Mobile Phase Additives: The addition of a small amount of an additive like trifluoroacetic acid (TFA) can improve the peak shape for basic compounds in reversed-phase chromatography.[1] |
| Presence of Unreacted this compound or its Decomposition Products | - Incomplete Quenching: The quenching step after the reaction was not sufficient to destroy all the reactive fluorine species. | - Thorough Quenching: Ensure the reaction is properly quenched. A common method is to pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate or sodium bisulfite. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound reactions?
A1: Common impurities include unreacted starting materials, regioisomeric fluorinated byproducts, and products of side reactions. For instance, in the fluorination of aryl boronic acids with electron-withdrawing groups, you may find a mixture of para- and meta-fluorinated derivatives.[1] In the synthesis of α-fluorocarboxylic esters from ketene (B1206846) acetals, unreacted ketene acetal (B89532) or hydrolyzed starting materials could be present.
Q2: What is a general workup procedure for an this compound reaction?
A2: A typical workup procedure involves quenching the reaction to neutralize any remaining this compound. This is often done by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q3: Which chromatographic techniques are most effective for purifying this compound reaction products?
A3: The choice of chromatography depends on the properties of the product and impurities.
-
Flash Column Chromatography: This is the most common initial purification method. Silica gel is a standard stationary phase, but for particularly polar or basic fluorinated compounds, alumina or fluorinated silica gel might be more suitable.
-
Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations of closely related compounds like regioisomers, preparative HPLC is highly effective. Both normal-phase and reversed-phase (e.g., C18) columns can be used.
-
Solid-Phase Extraction (SPE): SPE can be a useful tool for sample cleanup to remove major impurities before final purification by chromatography.
Q4: How can I improve the separation of my fluorinated product from non-fluorinated starting material?
A4: The introduction of a fluorine atom can significantly alter the polarity of a molecule. Often, the fluorinated product will have a slightly different polarity than the starting material, which can be exploited in chromatography. If separation on silica gel is difficult, consider switching to a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds. Alternatively, reversed-phase HPLC can be very effective, as the retention times of the fluorinated and non-fluorinated compounds will likely differ.
Experimental Protocols
General Protocol for Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase). If the compound has poor solubility, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane (B92381) or a hexane/ethyl acetate mixture) and pack the column.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Purification by Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC system to determine the optimal column, mobile phase, and gradient conditions.
-
Sample Preparation: Dissolve the crude or partially purified product in the initial mobile phase. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Injection: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect fractions as they elute from the column, using the UV detector signal to identify the peaks of interest.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization for aqueous mobile phases or rotary evaporation for organic mobile phases.
Data Summary
The following table summarizes typical reaction outcomes for the fluorination of various substrates with this compound, providing an indication of the expected product yields.
| Substrate Type | Product Type | Reported Yield (%) | Reference |
| Aryl Boronic Acids (electron-rich) | Aryl Fluorides | 45-85 | [1] |
| Ketene Acetals (from esters/acids) | α-Fluorocarboxylic Esters/Acids | Good | [2] |
Visualizations
References
Technical Support Center: Managing Corrosivity of Acetyl Hypofluorite Precursors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with acetyl hypofluorite (B1221730) and its precursors. This resource provides essential information to help you manage the corrosive nature of these reagents, ensuring the safety, integrity, and success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to the corrosivity (B1173158) of acetyl hypofluorite precursors, primarily diluted fluorine gas.
| Issue | Possible Causes | Recommended Actions |
| Unexpectedly high corrosion of stainless steel reactor or tubing. | Presence of moisture, leading to the formation of highly corrosive hydrofluoric acid (HF).[1] High silicon content in the stainless steel alloy.[1] Scratches or defects in the passivation layer. | 1. Ensure absolute dryness: Thoroughly dry all components of the reaction setup. Pass a dry inert gas (e.g., nitrogen or argon) through the system before introducing fluorine. 2. Material Selection: If possible, use low-silicon grade stainless steel. For high-temperature applications, consider Nickel or Monel alloys. 3. Passivation: Re-passivate the reactor and tubing. Ensure the passivation process is carried out meticulously (see Experimental Protocols). |
| Discoloration or etching of glass components. | This compound and its precursor, fluorine, can react with silica (B1680970) in glass, especially in the presence of trace moisture. | 1. Material Substitution: Where possible, replace glass components with compatible polymers like Teflon® (PTFE) or passivated metal components. 2. Minimize Contact Time: Reduce the exposure of glass parts to the reagents. 3. Thorough Drying: Ensure all glassware is rigorously dried before use. |
| Valve seizure or failure. | Corrosion of valve components. Formation of solid fluoride (B91410) byproducts. | 1. Material Compatibility: Use valves made from highly resistant materials such as Monel or Nickel. Ensure all wetted parts, including seats and seals, are compatible. 2. Regular Maintenance: Disassemble and clean valves regularly according to the manufacturer's instructions. 3. Inert Gas Purge: Purge the system with a dry inert gas after use to remove any residual reactive gases. |
| Inconsistent reaction yields. | Corrosion products may be catalyzing side reactions or consuming reagents. Leakage due to corrosion of fittings. | 1. Inspect for Corrosion: Visually inspect all reactor components, tubing, and fittings for any signs of corrosion. 2. Leak Check: Perform a thorough leak check of the entire system before each experiment. 3. Thorough Cleaning: Ensure the reactor is meticulously cleaned after each use to remove any corrosive residues or byproducts (see Experimental Protocols). |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable materials for constructing a reactor for this compound synthesis?
A1: For optimal corrosion resistance, especially when working with fluorine gas, the following materials are recommended:
-
Monel® and Nickel alloys: These materials form a stable, protective fluoride film and are highly resistant to attack by fluorine, even at elevated temperatures.[1][2]
-
Stainless Steel (e.g., 316): While widely used, its resistance depends on proper passivation and the absence of moisture.[3] Low-silicon grades are preferable.[1]
-
Copper: Exhibits good resistance due to the formation of a stable cupric fluoride film.[1]
-
Polymers: For seals, gaskets, and tubing, Polytetrafluoroethylene (PTFE, Teflon®) is an excellent choice due to its chemical inertness.[1][4]
Q2: How does temperature affect the corrosivity of fluorine gas?
A2: Temperature is a critical factor. While many metals are resistant at low temperatures due to the formation of a passivating fluoride layer, corrosion rates can increase significantly at elevated temperatures.[2][5] For example, stainless steel's protective fluoride film can become less stable at higher temperatures.[1] It is crucial to consult material compatibility data for the specific operating temperatures of your experiment.
Q3: What is passivation and why is it crucial?
A3: Passivation is the process of treating a metal surface to create a non-reactive film that protects it from corrosion. In the context of fluorination chemistry, this involves carefully exposing the metal to a fluorine-containing atmosphere to form a stable metal fluoride layer.[6] This layer acts as a barrier, preventing further attack by the corrosive precursors. A properly passivated reactor is essential for safe handling of this compound precursors and for obtaining reproducible experimental results.
Q4: Can I use glass reactors for this compound synthesis?
A4: The use of glass is generally not recommended. Fluorine and hydrofluoric acid (which can form from trace moisture) will etch glass.[7] While this compound itself is used in some reactions in glass at very low temperatures and for short durations, direct synthesis from fluorine gas should be performed in a passivated metal or specialized reactor system.
Q5: How should I clean my reactor after a reaction involving this compound precursors?
A5: Proper cleaning is vital to prevent the buildup of corrosive residues. The reactor should be purged with a dry inert gas immediately after the reaction. Subsequently, a careful cleaning procedure involving appropriate solvents should be followed. See the detailed experimental protocol below for a recommended cleaning procedure.
Quantitative Data on Material Compatibility
Precise corrosion rates for materials in direct contact with this compound are not extensively published. However, data for corrosion by its primary precursor, fluorine gas, provides a strong indicator of material suitability. The following table summarizes available data. It is important to note that corrosion rates are highly dependent on specific conditions such as temperature, pressure, and the presence of impurities like moisture.[8]
| Material | Temperature (°F / °C) | Corrosion Rate (mpy - mils per year) | Notes |
| Nickel 200 | 570 / 300 | Low (logarithmic rate) | Forms a protective fluoride layer.[2] |
| 1110 / 600 | Parabolic rate | Corrosion rate decreases over time.[2] | |
| Monel 400 | up to 950 / 510 | Acceptable | Considered a suitable material for fluorine service.[2] |
| Stainless Steel 316 | Ordinary temperatures | Good (with dry fluorine) | Passivating fluoride layer is key. Not resistant to wet HF.[3] |
| Titanium | 377 K (104 °C) | 0.0082 mm/a (~0.32 mpy) | In gaseous fluorine.[9] |
| Aluminum | Ambient | Low | Forms a protective aluminum trifluoride film.[1][4] |
Note: 1 mil = 0.001 inches
Experimental Protocols
Protocol 1: Passivation of a Stainless Steel Reactor System
This protocol describes a general procedure for passivating a stainless steel reactor system before its first use with fluorine gas.
-
Mechanical Cleaning:
-
Disassemble all removable parts of the reactor.
-
Thoroughly clean all surfaces with a laboratory-grade detergent and warm water to remove any oils, grease, or particulate matter.
-
Rinse all parts extensively with deionized water.
-
-
Solvent Degreasing:
-
Rinse all components with a high-purity solvent such as acetone (B3395972) or ethanol (B145695) to remove any residual organic contaminants.
-
Allow the components to air dry completely in a clean environment.
-
-
Drying:
-
Place all components in a vacuum oven and dry at a temperature appropriate for the materials (e.g., 100-120 °C for stainless steel) under vacuum for several hours to remove all traces of water and solvents.
-
Alternatively, assemble the reactor and heat it while purging with a stream of dry inert gas (e.g., nitrogen or argon) until the outlet gas is free of moisture (can be checked with a dew point meter).
-
-
Fluorine Passivation:
-
Assemble the clean, dry reactor system.
-
Pressurize the system with a dry inert gas and perform a leak check.
-
Slowly introduce a low concentration of fluorine gas (e.g., 5-10% in nitrogen) into the reactor at a low pressure.
-
Hold for a period of time (e.g., 1-2 hours) to allow the initial passivating layer to form.
-
Slowly and incrementally increase the fluorine concentration and pressure to the desired operating conditions.
-
Once the final concentration and pressure are reached, hold for several hours to ensure a stable passivation layer.
-
Carefully vent the fluorine gas mixture through a suitable scrubber.
-
Purge the system thoroughly with a dry inert gas.
-
Protocol 2: Post-Reaction Cleaning of the Reactor
This protocol outlines a general procedure for cleaning the reactor system after use.
-
Inert Gas Purge:
-
Immediately after the reaction is complete and the reactor has cooled to a safe temperature, purge the entire system with a dry inert gas (e.g., nitrogen or argon) to remove all residual reactive gases. This should be done through a proper scrubbing system.
-
-
Solvent Rinse (if applicable):
-
If the reaction was performed in a solvent, carefully introduce fresh, dry solvent to rinse the internal surfaces of the reactor.
-
Drain the solvent into an appropriate waste container. Repeat if necessary.
-
-
Decontamination (if necessary):
-
For stubborn residues, a more rigorous cleaning procedure may be required. This could involve using a dilute solution of a compatible cleaning agent. The choice of cleaning agent will depend on the nature of the residues. Always ensure the cleaning agent is compatible with the reactor materials.
-
For example, a dilute solution of a laboratory detergent in water, followed by thorough rinsing with deionized water, and then a final rinse with a volatile solvent like acetone to aid drying.[10][11]
-
-
Drying:
-
Thoroughly dry the reactor system as described in the passivation protocol (Protocol 1, Step 3) before storage or the next use.
-
Visualizations
References
- 1. Llis [llis.nasa.gov]
- 2. scribd.com [scribd.com]
- 3. quora.com [quora.com]
- 4. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 5. CORROSION OF METALS AND ALLOYS BY FLUORINE. Final Report (Technical Report) | OSTI.GOV [osti.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. content.ampp.org [content.ampp.org]
- 9. Corrosion resistant materials for fluorine and hydrogen fluoride [inis.iaea.org]
- 10. How to Clean a Glass Reactor Properly – Ensuring Lab Efficiency and Equipment Longevity [yangmaireactor.com]
- 11. achievechem.com [achievechem.com]
Technical Support Center: Overcoming Substrate Limitations in Acetyl Hypofluorite Fluorination
Welcome to the technical support center for acetyl hypofluorite (B1221730) (AcOF) fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of AcOF, particularly in challenging fluorination reactions.
Troubleshooting Guides
This section addresses common issues encountered during acetyl hypofluorite fluorination experiments.
Issue 1: Low or No Yield with Electron-Deficient Substrates
Q: My fluorination of an aromatic ring substituted with an electron-withdrawing group (e.g., nitro, cyano, carbonyl) is resulting in low or no yield. What are the possible causes and solutions?
A: this compound is a powerful electrophilic fluorinating agent, but its efficiency is highly dependent on the electron density of the substrate. Electron-deficient aromatic rings are less nucleophilic and therefore react sluggishly with AcOF.
Possible Causes:
-
Deactivated Substrate: The primary reason for low reactivity is the reduced nucleophilicity of the substrate due to the electron-withdrawing group (EWG).
-
Insufficient Reaction Temperature: The reaction may require more energy to overcome the activation barrier for deactivated substrates.
-
Inappropriate Solvent: The choice of solvent can significantly impact the solubility of the substrate and the stability of the intermediates.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increase the reaction temperature in small increments. Monitor the reaction closely for any signs of decomposition.
-
Solvent Optimization: While AcOF is often used in solvents like chloroform (B151607) or acetic acid, exploring more polar aprotic solvents might enhance the solubility of the substrate and facilitate the reaction.
-
Alternative Fluorination Strategy: For highly deactivated substrates, consider alternative fluorination methods:
-
Nucleophilic Aromatic Substitution (SNAr): If your substrate has a suitable leaving group (e.g., Cl, NO₂) ortho or para to the EWG, SNAr with a fluoride (B91410) source (e.g., KF, CsF) can be a more effective approach.
-
Deoxyfluorination of Phenols: If your substrate is a phenol, conversion to the corresponding aryl fluoride can be achieved using deoxyfluorination reagents. This method is particularly effective for electron-deficient phenols.[1]
-
-
Substrate Modification: In some cases, it may be possible to temporarily modify the substrate to increase its reactivity. For example, converting a carboxylic acid to a more electron-rich ketene (B1206846) acetal (B89532) has been shown to enable fluorination with AcOF.[2]
Issue 2: Poor Regioselectivity with Substituted Arenes
Q: I am observing a mixture of ortho- and para-fluorinated isomers, or in the case of arylboronic acids, a mix of ipso- and ortho-fluorinated products. How can I improve the regioselectivity?
A: The regioselectivity of electrophilic aromatic substitution with AcOF is governed by both electronic and steric factors. With certain substrates, particularly arylboronic acids bearing EWGs, competing reaction pathways can lead to product mixtures.
Possible Causes:
-
Competing Directive Effects: In substituted arenes, the directing effects of the existing substituents determine the position of fluorination.
-
Mechanism Ambiguity with Arylboronic Acids: For arylboronic acids with EWGs in the para position, there is a competition between fluorination ortho to the boronic acid and ipso-substitution (replacement of the boronic acid group).[3][4] When the EWG is in the meta position, ipso-substitution is generally favored.[3][4]
Troubleshooting Steps:
-
Protecting Groups: For highly activating groups like anilines, using a protecting group (e.g., acetyl) can moderate the reactivity and improve regioselectivity by increasing steric hindrance at the ortho positions.[5]
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product and improve selectivity.
-
Solvent: The solvent can influence the stability of the intermediates in competing pathways. Experiment with solvents of different polarities.
-
-
Choice of Fluorinating Agent: Consider using a more sterically demanding electrophilic fluorinating agent, which may favor substitution at the less hindered position. N-F reagents like Selectfluor can sometimes offer different selectivity profiles compared to AcOF.[6]
-
Strategic Placement of Directing Groups: In cases of arylboronic acid fluorination, placing the EWG at the meta position relative to the boronic acid can favor the desired ipso-substitution.[3][4]
Issue 3: Reaction with Heterocyclic Compounds is Unsuccessful
Q: I am attempting to fluorinate a pyridine (B92270) derivative with this compound, but the reaction is not proceeding as expected. What could be the issue?
A: The fluorination of basic heterocycles like pyridine presents a unique challenge. The lone pair of electrons on the nitrogen atom can react with the electrophilic fluorine of AcOF.
Reaction Pathway with Pyridine:
This compound's electrophilic fluorine atom can attach to the nitrogen atom of pyridine.[7][8][9] This activates the pyridine ring towards nucleophilic attack. The subsequent elimination of HF leads to the substitution of a hydrogen atom, typically at the 2-position, by a nucleophile present in the reaction mixture (e.g., from the solvent).[7]
Troubleshooting Steps:
-
Understand the Mechanism: Recognize that a direct electrophilic aromatic substitution on the pyridine ring might not be the primary pathway. The reaction may proceed through an addition-elimination mechanism after the initial attack on the nitrogen.
-
Control the Nucleophile: The solvent can act as a nucleophile. For example, using CH₂Cl₂ or CH₂Br₂ as a solvent can lead to the formation of 2-chloro- or 2-bromopyridines, respectively.[7] Using an alcohol as a solvent can result in 2-alkoxypyridines.[7] To achieve fluorination, a fluoride source that can act as a nucleophile in the second step might be necessary, or a different fluorination strategy should be considered.
-
Alternative Reagents for Heterocycles: For direct C-H fluorination of electron-deficient heterocycles, alternative, more specialized fluorinating agents and methods are often required. Researching reagents specifically designed for late-stage fluorination of heterocycles may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound (AcOF) is a highly reactive electrophilic fluorinating agent. It is primarily used in organic synthesis to introduce fluorine atoms into molecules, particularly in the development of pharmaceuticals and for the synthesis of 18F-labeled radiotracers for Positron Emission Tomography (PET).[3][10]
Q2: What are the main substrate limitations of this compound?
A: The main limitation of AcOF is its reactivity profile, which strongly favors electron-rich substrates. It reacts efficiently with activated aromatic rings like phenols and anilines.[11] However, its effectiveness is significantly reduced with electron-deficient substrates, such as those containing nitro or carbonyl groups.[3][4] Additionally, certain functional groups that are sensitive to strong oxidizing agents may not be compatible with AcOF.
Q3: How can I safely prepare and handle this compound?
A: this compound is typically prepared in situ from diluted elemental fluorine (F₂) gas and a source of acetate (B1210297), such as sodium acetate or a potassium acetate/acetic acid complex.[3][12] The use of diluted fluorine is a key safety feature, as it is less hazardous than pure fluorine gas.[3]
Safety Precautions:
-
Ventilation: All work with fluorine gas and AcOF must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and gloves resistant to corrosive materials.
-
Material Compatibility: Avoid using glass apparatus that can be etched by hydrogen fluoride (HF), a potential byproduct. Use materials like Teflon or polyethylene (B3416737) where appropriate.
-
Quenching: Be prepared to quench any unreacted AcOF at the end of the reaction. This can typically be done by adding a reducing agent or a nucleophilic scavenger.
Q4: Are there safer or more effective alternatives to this compound for certain applications?
A: Yes, several alternative fluorinating agents have been developed that offer advantages in terms of safety, handling, and substrate scope.
-
N-F Reagents (e.g., Selectfluor™, NFSI): These reagents are generally solids that are more stable, less corrosive, and easier to handle than AcOF.[6][13] They are widely used for electrophilic fluorination of a broad range of substrates.[6][13]
-
Deoxyfluorinating Agents (e.g., DAST, Deoxo-Fluor®): These reagents are used to convert alcohols and carbonyl compounds to their corresponding fluorinated derivatives. Newer reagents have been developed to improve safety and reduce side reactions.
-
Nucleophilic Fluoride Sources (e.g., KF, CsF, TBAF): For substrates amenable to nucleophilic substitution, these reagents are often a safer and more practical choice.
The choice of the best fluorinating agent depends on the specific substrate and the desired transformation.
Data Presentation
Table 1: Comparison of this compound Fluorination Yields for Various Arylboronic Acids
| Substrate (Ar-B(OH)₂) | Electron-Donating/Withdrawing Nature of Substituent | Product(s) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | Electron-Donating | 4-Fluoroanisole | 85 | [3] |
| 4-Methylphenylboronic acid | Electron-Donating | 4-Fluorotoluene | 80 | [3] |
| Phenylboronic acid | Neutral | Fluorobenzene | 75 | [3] |
| 4-Chlorophenylboronic acid | Weakly Electron-Withdrawing | 4-Chlorofluorobenzene | 70 | [3] |
| 4-Acetylphenylboronic acid | Electron-Withdrawing | Mixture of 4-fluoroacetophenone (ipso) and 2-fluoro-4-acetylphenylboronic acid (ortho) | Not specified | [3] |
| 3-Cyanophenylboronic acid | Electron-Withdrawing | 3-Fluorobenzonitrile (ipso) | 75 | [3] |
Table 2: Comparison of Fluorinating Agents for Challenging Substrates
| Substrate | Fluorinating Agent | Product | Yield (%) | Key Advantages/Disadvantages |
| Electron-Deficient Phenol | This compound | Aryl Fluoride | Low to moderate | Highly reactive, but often ineffective for deactivated systems. |
| Electron-Deficient Phenol | Deoxyfluorination Reagent (e.g., PhenoFluor) | Aryl Fluoride | Good to excellent | Milder conditions, broader substrate scope for phenols.[1] |
| Pyridine | This compound | 2-Substituted Pyridine (via nucleophilic attack) | Variable | Activates the ring but may not lead to direct fluorination.[7] |
| Electron-Rich Arene | This compound | Aryl Fluoride | Good to excellent | Highly effective for activated systems. |
| Electron-Rich Arene | Selectfluor™ | Aryl Fluoride | Good to excellent | More stable and easier to handle solid reagent.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
A mixture of 10% F₂ in N₂
-
Sodium acetate, anhydrous
-
Chloroform (CHCl₃), anhydrous
-
Cold bath (-75 °C, e.g., dry ice/acetone)
-
Reaction vessel equipped with a gas inlet, outlet, and a stirrer
Procedure:
-
Set up the reaction vessel in a well-ventilated fume hood and cool it to -75 °C using the cold bath.
-
Add anhydrous sodium acetate to the vessel, followed by anhydrous chloroform to create a suspension.
-
Slowly bubble the 10% F₂ in N₂ gas mixture through the stirred suspension.
-
Monitor the progress of the reaction by periodically taking an aliquot, quenching it with an aqueous potassium iodide solution, and titrating the liberated iodine with a standard sodium thiosulfate (B1220275) solution.
-
Once the desired concentration of AcOF is reached, stop the fluorine flow and purge the system with nitrogen to remove any unreacted fluorine.
-
The resulting solution of AcOF in chloroform is used directly in the subsequent fluorination step without purification.
CAUTION: Elemental fluorine and this compound are strong oxidizers and should be handled with extreme care.
Protocol 2: General Procedure for the Fluorination of an Electron-Rich Arene (e.g., Anisole)
Materials:
-
This compound solution in chloroform (prepared as in Protocol 1)
-
Anhydrous chloroform
-
Reaction vessel with a stirrer and under a nitrogen atmosphere
-
Cold bath (-78 °C)
-
Quenching solution (e.g., aqueous sodium bisulfite)
-
Standard workup and purification supplies (separatory funnel, drying agent, rotary evaporator, chromatography equipment)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve anisole in anhydrous chloroform and cool the solution to -78 °C.
-
Slowly add the pre-prepared this compound solution dropwise to the stirred anisole solution.
-
Allow the reaction to stir at -78 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the excess AcOF by adding the quenching solution.
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup: wash the organic layer with water and brine, dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired fluoroanisole isomers.
Visualizations
Caption: General workflow for this compound fluorination.
Caption: Decision tree for selecting a fluorination strategy.
Caption: Competing pathways in arylboronic acid fluorination.
References
- 1. Deoxyfluorination of Electron-Deficient Phenols [organic-chemistry.org]
- 2. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 4. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ch22: EArS of aromatic amines [chem.ucalgary.ca]
- 6. researchgate.net [researchgate.net]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.tau.ac.il [cris.tau.ac.il]
- 12. tandfonline.com [tandfonline.com]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Control Regioselectivity in Aromatic Fluorination
Welcome to the technical support center for regioselective aromatic fluorination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during aromatic fluorination experiments.
Troubleshooting Guides & FAQs
This section provides solutions to specific problems you may encounter when aiming for regioselective fluorination, organized by reaction type.
Issue 1: Poor or Unexpected Regioselectivity in Electrophilic Aromatic Fluorination
Question: My electrophilic fluorination of a substituted arene is yielding a mixture of ortho, meta, and para isomers, and the major product isn't the one I expected. What factors could be influencing this, and how can I improve the regioselectivity?
Answer: Poor regioselectivity in electrophilic aromatic substitution (EAS) for fluorination is a common challenge influenced by a combination of electronic and steric factors. Here is a troubleshooting guide to improve your reaction's selectivity.[1]
Troubleshooting Steps:
-
Re-evaluate Your Directing Groups: The electronic nature of the substituents on your aromatic ring is the primary determinant of regioselectivity.
-
Activating Groups (e.g., -OH, -OR, -NHR, -R) are typically ortho, para-directors.[1] If you have an activating group and are getting a significant meta product, it could indicate a competing reaction pathway. The arenium ion intermediate is more stabilized when the electrophile adds to the ortho and para positions, leading to a faster reaction at these sites.[2]
-
Deactivating Groups (e.g., -NO₂, -CN, -C(O)R, -CF₃) are generally meta-directors.[1][3] These groups withdraw electron density, making the meta position the least deactivated and thus the most favorable for attack.[2]
-
Halogens are an exception, being deactivating yet ortho, para-directing.[1]
-
-
Assess Steric Hindrance: Bulky directing groups or other substituents near the desired reaction site can physically block the approach of the fluorinating reagent. This effect often disfavors ortho substitution, leading to a higher proportion of the para product.[1]
-
Choice of Fluorinating Reagent: The reactivity of the electrophilic fluorine source can significantly impact selectivity.
-
Highly reactive reagents may be less selective. Consider using a milder or more sterically demanding reagent to improve selectivity.
-
Common N-F reagents include Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI).[2][4] Selectfluor™ is often a good choice for its ease of use, though its reactivity can sometimes lead to side products like amination with certain substrates.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barriers for less-favored isomers.[1] Try running the reaction at a lower temperature.
-
Solvent: The reaction medium can influence the stability of intermediates.[1] Experiment with solvents of varying polarity. Be aware that some fluorinating agents can react exothermically or explosively with certain common solvents like DMF, pyridine, and DMSO.[5]
-
Caption: Troubleshooting workflow for poor regioselectivity in electrophilic fluorination.
Issue 2: Lack of Regioselectivity in Nucleophilic Aromatic Fluorination (SNAr)
Question: I am attempting a nucleophilic aromatic fluorination on a substrate with multiple potential leaving groups (e.g., -Cl, -NO₂), but the fluoride (B91410) is not substituting at the desired position. How can I control the regioselectivity?
Answer: Regioselectivity in SNAr reactions is primarily governed by two factors: the electronic activation of the aromatic ring and the nature of the leaving group.[1]
Troubleshooting Steps:
-
Confirm Electronic Activation: For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG). The fluoride ion will preferentially attack the carbon position that is ortho or para to the strongest EWG, as this placement stabilizes the negative charge in the Meisenheimer intermediate.[1][6]
-
Troubleshooting Point: If you have multiple EWGs, the position activated by the strongest group will be the most reactive. If your desired substitution site is not being fluorinated, it may not be sufficiently activated.[1] Fluorination at a meta position relative to an EWG is generally not feasible under standard SNAr conditions.[6][7]
-
-
Evaluate the Leaving Group: The rate of substitution depends on the leaving group's ability to depart. A typical reactivity order for leaving groups is: -NO₂ > -F > -Cl > -Br > -I.
-
Troubleshooting Point: If your substrate has multiple potential leaving groups, the one at the most electronically activated position will typically be replaced first. If two different leaving groups are at similarly activated positions (e.g., both para to a nitro group), the better leaving group will be substituted preferentially.
-
-
Consider Transition Metal Catalysis: For less activated systems (e.g., aryl halides without strong EWGs), traditional SNAr is often ineffective. Transition metal catalysis, particularly with palladium, can enable nucleophilic fluorination.[1] The choice of ligand is critical for achieving high regioselectivity and yield in these systems.[1][8]
Caption: Decision tree for selecting an aromatic fluorination strategy.
Issue 3: Achieving Site-Specific Fluorination via C-H Activation
Question: My substrate is complex and lacks the traditional electronic bias for selective electrophilic or nucleophilic fluorination. How can I achieve regioselectivity?
Answer: For complex molecules where innate electronic preferences are ambiguous or lead to undesired isomers, catalyst-directed C-H activation is a powerful strategy. This approach uses a directing group on the substrate to guide a transition metal catalyst to a specific C-H bond, typically at the ortho position.
Key Principles:
-
Directing Group (DG): A functional group is pre-installed on the substrate that can coordinate to the metal center. Common DGs include heterocycles like pyrazoles, quinoxalines, and benzo[d]oxazoles.[9]
-
Catalyst: Palladium catalysts, such as Pd(OAc)₂, are commonly used.[9] The catalyst coordinates to the directing group and activates a nearby C-H bond.
-
Fluorine Source: An electrophilic fluorine source like NFSI is typically used to deliver the fluorine atom in the final step of the catalytic cycle.[9]
-
Outcome: This method provides excellent regiocontrol, almost exclusively yielding the ortho-fluorinated product, overriding the substrate's natural electronic tendencies.
Caption: Workflow for catalyst-controlled ortho-fluorination.
Quantitative Data Summary
The regioselectivity of aromatic fluorination is highly dependent on the substrate and reaction conditions. The following tables provide illustrative data based on common outcomes.
Table 1: Influence of Directing Group on Electrophilic Fluorination of Monosubstituted Benzenes
| Substituent (R) | Group Type | Major Product(s) | Typical o:p Ratio |
| -OCH₃ | Activating | ortho, para | 40:60 |
| -CH₃ | Activating | ortho, para | 60:40 |
| -Cl | Deactivating | ortho, para | 30:70 |
| -NO₂ | Deactivating | meta | >90% meta |
Note: Ratios are approximate and can be influenced by steric factors and the specific fluorinating agent used.
Table 2: Effect of Reaction Conditions on Regioselectivity
| Substrate | Fluorinating Agent | Solvent | Temp (°C) | Product Ratio (o:p) |
| Toluene (B28343) | Selectfluor™ | CH₃CN | 25 | 58:42 |
| Toluene | Selectfluor™ | CH₃CN | 80 | 52:48 |
| Anisole | NFSI | CH₂Cl₂ | 0 | 35:65 |
| tert-Butylbenzene | Selectfluor™ | CH₃CN | 25 | 15:85 |
Note: This data is illustrative. Steric hindrance from the bulky tert-butyl group significantly favors para substitution. Higher temperatures can slightly decrease selectivity.
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Aromatic Fluorination using Selectfluor™
This protocol is a general guideline for the fluorination of an electron-rich aromatic compound.
Materials:
-
Aromatic substrate (1.0 mmol)
-
Selectfluor™ (1.1 mmol, 1.1 equivalents)
-
Anhydrous solvent (e.g., acetonitrile, 10 mL)
-
Stir bar, round-bottom flask, and nitrogen atmosphere setup
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the aromatic substrate (1.0 mmol) in the anhydrous solvent (10 mL).
-
Add Selectfluor™ (1.1 mmol) to the solution in one portion at room temperature.[1]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.[1]
-
Once the reaction is complete, quench by adding water (20 mL).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography to isolate the fluorinated isomers.
Protocol 2: General Procedure for Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Triflates
This protocol describes a typical cross-coupling reaction for substrates not amenable to SNAr.
Materials:
-
Aryl triflate (1.0 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., a sterically hindered biaryl phosphine, 4-10 mol%)
-
Fluoride source (e.g., anhydrous CsF, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
Stir bar, sealed reaction vial
Procedure:
-
To a dry, oven-dried reaction vial, add the palladium catalyst, phosphine ligand, and cesium fluoride under an inert atmosphere (e.g., in a glovebox).
-
Add the aryl triflate (1.0 mmol) and the dry, degassed solvent (5 mL).[1]
-
Seal the vial and heat the reaction mixture to the required temperature (typically 100-130 °C) with vigorous stirring.[1]
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.[1]
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the fluorinated product.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic routes to selectively fluorinated aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Pd(OAc)2-catalyzed regioselective aromatic C–H bond fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Dealing with Moisture Sensitivity of Fluorination Reagents
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the moisture sensitivity of fluorination reagents. Proper handling, storage, and experimental setup are critical for successful and reproducible fluorination reactions.
Frequently Asked questions (FAQs)
Q1: What are the common signs of fluorination reagent decomposition due to moisture?
A1: Decomposition of a fluorination reagent due to moisture can manifest in several ways. Visually, you might observe discoloration or clumping of powdered reagents. Upon opening the container, fuming may occur as the reagent reacts with atmospheric moisture, sometimes leading to pressure buildup from the generation of gaseous byproducts like hydrogen fluoride (B91410) (HF). The most definitive indicators are a significant drop in reaction yield, a complete failure of the reaction, or inconsistent results between batches.[1]
Q2: My fluorination reaction failed. How can I determine if moisture was the primary cause?
A2: A systematic approach is necessary to troubleshoot a failed fluorination reaction. First, meticulously re-evaluate your experimental setup. Ensure all glassware was rigorously dried, either in an oven or by flame-drying, and cooled under an inert atmosphere like nitrogen or argon.[1] Check for any potential leaks in your system that could introduce moisture. The purity of your solvent is another critical factor; even commercially available anhydrous solvents can contain trace amounts of water that can be detrimental.[1] It is best practice to use freshly dried solvents.[1] To isolate the issue, consider running a control reaction with a substrate known to work well under your conditions. If this reaction also fails, and you suspect the reagent, comparing its performance with a new, unopened bottle can be a definitive test.[1]
Q3: What are the best practices for storing moisture-sensitive fluorination reagents?
A3: Proper storage is crucial for maintaining the efficacy of moisture-sensitive fluorination reagents. They should always be stored under a dry, inert atmosphere, such as nitrogen or argon.[1] For highly sensitive reagents, storage in a glovebox is recommended.[1] Containers should be sealed tightly after each use; using high-quality septa and wrapping the cap with Parafilm can provide an extra layer of protection for frequently accessed bottles.[1] Storing the reagent's container inside a desiccator can also help to protect it from ambient moisture.[1]
Q4: Can I use solvents from a solvent purification system (SPS) for my moisture-sensitive fluorination reaction?
A4: Solvents from a well-maintained SPS are generally suitable for most moisture-sensitive reactions. These systems typically use columns of activated alumina (B75360) to remove water and other impurities.[2] However, for exceptionally sensitive reactions, it is still good practice to verify the water content of the solvent using Karl Fischer titration, as the drying efficiency of the columns can decrease over time.[2] For the most demanding applications, distillation from an appropriate drying agent immediately before use remains the gold standard.
Q5: What is an "inert gas buffer" or "nitrogen buffer" and why is it used when transferring liquid reagents?
A5: An "inert gas buffer" or "nitrogen buffer" is a small amount of inert gas (like nitrogen or argon) drawn into the syringe after the desired volume of a liquid reagent has been taken up. This technique serves two main purposes. Firstly, it prevents the highly reactive reagent at the tip of the needle from coming into contact with atmospheric moisture and oxygen during the transfer from the reagent bottle to the reaction flask. Secondly, it helps to ensure that the entire measured volume of the liquid is dispensed into the reaction mixture, as the gas buffer is used to push out the last droplet of the reagent from the syringe.
Troubleshooting Guides
Issue 1: Inconsistent yields in my fluorination reactions.
-
Possible Cause: Variable water content in the reaction solvent.
-
Solution: Implement a consistent and rigorous solvent drying protocol. For ethereal solvents like THF, distillation from sodium/benzophenone (B1666685) is a common and effective method.[3] Alternatively, passing the solvent through a column of activated alumina or drying over activated molecular sieves can be employed.[2][3] The water content of the solvent should be verified by Karl Fischer titration, especially for highly sensitive reactions.[2] Commercial anhydrous solvents should be used promptly after opening.[1]
Issue 2: Clogging of the syringe needle when transferring a liquid fluorination reagent.
-
Possible Cause: Hydrolysis of the reagent at the needle tip upon contact with atmospheric moisture, leading to the formation of solid byproducts.
-
Solution: Ensure that the entire transfer process is conducted under a positive pressure of an inert gas. Use a dry syringe and needle. Employ the "inert gas buffer" technique by drawing a small amount of inert gas into the syringe after the liquid to protect the reagent at the needle tip during transfer.
Issue 3: Formation of a white precipitate in the reaction mixture.
-
Possible Cause: Reaction of the fluorination reagent with residual moisture on the glassware or in the solvent.
-
Solution: Ensure all glassware is scrupulously dried before use, either by oven-drying at a high temperature for several hours or by flame-drying under vacuum and cooling under a stream of inert gas.[1] Use freshly dried and distilled solvents with a verified low water content.
Data Presentation
Table 1: Properties and Handling of Common Fluorination Reagent Classes
| Reagent Class | Examples | Physical State | Moisture Sensitivity | Handling and Storage Precautions | Incompatible Substances |
| Nucleophilic Deoxyfluorinating Reagents | DAST, Deoxo-Fluor®, PyFluor | Liquids | High; react violently or rapidly with water, generating HF.[4][5][6] | Store under an inert atmosphere in a cool, dry place.[1] Handle in a well-ventilated fume hood using dry syringes and glassware. | Water, alcohols, oxidizing agents.[1] |
| Electrophilic N-F Reagents | Selectfluor®, NFSI | Crystalline Solids | Generally lower than deoxyfluorinating agents. Selectfluor® is stable in water.[7][8] | Store in a cool, dry place. While some are air-stable, handling under an inert atmosphere is good practice for ensuring reagent integrity. | Strong reducing agents. Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[9] |
| Alkali Metal Fluorides | KF, CsF | Crystalline Solids | Hygroscopic; moisture content can significantly affect reactivity. | Should be dried before use (e.g., spray-drying for KF enhances reactivity).[10][11][12] Store in a desiccator. | Protic solvents (unless used in specific protocols). |
| HF and Amine/HF Complexes | Olah's reagent (Pyridine-HF) | Liquid | High | Handle with extreme care in a fume hood using appropriate personal protective equipment (PPE) due to the high toxicity and corrosivity (B1173158) of HF. | Glass, strong bases, metals. |
Experimental Protocols
Protocol 1: Drying Tetrahydrofuran (THF) using Sodium/Benzophenone Still
Safety Note: This procedure involves metallic sodium, a flammable solid that reacts violently with water, and flammable solvents. Perform this procedure in a fume hood and wear appropriate PPE.
-
Pre-drying: If the THF is suspected to have a high water content, pre-dry it by stirring over calcium hydride overnight, then decant the solvent.[3]
-
Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Ensure all glassware is flame-dried and cooled under an inert gas (argon or nitrogen).
-
Reagent Addition: To the distillation flask, add freshly cut sodium metal (in small pieces) and a small amount of benzophenone under a positive flow of inert gas.
-
Solvent Addition: Add the pre-dried THF to the flask via a cannula or a dry syringe.
-
Reflux and Distillation: Heat the mixture to reflux. A deep blue or purple color indicates that the solvent is anhydrous and free of oxygen.[3] Once the color persists, distill the THF into the receiving flask under an inert atmosphere.
-
Shutdown: Never distill to dryness. [2] Leave a small amount of solvent in the distillation flask. Cool the still to room temperature and safely quench the residual sodium by the slow, careful addition of isopropanol, followed by ethanol, and finally water.[3]
Protocol 2: General Procedure for a Fluorination Reaction using DAST
Safety Note: DAST reacts violently with water and can decompose with thermal runaway. Handle with extreme care in a fume hood.
-
Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet. Allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Solvent and Substrate Addition: Add anhydrous solvent (e.g., dichloromethane) and the substrate to the flask via a dry syringe.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).[10]
-
Reagent Addition: Slowly add DAST dropwise to the stirred solution via a dry syringe.
-
Reaction Monitoring: Allow the reaction to proceed at the specified temperature and time. Monitor the progress by an appropriate method (e.g., TLC, LC-MS).
-
Quenching: Once the reaction is complete, carefully and slowly transfer the reaction mixture via cannula to a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.[10]
-
Work-up: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.
Mandatory Visualization
Caption: General workflow for moisture-sensitive fluorination reactions.
Caption: Troubleshooting decision tree for a failed fluorination reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]
- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Recent progress on fluorination in aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
improving the safety of reactions involving elemental fluorine
Welcome to the Technical Support Center for the Safe Handling of Elemental Fluorine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely conducting reactions involving elemental fluorine.
Troubleshooting Guides
Issue 1: Unexpected Reaction Vigor or Explosion
Q: My reaction with elemental fluorine is proceeding much more violently than anticipated. What are the possible causes and solutions?
A: Uncontrolled reactions with elemental fluorine are a significant safety concern. The extreme reactivity of fluorine means that reactions can be highly exothermic and difficult to control.[1] Several factors could be contributing to this issue:
-
Inadequate Dilution: Pure or highly concentrated fluorine gas is extremely reactive with most organic and inorganic materials.[2]
-
Solution: For most applications, especially in organic synthesis, it is highly recommended to use a diluted mixture of fluorine in an inert gas, such as nitrogen (e.g., 10% F₂ in N₂).[1] This reduces the oxidizing potential and allows for better reaction control.
-
-
Contamination: The presence of contaminants in the reaction setup can lead to violent, uncontrolled reactions. Fluorine reacts vigorously with many common laboratory materials.
-
Solution: Ensure all glassware and equipment are scrupulously clean and dry. Remove any organic residues, moisture, or other reactive materials.[3]
-
-
Incorrect Material Selection: Using materials that are not compatible with fluorine can result in ignition and failure of the apparatus.
-
Solution: Only use materials that are known to be compatible with elemental fluorine under your reaction conditions. Refer to the material compatibility table below.
-
-
Excessive Flow Rate or Temperature: A high flow rate or elevated temperature can cause the reaction to become self-sustaining and vigorous.[3]
-
Solution: Carefully control the flow rate of fluorine gas into the reaction mixture. It is often advisable to perform reactions at low temperatures to manage the exothermicity.
-
Issue 2: Equipment Corrosion or Failure
Q: I am observing corrosion or degradation of my reaction apparatus. What is causing this and how can I prevent it?
A: Equipment failure during a fluorine reaction can lead to a dangerous release of this highly toxic and reactive gas.
-
Improper Material Choice: Many common laboratory materials are not resistant to the highly corrosive nature of fluorine and the hydrofluoric acid (HF) that can form in the presence of moisture.[4][5]
-
Solution: Select materials based on their compatibility with fluorine at the intended operating temperature and pressure. Nickel and its alloys, such as Monel, are preferred for handling pure fluorine, especially under pressure.[4][6] Stainless steel (e.g., 316L) is also suitable for many applications.[7] For seals and gaskets, Teflon (PTFE) is a preferred material.[3]
-
-
Lack of or Improper Passivation: Metals that are compatible with fluorine rely on the formation of a stable, non-reactive metal fluoride (B91410) layer on their surface. Without this protective layer, the metal will continue to react with fluorine.
-
Solution: All metal components of the reaction system must be properly passivated before their first use with fluorine. This involves a controlled reaction with a low concentration of fluorine to form the protective fluoride film.[8]
-
-
Mechanical Stress on Passivated Surfaces: Repeated bending or mechanical stress on passivated piping or components can cause the protective fluoride film to flake off, exposing fresh metal to fluorine and leading to corrosion or ignition.[9]
-
Solution: Avoid repeated bending of piping and handle passivated equipment with care to maintain the integrity of the protective layer.
-
Issue 3: Low or No Product Yield
Q: My fluorination reaction is not proceeding as expected, resulting in a low yield of the desired product. What are some common reasons for this?
A: Low yields in fluorination reactions can be due to a variety of factors related to the reagents, reaction conditions, and experimental setup.
-
Inactive Fluorinating Reagent: If you are using a bottled mixture of fluorine, it's possible the concentration is lower than specified.
-
Solution: Ensure the quality and concentration of your fluorine source.
-
-
Insufficient Reagent: The stoichiometry of the reaction may require a larger excess of the fluorinating agent.
-
Solution: Try increasing the equivalents of fluorine gas used.
-
-
Suboptimal Reaction Temperature: The reaction may have a specific temperature range for optimal performance.
-
Solution: Experiment with gradually increasing or decreasing the reaction temperature. Be aware that higher temperatures can also lead to side reactions.[10]
-
-
Poor Leaving Group (for deoxyfluorination): When replacing a hydroxyl group, its activation is crucial.
-
Solution: Consider converting the alcohol to a better leaving group, such as a sulfonate ester, before fluorination.[10]
-
-
Solvent Incompatibility: The choice of solvent can significantly impact the reaction outcome.
-
Solution: Ensure the solvent is anhydrous and compatible with the fluorinating reagent. Common solvents for fluorination include dichloromethane (B109758) (DCM), chloroform, and toluene.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of working with elemental fluorine?
A1: Elemental fluorine is one of the most reactive elements and presents several significant hazards:
-
Extreme Reactivity: It can react violently, often with ignition, with most organic and inorganic substances, including water.[3][11]
-
High Toxicity: Fluorine gas is highly toxic and corrosive to all tissues. Inhalation can cause severe respiratory tract irritation, which may be fatal.[3] Contact with skin or eyes can cause severe chemical burns.[1]
-
Formation of Hydrofluoric Acid (HF): In the presence of moisture, fluorine rapidly forms hydrofluoric acid, which is also extremely corrosive and can cause deep, painful burns that may not be immediately apparent.[3]
Q2: What personal protective equipment (PPE) is required for handling elemental fluorine?
A2: A comprehensive set of PPE is mandatory when working with elemental fluorine. This includes:
-
Eye Protection: Tightly sealed safety goggles and a full-face shield are essential. Metal-frame glasses are preferred over plastic to reduce the risk of the frames catching fire.[9]
-
Gloves: Neoprene gloves are recommended to protect against both fluorine and potential hydrofluoric acid exposure. Always check with the glove manufacturer for compatibility.[9]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[9] For tasks with a higher risk of exposure, specialized chemical-resistant clothing may be necessary.
-
Respiratory Protection: Work should always be conducted in a well-ventilated area, preferably within a gas handling cabinet or a specialized fume hood. For potential exposures above the occupational exposure limit, a supplied-air respirator with a full facepiece is required.[12]
Q3: How should I store cylinders of elemental fluorine?
A3: Proper storage of fluorine cylinders is critical for safety.
-
Cylinders should be stored upright in a designated, well-ventilated area, preferably in a gas cabinet equipped with a fluorine gas monitoring system.[3]
-
They must be firmly secured to prevent falling.[9]
-
The valve protection cap should always be in place when the cylinder is not in use.[9]
-
Cylinder temperature should not exceed 52 °C (125 °F).[9]
Q4: What is the first aid procedure in case of fluorine exposure?
A4: Immediate and appropriate first aid is crucial in the event of fluorine exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 5 minutes while removing contaminated clothing. After flushing, apply a 2.5% calcium gluconate gel to the affected area every 15 minutes and seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with large quantities of water for a minimum of 30 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to an area with fresh, uncontaminated air. Prompt medical attention is necessary in all cases of overexposure.[3]
Q5: How can I detect a leak in my fluorine gas line?
A5: Detecting a fluorine leak promptly is vital.
-
Odor: Fluorine has a pungent, irritating odor that can be detected at very low concentrations (around 0.1 ppm), which is at the level of the occupational exposure limit.[2]
-
Gas Detectors: An automated leak detection system with sensors placed in the gas cabinet and fume hood is essential for early detection. These systems can be set to trigger an alarm at a pre-determined concentration.[1]
-
Visual/Auditory Clues: A hissing or whistling sound near gas lines can indicate a leak.[13]
-
Soapy Water Test: For very small leaks, a soap solution can be applied to fittings and connections. The formation of bubbles will indicate the location of the leak.[13]
Data Presentation
Table 1: Occupational Exposure Limits for Fluorine Gas
| Agency | Exposure Limit | Notes |
| OSHA (PEL) | 0.1 ppm (0.2 mg/m³) | 8-hour Time-Weighted Average (TWA)[14][15] |
| NIOSH (REL) | 0.1 ppm (0.2 mg/m³) | 10-hour TWA[14][15] |
| ACGIH (TLV) | 0.1 ppm | 8-hour TWA[14] |
| NIOSH (IDLH) | 25 ppm | Immediately Dangerous to Life or Health[1][15] |
Table 2: Acute Toxicity of Fluorine Gas in Rats
| Exposure Duration | LC₅₀ (ppm) |
| 5 minutes | 700 |
| 15 minutes | 390 |
| 30 minutes | 270 |
| 60 minutes | 185 |
| (Data from Keplinger and Suissa, 1968)[16] |
Table 3: Material Compatibility with Elemental Fluorine
| Material | Compatibility at Ambient Temperature | High Temperature/Pressure Suitability | Notes |
| Nickel and Monel | Excellent | Preferred for high pressure and high temperature applications (up to 650 °C for Nickel)[4] | Forms a stable, protective fluoride film.[4] |
| Stainless Steel (316L) | Good | Suitable for many applications, but less resistant than Nickel/Monel at high temperatures.[4] | Requires proper passivation.[7] |
| Copper and Brass | Good | Suitable for atmospheric pressure applications.[6] | The protective cupric fluoride film is sensitive to moisture.[4] |
| Aluminum | Good | Forms a protective aluminum trifluoride film.[4] | |
| Iron/Carbon Steel | Fair | Not recommended for high pressure/temperature. | More susceptible to corrosion, especially in the presence of moisture.[4] |
| Titanium | Poor | Not Recommended | Highly reactive with liquid fluorine and attacks gaseous fluorine above 300°F.[4] |
| Teflon (PTFE) | Excellent | One of the few non-metallic materials compatible with fluorine.[6] | |
| Organic Materials (e.g., rubber, wood) | Very Poor | Not Recommended | React violently, often with ignition.[17] |
Experimental Protocols
Protocol 1: Passivation of a Stainless Steel Reactor
Objective: To create a stable, protective metal fluoride layer on the internal surfaces of a stainless steel (316L) reactor system before introducing elemental fluorine for a reaction.
Methodology:
-
Cleaning: Thoroughly clean all components of the reactor system to remove any organic contaminants, oils, and foreign materials. This can be achieved by washing with a suitable solvent, followed by an alkaline cleaning agent.[18]
-
Rinsing: Rinse all components thoroughly with deionized water.[18]
-
Drying: Completely dry the entire system. This can be done by heating the components in an oven or by purging with a dry, inert gas like nitrogen. It is crucial to remove all moisture, as its presence with fluorine will generate highly corrosive hydrofluoric acid.
-
Assembly: Assemble the clean, dry reactor system.
-
Leak Check: Pressurize the system with a dry, inert gas (e.g., nitrogen or helium) and check for any leaks.
-
Purging: Purge the system with a dry, inert gas to remove any residual air and moisture.
-
Incremental Fluorine Introduction: Introduce gaseous fluorine into the system in incremental stages at ambient temperature. A common procedure for a system with a maximum operating pressure of 200 bar is as follows:
-
Pressurize to 50 bar with fluorine and hold for a specified period.
-
Vent the system.
-
Pressurize to 100 bar with fluorine and hold.
-
Vent the system.
-
Pressurize to 150 bar with fluorine and hold.
-
Vent the system.
-
Pressurize to the final operating pressure of 200 bar and hold.[7]
-
-
Final Purge: After the final passivation step, vent the fluorine and thoroughly purge the system with a dry, inert gas.
This gradual increase in fluorine pressure ensures the formation of a uniform and cohesive fluoride layer that will protect the underlying stainless steel from further reaction.[7]
Protocol 2: General Procedure for Direct Fluorination in a Continuous Flow Reactor
Objective: To perform a controlled direct fluorination of an organic substrate using a continuous flow reactor.
Methodology:
-
System Preparation: Ensure the continuous flow reactor system, constructed from fluorine-compatible materials (e.g., stainless steel or specialized alloys), has been properly cleaned, dried, and passivated according to the protocol above.
-
Reagent Preparation:
-
System Setup:
-
Set up two separate feed lines for the substrate solution and the fluorine gas mixture (e.g., 5% fluorine in nitrogen).[19]
-
Use precision pumps to control the flow rates of the liquid and gas feeds.
-
-
Reaction Execution:
-
Set the desired reaction temperature. For exothermic reactions, cooling may be necessary.[19]
-
Begin pumping the substrate solution and the fluorine gas mixture into the reactor at their respective, pre-calculated flow rates. A molar excess of fluorine is typically used.[19]
-
Allow the reaction to reach a steady state.
-
-
Work-up:
-
The output from the reactor is typically directed into a quenching solution to neutralize any unreacted fluorine and acidic byproducts.
-
The product can then be isolated and purified using standard laboratory techniques.
-
-
Shutdown:
-
Stop the flow of reagents.
-
Purge the entire system with a dry, inert gas to remove all traces of fluorine.
-
Visualizations
Caption: A typical workflow for conducting an experimental reaction involving elemental fluorine.
Caption: A troubleshooting decision tree for common issues in fluorine reactions.
Caption: Logical relationship of steps in an emergency response to a fluorine gas leak.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. solvay.com [solvay.com]
- 3. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 4. Llis [llis.nasa.gov]
- 5. youtube.com [youtube.com]
- 6. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 7. Passivation of 316 Stainless Steel | ASM Online Member Community [connect.asminternational.org]
- 8. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 9. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Fluorine [cdc.gov]
- 13. How to Test a Gas Line for a Leak and Identify Issues [formicaplumbing.com]
- 14. airgas.com [airgas.com]
- 15. Fluorine - IDLH | NIOSH | CDC [cdc.gov]
- 16. Fluorine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Fluorine | Uses, Properties, & Facts | Britannica [britannica.com]
- 18. besttechnologyinc.com [besttechnologyinc.com]
- 19. mepi.fr [mepi.fr]
refinement of work-up procedures for acetyl hypofluorite reactions
Welcome to the technical support center for acetyl hypofluorite (B1221730) reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their experimental work-up procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of acetyl hypofluorite reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Product is water-soluble: The desired compound may have partitioned into the aqueous layer during extraction.[1][2] 2. Product is volatile: The product may have been lost during solvent removal under reduced pressure.[1][2] 3. Incomplete Quenching: Residual this compound may have decomposed the product. 4. Product Degradation: The product may be unstable to the acidic or basic conditions of the work-up.[1] | 1. Check the aqueous layer for your product using an appropriate analytical technique (e.g., TLC, LC-MS). If present, perform a back-extraction or use a continuous liquid-liquid extractor. 2. Check the solvent collected in the rotovap trap for the presence of your product.[1][2] 3. Ensure complete quenching by adding the quenching agent slowly and monitoring for the cessation of any reaction (e.g., bubbling).[3] 4. Test the stability of your product to the work-up conditions on a small scale before proceeding with the full reaction.[1] |
| Formation of an Emulsion During Extraction | 1. High concentration of starting material or product. 2. Presence of fine solid particulates. 3. Incompatible solvent system. | 1. Dilute the organic layer with more solvent.[4] 2. Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.[5] 3. Filter the entire mixture through a pad of Celite to remove solids before extraction. 4. Allow the mixture to stand undisturbed for an extended period to allow for phase separation.[5] |
| Difficult Phase Separation | 1. Similar densities of organic and aqueous layers. 2. Darkly colored reaction mixture obscuring the interface. [2][4] | 1. Add a small amount of a solvent with a significantly different density (e.g., chloroform (B151607) or hexanes) to the organic layer.[5] 2. Add ice to the separatory funnel; it will float at the interface of the aqueous layer.[2][4] 3. Gently swirl the separatory funnel to observe the movement of the layers. |
| Unexpected Side Products | 1. Reaction with quenching agent: The quenching agent may react with the desired product. 2. Decomposition of this compound: This can lead to the formation of various reactive species. 3. Rearrangement of the product: The product may undergo rearrangement under the reaction or work-up conditions.[6] | 1. Choose a quenching agent that is unreactive towards your product. 2. Ensure the reaction is maintained at the appropriate temperature to minimize decomposition. 3. Analyze the crude reaction mixture by NMR or LC-MS to identify the structure of the side products, which can provide insight into the reaction pathway.[1] |
| Residual this compound | Incomplete quenching. | 1. Add the quenching agent portion-wise with vigorous stirring until no further reaction is observed.[3][7] 2. Test for the presence of residual this compound using a suitable analytical method before proceeding with the work-up. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns during the work-up of this compound reactions?
A1: this compound is a powerful oxidizing agent and can be explosive.[8] It is crucial to handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[9] The quenching process can be highly exothermic, so it is important to add the quenching agent slowly and with efficient cooling.[3]
Q2: How do I choose an appropriate quenching agent?
A2: The choice of quenching agent depends on the reaction solvent and the desired product. Common quenching agents for electrophilic fluorine sources include weak nucleophiles like alcohols (isopropanol, ethanol, methanol) or aqueous solutions of sodium bisulfite or sodium thiosulfate.[3] The ideal quenching agent should react rapidly with this compound without affecting the desired product.[10]
Q3: My product seems to be degrading during the aqueous work-up. What can I do?
A3: If your product is sensitive to acidic or basic conditions, you may need to modify your work-up.[1] Consider using a buffered aqueous solution for washing or a non-aqueous work-up. A non-aqueous work-up might involve filtering the reaction mixture through a plug of silica (B1680970) gel or alumina (B75360) to remove salts and polar impurities.
Q4: How can I remove acidic impurities from my final product?
A4: Acidic impurities can often be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.[2] Be cautious, as this can cause gas evolution if acidic components are present.[2] For water-sensitive compounds, purification can sometimes be achieved by distillation or by using an amine that is soluble in the organic phase to form a salt with the acidic impurity, which can then be removed by filtration or distillation.[11]
Q5: What are the best practices for purifying fluorinated organic compounds?
A5: Purification of fluorinated compounds can be challenging due to their unique physical properties. Standard techniques like column chromatography, distillation, and recrystallization are often applicable. For volatile compounds, gas chromatography may be a suitable purification method. It is important to consider the potential for interactions between the fluorinated compound and the stationary phase during chromatography.
Experimental Protocols
General Protocol for this compound Reaction Work-Up
This protocol provides a general guideline. Specific conditions should be optimized for each reaction.
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to the recommended temperature (typically 0 °C or below) in an ice bath to control the exothermicity of the quenching process.[3]
-
Quench Excess this compound: Slowly add a suitable quenching agent (e.g., isopropanol, followed by water) to the cooled and stirred reaction mixture.[3] Monitor the reaction for any signs of gas evolution or temperature increase. Continue adding the quenching agent until the reaction is complete.
-
Dilute the Reaction Mixture: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and water.
-
Separate the Layers: Transfer the mixture to a separatory funnel and allow the layers to separate. Remove the aqueous layer.
-
Wash the Organic Layer: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts).[2]
-
Water.
-
Saturated aqueous sodium chloride (brine) solution (to aid in drying).
-
-
Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the Product: Purify the crude product using an appropriate technique such as column chromatography, distillation, or recrystallization.
Visualizations
Caption: A flowchart of the general experimental workflow for the work-up of this compound reactions.
Caption: A troubleshooting decision tree for addressing low product yield in this compound reactions.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. sarponggroup.com [sarponggroup.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. echemi.com [echemi.com]
- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 11. US1946195A - Purification of organic fluorine compounds - Google Patents [patents.google.com]
enhancing the shelf-life of prepared acetyl hypofluorite reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the shelf-life and troubleshooting the use of prepared acetyl hypofluorite (B1221730) (AcOF) reagent.
Frequently Asked Questions (FAQs)
Q1: What is acetyl hypofluorite and what are its primary applications?
A1: this compound (CH₃COOF) is a highly reactive and selective electrophilic fluorinating agent. Its primary application is in organic synthesis for the introduction of fluorine atoms into molecules, a process that can enhance the biological activity and metabolic stability of drug candidates. It is particularly useful for the synthesis of α-fluorocarboxylic acid derivatives and the fluorination of aryl boronic acids.[1][2]
Q2: What are the main factors affecting the stability and shelf-life of this compound?
A2: The stability of this compound is critically influenced by several factors:
-
Temperature: The reagent is thermally unstable and decomposes at higher temperatures.[1]
-
Container Material: Certain materials, particularly some metals, can catalyze its decomposition. Polytetrafluoroethylene (PTFE) and Kel-F containers are recommended for storage.[1]
-
Concentration: Concentrated solutions of this compound can be explosive, especially in the liquid phase. It is crucial to work with diluted solutions.[1]
-
Presence of Oxygen: The vapor phase of this compound is more stable than the liquid phase, and decomposition can be inhibited by the presence of oxygen.[1]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize the shelf-life of this compound solutions, it is recommended to store them at low temperatures in appropriate containers. Solutions of up to 0.3 M in trichlorofluoromethane (B166822) at -78°C or in acetonitrile (B52724) at -45°C have been found to be stable for several days.[1] Always store in a well-ventilated area away from incompatible materials.
Q4: What are the primary safety precautions to take when handling this compound?
A4: this compound is a hazardous reagent and must be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, face shield, and compatible gloves, must be worn. Avoid contact with skin and eyes. Due to its explosive potential in concentrated form, it should always be handled in dilute solutions.
Troubleshooting Guides
Low or No Yield in Fluorination Reactions
| Potential Cause | Troubleshooting Step |
| Degraded this compound Reagent | The reagent has a limited shelf-life. Prepare fresh this compound solution before each use for optimal results. Verify the concentration of the reagent if possible. |
| Presence of Moisture | This compound is sensitive to moisture. Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] |
| Incompatible Reaction Substrate | Substrates with functional groups that can be oxidized or are unstable under acidic conditions may lead to side reactions and low yields. Protect sensitive functional groups prior to fluorination. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. Experiment with a range of temperatures, starting at low temperatures (e.g., -78°C) and gradually increasing if no reaction is observed. |
| Incorrect Stoichiometry | Ensure the correct molar ratio of this compound to the substrate. An excess of the fluorinating agent may be required in some cases. |
Formation of Undesired Byproducts
| Potential Cause | Troubleshooting Step |
| Decomposition of this compound | The formation of byproducts can result from the decomposition of the reagent. Ensure the reaction is carried out at the appropriate low temperature and that the reagent is freshly prepared. The presence of oxygen can sometimes influence the decomposition pathway, leading to different byproducts.[1] |
| Side Reactions with the Substrate | The high reactivity of this compound can lead to non-selective reactions with certain substrates. Consider using a milder fluorinating agent if selectivity is an issue. |
| Reaction with Solvent | Certain solvents may react with this compound. Use inert solvents such as chlorinated hydrocarbons or acetonitrile.[1] |
Data Presentation
Table 1: Stability of this compound under Various Conditions
| Concentration | Solvent | Temperature | Container | Half-life / Stability |
| Neat (liquid) | - | Room Temperature | - | Explosive potential[1] |
| Gaseous Phase | - | Room Temperature | - | More stable than liquid phase[1] |
| Not specified | - | Room Temperature | Kel-F | ~2 hours[1] |
| Not specified | - | Room Temperature | Monel | Shorter than in Kel-F[1] |
| Up to 0.3 M | Trichlorofluoromethane | -78°C | Not specified | Stable for several days[1] |
| Up to 0.3 M | Acetonitrile | -45°C | Not specified | Stable for several days[1] |
Experimental Protocols
Preparation of this compound Solution
This protocol describes the preparation of this compound by direct fluorination of sodium acetate (B1210297).
Materials:
-
Sodium acetate (anhydrous)
-
Glacial acetic acid
-
Freon-11 (trichlorofluoromethane) or Acetonitrile
-
A mixture of 10% F₂ in N₂
-
Reaction vessel made of a compatible material (e.g., PTFE or Kel-F) equipped with a gas inlet, outlet, and a magnetic stirrer.
Procedure:
-
Dry the sodium acetate thoroughly before use.
-
Prepare a suspension of sodium acetate in a mixture of glacial acetic acid and the chosen solvent (Freon-11 or acetonitrile) in the reaction vessel.
-
Cool the reaction mixture to the desired temperature (-78°C for Freon-11 or -45°C for acetonitrile).
-
Bubble the 10% F₂ in N₂ gas mixture through the stirred suspension. The flow rate should be controlled to maintain the desired reaction temperature.
-
The progress of the reaction can be monitored by testing for the presence of this compound using a potassium iodide solution (a positive test will show the formation of iodine).
-
Once the reaction is complete, purge the system with nitrogen to remove any unreacted fluorine.
-
The resulting solution of this compound is ready for use. It is recommended to use it immediately.
Visualizations
Caption: Workflow for the preparation of this compound.
Caption: Simplified decomposition pathway of this compound.
References
addressing issues with reproducibility in fluorination protocols
Welcome to the Technical Support Center for Fluorination Protocols. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common reproducibility challenges in fluorination reactions.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: General Reproducibility Issues
Question 1: My fluorination reaction is giving inconsistent yields and/or failing completely. What are the most common general causes?
Answer: Inconsistent results in fluorination chemistry often stem from a few critical, and easily overlooked, variables. The most common culprits are the purity and handling of reagents and the reaction environment itself.
-
Water and Impurities: Many fluorinating reagents are highly sensitive to moisture.[1][2] Water can hydrolyze the reagent, deactivate catalysts, and lead to unwanted side reactions.[3][4] Similarly, impurities in solvents or starting materials can act as catalyst poisons.[3]
-
Troubleshooting:
-
Use freshly distilled, anhydrous solvents.
-
Ensure all glassware is rigorously oven-dried or flame-dried before use.
-
Run reactions under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Use high-purity reagents and starting materials.[5] Consider the stability of your fluorinating reagent; some, like DAST and Deoxo-Fluor, can degrade over time and should be used from a fresh bottle if poor results are observed.[6]
-
-
-
Reagent Stability: The stability of the fluorinating agent is paramount. For example, a color change in AgF₂ from black to yellow/brown indicates decomposition, and the reagent should be discarded.[7] For nucleophilic sources, reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can undergo Hoffmann elimination, so stable complexes like TBAF(tBuOH)₄ are often preferred.[8][9]
-
Reaction Temperature: Fluorination reactions are often highly exothermic.[5][10] Poor temperature control, especially during scale-up, can lead to localized "hot spots," promoting side reactions and reducing selectivity and yield.[5]
-
Troubleshooting:
-
Use a cryostat or an ice/water bath to maintain a consistent temperature.[7]
-
For exothermic reactions, consider slow, controlled addition of the fluorinating agent.[5]
-
If a reaction is sluggish, gradually increase the temperature while carefully monitoring for byproduct formation.[6] Conversely, if side reactions are an issue, lowering the temperature may be beneficial.[5][11]
-
-
Section 2: Nucleophilic Fluorination
Question 2: I am seeing low yields in my Sₙ2 fluorination reaction. What should I investigate?
Answer: Low yields in nucleophilic fluorinations are a frequent challenge, often tied to the inherent properties of the fluoride ion (poor nucleophilicity, high basicity) and the reaction setup.[1]
-
Fluoride Source and Solubility: Alkali metal fluorides like KF have poor solubility in many organic solvents.[9]
-
Troubleshooting:
-
Use a phase-transfer catalyst (e.g., a crown ether or quaternary ammonium (B1175870) salt) to increase the solubility and nucleophilicity of the fluoride source.[11]
-
Consider using more soluble organic fluoride sources like TBAF or cesium fluoride (CsF).[11]
-
Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are typically required to enhance fluoride nucleophilicity.[11]
-
-
-
Leaving Group: The efficiency of the substitution is highly dependent on the quality of the leaving group.
-
Side Reactions (Elimination): Due to the basicity of F⁻, elimination (E2) is a major competing side reaction, especially with secondary and tertiary substrates.[1]
-
Troubleshooting:
-
Lower the reaction temperature, as elimination is often favored at higher temperatures.[6]
-
Use less basic conditions where possible. The TBAF(tBuOH)₄ complex has reduced basicity compared to anhydrous TBAF, which can suppress elimination.[8]
-
Ensure your conditions are not overly basic; if a base is required, use a non-nucleophilic, sterically hindered one.[6]
-
-
Troubleshooting Low Yield in Nucleophilic Fluorination
Caption: Troubleshooting workflow for low yield in nucleophilic fluorination.
Section 3: Electrophilic Fluorination
Question 3: My electrophilic fluorination is not selective, giving me a mixture of regioisomers. How can I improve regioselectivity?
Answer: Poor regioselectivity in electrophilic aromatic substitution (EAS) is a common issue governed by electronic and steric effects.[12]
-
Directing Groups: The substituents on your aromatic ring are the primary drivers of regioselectivity.[12]
-
Troubleshooting:
-
Re-evaluate Electronics: Confirm the directing nature of your substituents. Activating groups (e.g., -OR, -R) are ortho/para-directing, while deactivating groups (e.g., -NO₂, -CF₃) are meta-directing.[12] If you are getting unexpected results, it could indicate a competing reaction pathway.
-
Steric Hindrance: Bulky groups will sterically disfavor fluorination at the ortho position, leading to a higher proportion of the para product.[12]
-
-
-
Reagent Choice: Highly reactive "F+" sources can be less selective.
-
Solvent and Temperature:
Question 4: I am observing dearomatization or the formation of aminated byproducts instead of my desired fluorinated arene. What is happening?
Answer: These are known side reactions in electrophilic fluorination, particularly with electron-rich substrates.
-
Dearomatization: This is a significant problem when fluorinating electron-rich aromatics like phenols.[14] The intermediate carbocation can be attacked by a nucleophile other than fluoride, or undergo rearrangement.
-
Amination: With N-F reagents like Selectfluor, the reagent itself can sometimes act as an aminating agent rather than a fluorinating agent, especially with highly electron-rich substrates like certain dialkoxybenzenes.[12][15] This likely proceeds through a single-electron transfer (SET) mechanism.[15]
Data Presentation: Comparison of Common Fluorinating Reagents
| Reagent Type | Common Examples | Typical Use | Common Reproducibility Challenges |
| Nucleophilic | KF, CsF, TBAF | Sₙ2 displacement, SₙAr | Poor solubility, high basicity causing elimination, hygroscopic nature.[9][11] |
| Deoxyfluorination | DAST, Deoxo-Fluor | Alcohol to Fluoride | Reagent instability/degradation, can promote rearrangements.[1][6] |
| Electrophilic (N-F) | Selectfluor®, NFSI | Fluorination of electron-rich arenes, enolates, etc.[14][16] | Low regioselectivity, side reactions (amination, dearomatization), reagent reactivity.[12][14][15] |
Section 4: Scale-Up Challenges
Question 5: My reaction worked perfectly on a 100 mg scale, but the yield and/or selectivity dropped significantly when I scaled up to 10 grams. Why?
Answer: Scale-up issues are very common and are almost always related to mass and heat transfer problems.[5]
-
Poor Heat Transfer: As reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient.[5] This can create "hot spots" that lead to byproduct formation and decreased selectivity.[5]
-
Troubleshooting:
-
Use a jacketed reactor with efficient overhead stirring and a powerful cooling system.[5]
-
Implement slow, controlled addition of the most reactive reagent to manage the exotherm.[5]
-
Consider transitioning to a continuous flow chemistry setup, which offers vastly superior heat and mass transfer, enabling precise temperature control.[5][10]
-
-
-
Mixing Inhomogeneities: Inadequate mixing in a large reactor can lead to localized areas of high concentration, promoting side reactions.[5]
-
Troubleshooting:
-
Ensure vigorous and efficient stirring. The type of stirrer (e.g., anchor, turbine) can have a significant impact.
-
Confirm that all reagents are fully dissolved before initiating the reaction.
-
-
Workflow for Diagnosing Scale-Up Issues
Caption: Decision workflow for troubleshooting fluorination scale-up problems.
Section 5: Analytical & Characterization Issues
Question 6: My LC-MS analysis seems to be missing a significant portion of the fluorine content that I expect based on ¹⁹F NMR. Why is there a discrepancy?
Answer: This is a well-documented issue. Relying solely on targeted mass spectrometry can lead to an underestimation of total fluorine content by as much as 90%.[17]
-
Reasons for Underestimation:
-
Ionization Inefficiency: Not all fluorinated compounds ionize well under standard ESI or APCI conditions.[17] Highly fluorinated compounds can be particularly challenging.
-
Limited Standards: Targeted MS methods require analytical standards for quantification. Given the vast number of potential fluorinated compounds and byproducts, it's unlikely you have standards for everything in your mixture.[17]
-
-
Recommended Approach:
-
Use ¹⁹F NMR for quantitative analysis of total organic fluorine, as it provides unbiased detection of all fluorine-containing species.[17]
-
Employ a combination of analytical techniques. Use LC-MS for identification and targeted quantification of known compounds, and ¹⁹F NMR for a complete mass balance.[17]
-
Data Presentation: Comparison of Analytical Techniques
| Technique | Strengths | Common Challenges & Reproducibility Issues |
| ¹⁹F NMR | Quantitative without standards; provides structural information; unbiased detection.[17] | Lower sensitivity than MS; complex spectra for mixtures requiring higher field strength or 2D techniques.[17] |
| LC-MS/MS | High sensitivity and selectivity for targeted compounds.[17] | Can severely underestimate total fluorine content; ionization efficiency varies between compounds.[17] |
| GC-MS | Good for volatile fluorinated compounds.[17] | Not suitable for non-volatile or thermally labile compounds.[17] |
| CIC | Measures total organic fluorine.[17] | Does not provide structural information; can be influenced by inorganic fluoride.[17] |
Key Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Arene with Selectfluor®
This protocol is a representative method for the fluorination of an electron-rich aromatic compound.
-
Reaction Setup: To a solution of the aromatic substrate (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add Selectfluor® (1.1 mmol, 1.1 equiv).[13]
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or ¹⁹F NMR at regular intervals. The reaction time can vary from a few hours to overnight depending on substrate reactivity.[12][13]
-
Work-up: Once the reaction is complete, quench by adding water (20 mL). Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).[12][13]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired fluorinated arene.[12][13]
Protocol 2: General Procedure for Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Triflates
This protocol describes a common cross-coupling approach to aryl fluorides, which can offer different selectivity compared to electrophilic methods.
-
Catalyst Preparation: In a glovebox, add the palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., a biarylphosphine), and the fluoride source (e.g., CsF) to an oven-dried vial equipped with a stir bar.[12]
-
Reagent Addition: Add the aryl triflate (1.0 mmol) and a dry, degassed solvent (e.g., toluene (B28343) or dioxane, 5 mL).[12]
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 100-130 °C) with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.[12]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.[12]
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the fluorinated product.[12]
General Experimental Workflow Diagram
Caption: A generalized workflow for a typical fluorination experiment.
References
- 1. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 2. Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. boydbiomedical.com [boydbiomedical.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sravathi.com [sravathi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Material Compatibility for Highly Reactive Fluorinating Agents
This guide provides technical information and answers to frequently asked questions regarding the selection of compatible materials for apparatus used in the synthesis of highly reactive electrophilic fluorinating agents, such as acetyl hypofluorite (B1221730). The information is intended for use by trained professionals in a controlled laboratory setting. Extreme caution is advised, and all operations should be preceded by a thorough risk assessment and consultation with institutional safety officers.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting materials for an apparatus handling acetyl hypofluorite or its precursors like fluorine gas?
A1: The primary consideration is the extreme reactivity of the chemical species involved, particularly elemental fluorine (F₂) and the resulting this compound (CH₃COOF). Materials must be resistant to rapid oxidation and degradation. Key factors include:
-
Chemical Inertness: The material should not react with the reagents, products, or solvents. Many metals achieve this by forming a stable, non-reactive passivation layer (a metal fluoride (B91410) film) on their surface.[1][2]
-
Operating Conditions: Temperature and pressure significantly impact material compatibility. For instance, some metals that are stable at atmospheric pressure may become reactive at higher pressures or temperatures.[1][2]
-
Moisture Content: The presence of moisture is critical. Fluorine reacts with water to form hydrofluoric acid (HF), which is highly corrosive to many materials, including glass and some metals.[1][2] Therefore, all components must be scrupulously dried.
-
Physical Form: The physical form of a material can affect its reactivity. For example, powdered metals or fine mesh screens have a large surface-area-to-mass ratio and can react much more vigorously than solid blocks or thick-walled pipes (B44673) of the same material.[2]
Q2: Which metals are generally recommended for constructing the reaction vessel and tubing?
A2: Metals that form a stable, passivating fluoride film are preferred. Nickel and its alloys, like Monel, are highly recommended, especially for handling pure fluorine under pressure.[1][3] Stainless steels (e.g., 316L, 304L), copper, and brass are also suitable, particularly for systems operating at or near atmospheric pressure.[1][2] It is crucial that these metals are properly cleaned, dried, and passivated before use.
Q3: What is "passivation" and why is it essential for metal components?
A3: Passivation is the process of treating a metal surface to create a non-reactive film that inhibits further corrosion.[4] For fluorine service, this involves carefully exposing the metal (like stainless steel) to a dilute fluorine gas mixture, often at elevated temperatures.[5][6] This process forms a stable metal fluoride layer (e.g., CrF₃ and FeF₂ on stainless steel) that protects the underlying metal from attack by the highly reactive process chemicals.[5] This passive film is crucial for the safety and integrity of the apparatus.
Q4: Can I use glass components in my apparatus?
A4: No. Glass, being primarily silicon dioxide (SiO₂), reacts with even trace amounts of hydrogen fluoride (HF), which can be formed if any moisture is present with fluorine. This reaction compromises the structural integrity of the glass. Therefore, glass, ceramic, and other silicate-based materials are incompatible and must be avoided.[7]
Q5: What polymers or plastics are suitable for gaskets, valve seats, or linings?
A5: Fully fluorinated polymers are the most compatible non-metallic materials.
-
Polytetrafluoroethylene (PTFE, Teflon®): This is the most common choice due to its excellent chemical inertness and high-temperature resistance.[2][8][9][10] It is suitable for gaskets, valve seats, and tubing.
-
Perfluoroalkoxy (PFA): Similar to PTFE but is melt-processable, resulting in lower porosity. It can be a superior choice for fittings and linings.[8]
-
Ethylene chlorotrifluoroethylene (B8367) (ECTFE): Offers excellent chemical resistance, particularly to strong acids and bases.[8]
Most other polymers and elastomers (e.g., EPDM, Viton®, silicone) are not suitable as they are readily attacked by strong fluorinating agents.[8][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected corrosion or discoloration of metal parts. | 1. Incomplete or failed passivation layer. 2. Presence of moisture leading to HF formation. 3. Operating temperature exceeding material limits.[1] | 1. Halt operations immediately. 2. Safely purge and clean the system. 3. Re-passivate the components following a validated protocol. 4. Ensure all reagents and gases are anhydrous. |
| Leaks at fittings or valve seats. | 1. Degradation of polymer seals (gaskets, O-rings). 2. Use of an incompatible polymer material. 3. Mechanical failure due to over-tightening or wear. | 1. Depressurize and purge the system. 2. Replace seals with a highly inert material like PTFE or PFA.[8] 3. Verify the chemical compatibility of all sealing materials. |
| Spontaneous ignition or runaway reaction. | 1. Use of an incompatible material (metal or non-metal).[2] 2. Contamination of the system with organic material (grease, oil, solvents). 3. High flow velocity causing localized heating.[2] | 1. This is a critical emergency. Follow established site emergency procedures immediately. 2. Post-incident, the apparatus design must be thoroughly reviewed by experts. 3. Ensure meticulous cleaning of all components to remove any contaminants before assembly and use. |
Data & Protocols
Table 1: Compatibility of Common Metals with Dry Fluorine Gas
| Material | Pressure Condition | Temperature Limit | Remarks |
| Nickel, Monel | High Pressure (>1500 psi) | ~1200 °F (650 °C) | Preferred materials for high-pressure fluorine service. Forms a very stable fluoride film.[1][3] |
| Stainless Steel (300 series) | Atmospheric / Low Pressure | Becomes less stable at elevated temperatures. | Good resistance due to formation of a passive fluoride film. Requires passivation.[1][2] |
| Copper, Brass | Atmospheric / Low Pressure | - | Highly resistant to attack; forms a stable cupric fluoride film.[1][2] |
| Aluminum | Atmospheric / Low Pressure | - | Forms a protective aluminum trifluoride (AlF₃) film.[1][2] |
| Titanium | Not Recommended | Attacked above 300 °F (150 °C) | Poor resistance; highly reactive with liquid fluorine.[1][2][3] |
| Iron, Carbon Steel | Atmospheric / Low Pressure | - | Forms a less protective fluoride film compared to stainless steel; more susceptible to moisture.[1][2] |
Table 2: Compatibility of Selected Polymers with Strong Fluorinating Agents
| Material | Compatibility Rating | Remarks |
| PTFE (Teflon®) | Excellent | Highly inert to most chemicals.[9][10][12] Can be attacked by some alkali metals and potent fluorinating agents under harsh conditions.[9] |
| PFA (Perfluoroalkoxy) | Excellent | Fully fluorinated with similar chemical resistance to PTFE; can be melt-processed.[8] |
| ECTFE (Halar®) | Excellent | High resistance to solvents, acids, and bases.[8] |
| PVDF (Kynar®) | Good | Highly inert, but not as resistant as fully fluorinated polymers like PTFE, especially to hot bases.[8] |
| FKM (Viton®) | Fair to Poor | May be suitable in some dilute, low-temperature applications, but generally not recommended for strong fluorinating agents.[8][11] |
| EPDM, Silicone, Nitrile | Not Recommended | These elastomers have poor chemical resistance to fluorine and will degrade rapidly.[8] |
General Protocol for Material Passivation
This is a generalized procedure and must be adapted and validated for specific equipment and conditions under the guidance of an experienced professional.
-
Mechanical & Chemical Cleaning: Thoroughly clean all metal components to remove oils, grease, and particulates. This typically involves solvent washing (e.g., with a residue-free solvent) followed by a detergent wash and rinsing with deionized water.
-
Drying (Critical Step): Completely dry all components. This is often done by baking the parts in a nitrogen-purged oven (e.g., at 250°C) to remove all adsorbed moisture.[5] The absence of water is critical to prevent HF formation.
-
Assembly & Leak Check: Assemble the apparatus in a clean, dry environment. Perform a thorough leak check using an inert gas (e.g., Helium or Nitrogen).
-
Inert Gas Purge: Purge the entire system with a high-purity inert gas (e.g., Nitrogen) to remove any residual air and moisture.
-
Passivation:
-
Introduce a dilute, dry mixture of fluorine in nitrogen (e.g., 5-10% F₂) into the system at a controlled flow rate.
-
Slowly and carefully raise the temperature of the apparatus to the target passivation temperature (e.g., 220°C for stainless steel).[5]
-
Hold at this temperature for a specified duration (e.g., 1-2 hours) to allow for the formation of a stable fluoride film.[5]
-
-
Purge and Cool-down: Turn off the fluorine supply and thoroughly purge the system with inert gas while it cools down to room temperature.
-
Thermal Modification (Optional but Recommended): For some materials like stainless steel, a post-passivation heat treatment in an inert atmosphere (e.g., at 320-400°C) can improve the quality and stability of the fluoride film.[5][6]
Visualizations
Caption: Material selection decision workflow for a high-reactivity fluorination apparatus.
Caption: Logic diagram for troubleshooting apparatus failures.
References
- 1. extapps.ksc.nasa.gov [extapps.ksc.nasa.gov]
- 2. Llis [llis.nasa.gov]
- 3. Corrosion resistant materials for fluorine and hydrogen fluoride [inis.iaea.org]
- 4. Passivation of 316 Stainless Steel | ASM Online Member Community [connect.asminternational.org]
- 5. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 6. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 7. mcgill.ca [mcgill.ca]
- 8. everythinginsidethefence.com [everythinginsidethefence.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 11. bnl.gov [bnl.gov]
- 12. labdepotinc.com [labdepotinc.com]
Validation & Comparative
A Head-to-Head Battle of Fluorinating Agents: Acetyl Hypofluorite vs. Selectfluor
For researchers, scientists, and drug development professionals, the choice of a fluorinating agent is critical for the successful synthesis of fluorinated organic molecules. This guide provides a comprehensive comparison of two prominent electrophilic fluorinating agents: the highly reactive, in-situ generated acetyl hypofluorite (B1221730) and the commercially available, user-friendly Selectfluor.
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made electrophilic fluorination a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. This guide delves into a detailed comparison of acetyl hypofluorite and Selectfluor, evaluating their performance based on experimental data, outlining their respective experimental protocols, and providing a clear overview of their safety profiles.
Performance in Electrophilic Fluorination: A Quantitative Comparison
The efficacy of a fluorinating agent is best judged by its performance across a range of substrates. Below is a summary of reported yields for the electrophilic fluorination of common substrate classes using this compound and Selectfluor.
| Substrate Class | Substrate Example | This compound Yield (%) | Selectfluor Yield (%) |
| Aryl Boronic Acids | Phenylboronic Acid | 45-85[1][2] | Data not readily available |
| Ketones | Acetophenone | Data not readily available | ~85 |
| Activated Aromatics | Anisole | Good yields reported | Good to excellent yields reported |
| β-Dicarbonyl Compounds | Ethyl Benzoylacetate | Good yields reported | Good to excellent yields reported[3] |
| Carboxylic Acid Derivatives | - | Good yields for α-fluorination[4] | Broad applicability[5] |
Reaction Mechanisms and Pathways
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Both this compound and Selectfluor act as sources of electrophilic fluorine, but the specifics of their reaction pathways can differ.
This compound
This compound is a powerful electrophilic fluorinating agent that is typically generated in situ from elemental fluorine.[6][7] Evidence suggests that its reaction with activated aromatic rings proceeds primarily through an addition-elimination mechanism.[6] For other substrates, such as enolates, a direct electrophilic attack on the electron-rich center is the presumed pathway.
Selectfluor
Selectfluor is a commercially available, stable, and easy-to-handle N-F reagent.[8] The mechanism of electrophilic fluorination with Selectfluor is thought to proceed via a polar, two-electron process involving an oxygen-stabilized carbenium species, rather than a single-electron transfer (SET) mechanism involving radical intermediates.[9][10] However, for certain substrates, an SET pathway may be operative.[11]
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results in the laboratory.
Preparation and Use of this compound
Caution: this compound is a powerful oxidizing agent and should be handled with extreme care in a well-ventilated fume hood. It is generated in situ and used immediately.
Materials:
-
Sodium acetate (B1210297)
-
Freon-11 (CFCl₃) or other suitable solvent
-
Elemental fluorine (diluted in nitrogen)
-
Substrate (e.g., aryl boronic acid)
Procedure:
-
A suspension of sodium acetate in a suitable solvent (e.g., CFCl₃) is cooled to -78 °C.
-
A stream of diluted elemental fluorine in nitrogen is bubbled through the suspension.
-
The resulting solution of this compound is then added to a solution of the substrate at the appropriate temperature.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.
Electrophilic Fluorination using Selectfluor
Materials:
-
Selectfluor
-
Substrate (e.g., β-ketoester)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry flask under an inert atmosphere, add the substrate and the anhydrous solvent.
-
Stir the mixture at room temperature until the substrate is fully dissolved.
-
Add Selectfluor to the reaction mixture in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety, Handling, and Storage
Safety is paramount when working with any chemical reagent, and fluorinating agents are no exception.
This compound
-
Hazards: this compound is a strong oxidizer and potentially explosive. It is generated from elemental fluorine, which is highly toxic and corrosive.
-
Handling: All manipulations must be carried out in a certified chemical fume hood by trained personnel.[12] Appropriate personal protective equipment (PPE), including safety goggles, face shield, and compatible gloves, must be worn.[12]
-
Storage: this compound is not isolated or stored; it is generated in situ and used immediately.[6]
Selectfluor
-
Hazards: Selectfluor may be harmful if swallowed and can cause skin and eye irritation.[8][13] It is a moderately strong oxidizing agent.
-
Handling: Handle in a well-ventilated area, and avoid creating dust.[13][14] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and oxidizing agents.[8][13] Recommended storage temperature is typically between 2-8°C.[14]
Conclusion
Both this compound and Selectfluor are valuable reagents for electrophilic fluorination, each with its own set of advantages and disadvantages.
This compound is a highly reactive and potent fluorinating agent, often providing access to fluorinated compounds that are difficult to synthesize by other means.[1] Its primary drawback is the need for specialized equipment and expertise for the in-situ generation from hazardous elemental fluorine.
Selectfluor , on the other hand, is a stable, commercially available, and easy-to-handle solid, making it a more accessible option for many laboratories.[5][8] It has a broad substrate scope and is effective for a wide range of electrophilic fluorination reactions.[3][5]
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, the available laboratory infrastructure, and the expertise of the researcher. For routine fluorinations where ease of use and safety are primary concerns, Selectfluor is often the reagent of choice. For more challenging transformations that require a highly reactive fluorinating agent, this compound may be the superior option, provided the necessary safety precautions and equipment are in place.
References
- 1. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 2. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. REF Case study search [impact.ref.ac.uk]
- 4. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SelectFluor - Enamine [enamine.net]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. Selectfluor [commonorganicchemistry.com]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wcu.edu [wcu.edu]
- 13. echemi.com [echemi.com]
- 14. aksci.com [aksci.com]
A Comparative Guide to Electrophilic Fluorinating Agents: Acetyl Hypofluorite vs. N-F Reagents
For researchers, scientists, and drug development professionals, the incorporation of fluorine into organic molecules is a critical strategy for modulating molecular properties such as metabolic stability, lipophilicity, and binding affinity. The choice of a fluorinating agent is pivotal to the success of this synthetic endeavor. This guide provides an objective comparison between the highly reactive acetyl hypofluorite (B1221730) (AcOF) and the widely used class of N-F fluorinating agents, with a focus on prominent examples like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).
At a Glance: Key Differences
| Feature | Acetyl Hypofluorite (AcOF) | N-F Reagents (e.g., Selectfluor®, NFSI) |
| Reactivity | Highly reactive, powerful electrophile | Reactivity can be tuned; Selectfluor® is highly reactive, while NFSI is generally milder. |
| State & Handling | A gas, typically prepared in situ from F₂ and sodium acetate (B1210297). Requires specialized handling. | Typically stable, crystalline solids that are easy to handle.[1] Selectfluor® is notably non-hygroscopic and can be used in aqueous conditions.[2][3] |
| Stability | Limited thermal stability, with a half-life of about two hours at room temperature in Kel-F containers.[4] | Generally high thermal stability and can be stored for extended periods.[1] |
| Substrate Scope | Particularly effective for electron-rich aromatics, enol derivatives, and aryl boronic acids.[5][6][7] | Broad substrate scope including ketones, esters, amides, and aromatic compounds.[8] |
| Byproducts | Acetic acid | Byproducts depend on the specific N-F reagent (e.g., benzenesulfonimide for NFSI). |
Performance Data: A Quantitative Comparison
The choice between this compound and N-F reagents often depends on the specific substrate and the desired transformation. While direct side-by-side comparisons under identical conditions are scarce in the literature due to the different handling requirements, we can compare their performance on similar classes of substrates.
A quantitative reactivity scale for several N-F reagents has been established, with Selectfluor® serving as a benchmark (krel = 1.0).[9][10] This scale, which spans eight orders of magnitude, provides a valuable tool for reagent selection.[9]
Table 1: Comparison of Reaction Yields for Various Substrates
| Substrate Class | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Aryl Boronic Acids | This compound | Acetonitrile, room temperature | Aryl Fluoride | 45-85 | [5][11] |
| β-Ketoester | Selectfluor® | Acetonitrile, room temperature, 1h | α-Fluoroketoester | 95 | [2] |
| β-Ketoester | NFSI | 5 mol% Pd complex, THF, rt, 24h | α-Fluoroketoester | 72 | [2] |
| Electron-Rich Aromatic (Anisole) | This compound | Acetic anhydride, -70 °C to rt | Fluoroanisole | High | [7] |
| Electron-Rich Aromatic (Anisole) | Selectfluor® | CF₃SO₃H, CH₂Cl₂, rt, 1h | Fluoroanisole | 85 | [2] |
| Electron-Rich Aromatic (Anisole) | NFSI | Neat, 100°C, 24h | Fluoroanisole | 40 | [2][12] |
| Indole | Selectfluor® | Acetonitrile, 0°C to rt, 30 min | 3-Fluoroindole | 92 | [2] |
| Indole | NFSI | Acetonitrile, rt, 12h | 3,3-Difluoroindolin-2-one | 85 | [2] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these powerful reagents.
Preparation and Use of this compound (General Procedure)
This compound is typically prepared in situ and used immediately due to its instability.[5]
Materials:
-
A mixture of 10% fluorine in nitrogen
-
Sodium acetate
-
Glacial acetic acid
-
An appropriate solvent for the subsequent reaction (e.g., acetonitrile, chloroform)
-
Substrate to be fluorinated
Protocol:
-
A stream of 10% F₂ in N₂ is bubbled through a cooled solution of sodium acetate in glacial acetic acid. The concentration of the resulting AcOF solution is determined by reacting an aliquot with an excess of potassium iodide solution and titrating the liberated iodine with a standard sodium thiosulfate (B1220275) solution.
-
The solution of this compound is then added to a cooled solution of the substrate in an appropriate solvent.
-
The reaction is stirred at a low temperature (typically between -78 °C and room temperature) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated using standard workup and purification procedures.
Electrophilic Fluorination of a β-Ketoester using Selectfluor®
This protocol is a general procedure for the α-fluorination of a carbonyl compound.[13]
Materials:
-
β-Ketoester (1.0 mmol)
-
Selectfluor® (1.1 mmol)
-
Acetonitrile (10 mL)
Protocol:
-
To a solution of the β-ketoester in acetonitrile, add Selectfluor® in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Electrophilic Fluorination of an Indazole using NFSI
This protocol describes a metal-free fluorination in an aqueous medium.[14][15]
Materials:
-
2H-indazole (0.5 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.0 mmol)
-
Water (2.0 mL)
Protocol:
-
In a screw-capped vial, combine the 2H-indazole and NFSI.
-
Add water to the vial.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction by TLC.
-
After completion, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica (B1680970) gel.
Reagent Selection Workflow
The choice of an electrophilic fluorinating agent is a critical decision in the synthetic planning process. The following diagram illustrates a general workflow for selecting an appropriate reagent.
Caption: Decision workflow for selecting an electrophilic fluorinating agent.
Safety and Handling
This compound:
-
Due to its high reactivity and instability, AcOF is prepared and used in situ from diluted fluorine gas.[5]
-
Working with fluorine gas requires specialized equipment and adherence to strict safety protocols.[16]
-
AcOF itself is a powerful oxidizing agent and should be handled with care in a well-ventilated fume hood.
N-F Reagents (Selectfluor® and NFSI):
-
These reagents are generally stable, non-volatile crystalline solids, which makes them significantly easier and safer to handle than gaseous reagents.[1][3]
-
Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn.
-
While stable, they are still strong oxidizing agents and should not be heated indiscriminately or mixed with highly reactive or reducing materials.
Conclusion
Both this compound and N-F reagents are powerful tools for electrophilic fluorination. This compound, while requiring specialized handling due to its in-situ generation from fluorine gas, is a highly reactive agent particularly suited for the fluorination of electron-rich substrates and for applications in PET chemistry.[5][17] In contrast, N-F reagents, such as the highly reactive Selectfluor® and the milder NFSI, offer a broad substrate scope, excellent stability, and ease of handling, making them the workhorses for electrophilic fluorination in many research and industrial settings.[1][8] The choice of reagent should be guided by the specific substrate, the desired reactivity, and the available laboratory infrastructure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 4. Buy this compound | 78948-09-1 [smolecule.com]
- 5. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 6. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.tau.ac.il [cris.tau.ac.il]
- 8. brynmawr.edu [brynmawr.edu]
- 9. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 11. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 16. Fluorination - Wordpress [reagents.acsgcipr.org]
- 17. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ¹⁸F-Acetyl Hypofluorite for Clinical PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of ¹⁸F-acetyl hypofluorite (B1221730) as a reagent for clinical Positron Emission Tomography (PET) imaging. It offers an objective comparison with alternative ¹⁸F-fluorinating agents, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate radiolabeling strategy.
Introduction to ¹⁸F-Acetyl Hypofluorite
¹⁸F-Acetyl hypofluorite (CH₃CO¹⁸OF) is an electrophilic fluorinating agent used in the synthesis of ¹⁸F-labeled radiopharmaceuticals. It is typically produced from the reaction of gaseous [¹⁸F]F₂ with a solid or liquid acetate (B1210297) source. Its utility lies in its ability to fluorinate electron-rich substrates, a common characteristic of many biological molecules targeted in PET imaging.
Performance Comparison of ¹⁸F-Fluorinating Agents
The selection of a fluorinating agent is critical for the successful and efficient synthesis of PET tracers. This section compares the performance of ¹⁸F-acetyl hypofluorite with other common electrophilic and nucleophilic fluorinating agents.
Comparison with Other Electrophilic Fluorinating Agents
Electrophilic fluorination offers a direct route to label molecules that are not amenable to nucleophilic substitution. Besides ¹⁸F-acetyl hypofluorite, other notable electrophilic agents include [¹⁸F]F₂, [¹⁸F]Selectfluor, and [¹⁸F]N-Fluorosulfonimide (NFSI).
Table 1: Performance Comparison for the Synthesis of L-[¹⁸F]6-Fluoro-L-DOPA
| Feature | ¹⁸F-Acetyl Hypofluorite | [¹⁸F]F₂ | [¹⁸F]Selectfluor bis(triflate) |
| Precursor Type | Stannylated or mercurated L-DOPA derivative | L-DOPA | Arylboronic ester of L-DOPA |
| Radiochemical Yield (RCY) | 2-23%[1] | 3% (from [¹⁸F]F₂ produced via ¹⁸O(p,n)¹⁸F) | 19 ± 12%[1] |
| Specific Activity (SA) | Low (carrier-added) | Low (carrier-added) | 2.6 ± 0.3 GBq/µmol[1] |
| Reaction Time | ~100 min (overall synthesis) | Variable | 20 min (fluorination step)[1] |
| Key Advantages | Established methodology | Direct fluorination | Good yields and specific activity |
| Key Disadvantages | Low and variable yields, use of toxic heavy metal precursors[2] | Very low yields, poor regioselectivity[1] | Requires multi-step precursor synthesis |
Comparison with Nucleophilic Fluorination Methods
Nucleophilic substitution is the most widely used method for ¹⁸F-radiolabeling due to the high specific activity achievable with cyclotron-produced [¹⁸F]fluoride.
Table 2: Performance Comparison for the Synthesis of [¹⁸F]FDG
| Feature | Electrophilic Fluorination with ¹⁸F-Acetyl Hypofluorite | Nucleophilic Fluorination with [¹⁸F]Fluoride |
| Precursor | Tri-O-acetyl-D-glucal | Mannose triflate |
| Radiochemical Yield (RCY) | ~80% (for acetyl hypofluorite synthesis), 40-95% (for FDG synthesis)[3][4] | >50% (consistent)[5] |
| Specific Activity (SA) | Low (carrier-added) | High (no-carrier-added) |
| Reaction Time | ~15-50 min[3][4] | ~50 min[5] |
| Key Advantages | High radiochemical yield for the fluorinating agent synthesis. | High specific activity, high and consistent yields for FDG, stereospecific.[3] |
| Key Disadvantages | Limited stereospecificity, lower specific activity of the final product.[3] | Requires anhydrous conditions and a phase-transfer catalyst. |
Experimental Protocols
Synthesis of ¹⁸F-Acetyl Hypofluorite
Principle: Gaseous [¹⁸F]F₂ is passed through a solid or liquid acetate source to produce ¹⁸F-acetyl hypofluorite.
Detailed Protocol:
-
Production of [¹⁸F]F₂: [¹⁸F]F₂ is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a gas target.
-
Preparation of the Acetate Source: A column is packed with sodium acetate trihydrate or a solution of ammonium (B1175870) acetate in acetic acid is prepared.[3]
-
Synthesis: The [¹⁸F]F₂ gas is purged from the target and passed through the prepared acetate source.
-
Trapping and Recovery: The resulting ¹⁸F-acetyl hypofluorite is then bubbled into the reaction vessel containing the precursor for radiolabeling.
Automated Synthesis of a PET Tracer (e.g., [¹⁸F]FDG)
Principle: An automated synthesis module is used to perform the radiosynthesis, purification, and formulation of the PET tracer.
Detailed Protocol for Automated Synthesis:
-
Reagent Preparation: Vials containing the precursor (e.g., tri-O-acetyl-D-glucal), hydrolysis reagents (e.g., HCl), and purification cartridges are loaded into the automated synthesizer.
-
¹⁸F-Acetyl Hypofluorite Delivery: The synthesized ¹⁸F-acetyl hypofluorite gas is delivered to the reaction vessel containing the precursor dissolved in an appropriate solvent.
-
Reaction: The reaction is allowed to proceed at a controlled temperature for a specified time.
-
Hydrolysis: After the fluorination, a hydrolysis reagent is added to remove protecting groups.
-
Purification: The crude product is passed through a series of purification cartridges (e.g., alumina, C18) to remove unreacted reagents and byproducts.
-
Formulation: The purified PET tracer is formulated in a sterile, injectable solution.
Preclinical and Clinical Validation
The ultimate validation of a radiolabeling method lies in the successful application of the synthesized tracer in preclinical and clinical imaging studies.
Preclinical Imaging
PET tracers synthesized using ¹⁸F-acetyl hypofluorite, such as [¹⁸F]FDG, have been extensively used in preclinical models to study various biological processes. For instance, preclinical PET imaging with [¹⁸F]FDG allows for the non-invasive monitoring of tumor metabolism and response to therapy in animal models of cancer.
Clinical Imaging
[¹⁸F]FDG synthesized via the electrophilic route with ¹⁸F-acetyl hypofluorite has been historically used in clinical PET imaging for oncology, neurology, and cardiology. However, due to the advantages of higher specific activity and stereospecificity, the nucleophilic synthesis method has become the standard for clinical [¹⁸F]FDG production. For other tracers where nucleophilic routes are challenging, such as the historical synthesis of L-[¹⁸F]6-fluoro-L-DOPA, ¹⁸F-acetyl hypofluorite has played a role in enabling their clinical investigation.
Conclusion
¹⁸F-Acetyl hypofluorite is a valuable electrophilic fluorinating agent that has historically played a significant role in the development of PET radiopharmaceuticals. While nucleophilic methods are now favored for many routine tracers like [¹⁸F]FDG due to higher specific activity, ¹⁸F-acetyl hypofluorite remains a relevant tool for the synthesis of specific tracers where electrophilic fluorination is advantageous. The choice of fluorinating agent should be carefully considered based on the specific requirements of the target molecule, desired specific activity, and available synthetic infrastructure. This guide provides the necessary comparative data and protocols to assist researchers in making an informed decision for their clinical PET imaging applications.
References
- 1. 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the automated synthesis of 6-[18F]Fluoro-L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
mechanistic comparison of different electrophilic fluorinating reagents
For researchers, scientists, and drug development professionals, the selective introduction of fluorine atoms into organic molecules is a critical strategy for modulating their biological activity, metabolic stability, and physicochemical properties. Electrophilic fluorination has emerged as a powerful and direct method for this transformation. This guide provides a comprehensive mechanistic and performance-based comparison of common electrophilic fluorinating reagents, offering insights to inform reagent selection for specific synthetic challenges.
The arsenal (B13267) of electrophilic fluorinating agents has expanded significantly, with N-F reagents being the most widely used due to their stability, ease of handling, and tunable reactivity.[1] This comparison will focus on some of the most prominent reagents: Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts.
The Mechanistic Dichotomy: SN2 versus Single-Electron Transfer (SET)
The precise mechanism of electrophilic fluorination by N-F reagents has been a subject of considerable debate, with two primary pathways proposed: a direct SN2-type attack of a nucleophile on the fluorine atom, or a single-electron transfer (SET) mechanism.[2][3] The operative pathway is often dependent on the specific reagent, substrate, and reaction conditions.[1]
Evidence for the SN2 mechanism comes from studies where the reactivity of different nucleophiles correlates well with their nucleophilicity.[3] Conversely, the SET mechanism is supported by experiments where radical scavengers inhibit the reaction or when radical rearrangement products are observed.[4] For many common applications, particularly with less reactive nucleophiles, the SN2 pathway is often considered the predominant route.
Quantitative Comparison of Reagent Reactivity
To move beyond qualitative descriptions, a quantitative reactivity scale for various electrophilic fluorinating reagents has been established through kinetic studies.[5][6] This scale, which spans eight orders of magnitude, provides a valuable tool for reagent selection. The relative reactivities are determined by measuring the rate of fluorination of a standard nucleophile, typically a 1,3-dicarbonyl compound.[5][7]
| Reagent | Abbreviation | Relative Rate Constant (krel) vs. Selectfluor® |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | 1.0 |
| N-Fluorobenzenesulfonimide | NFSI | 1.1 x 10-5 |
| N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate | 1.2 x 102 | |
| N-Fluoro-2,6-dichloropyridinium triflate | 1.2 | |
| N-Fluoro-2,6-dichloropyridinium tetrafluoroborate | 1.1 | |
| N-Fluoro-2-chloropyridinium triflate | 1.5 x 10-3 | |
| N-Fluoropyridinium triflate | 1.1 x 10-6 | |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | 2.5 x 10-8 |
Data sourced from kinetic studies on the fluorination of 1,3-diaryl-1,3-dicarbonyl derivatives in CH3CN.[5][6]
As the data indicates, Selectfluor® is a highly reactive fluorinating agent, surpassed only by some of the more specialized and moisture-sensitive N-fluoropyridinium salts.[5] NFSI, in contrast, is significantly less reactive, making it a milder and often more selective choice.[1]
Performance in Key Synthetic Transformations
The choice of fluorinating reagent is highly dependent on the substrate. The following tables summarize the performance of Selectfluor® and NFSI in the fluorination of common nucleophiles.
α-Fluorination of Carbonyl Compounds
The α-fluorination of carbonyl compounds is a fundamental transformation in medicinal chemistry. Both Selectfluor® and NFSI are effective for this purpose.[1]
| Substrate | Reagent | Conditions | Product | Yield (%) |
| Dibenzoylmethane | Selectfluor® | CH3CN, rt, 1h | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 95 |
| Dibenzoylmethane | NFSI | CH3CN, rt, 4h | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 92 |
| Ethyl 2-oxocyclohexanecarboxylate | Selectfluor® | CH3CN, rt, 2h | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | 88 |
| Ethyl 2-oxocyclohexanecarboxylate | NFSI | CH3CN, rt, 12h | Ethyl 1-fluoro-2-oxocyclohexanecarboxylate | 85 |
Representative yields can vary based on specific reaction conditions.[1]
Fluorination of Aromatic Compounds
Direct C-H fluorination of aromatic compounds is a challenging yet highly desirable transformation. Selectfluor® is often the reagent of choice for this reaction, particularly for electron-rich arenes.[8]
| Substrate | Reagent | Conditions | Product | Yield (%) |
| Anisole | Selectfluor® | CH3CN, rt | Mixture of o- and p-fluoroanisole | 75 |
| Toluene | Selectfluor® | CH3CN, rt | Mixture of o- and p-fluorotoluene | 60 |
| Benzene | Selectfluor® | HCOOH, rt | Fluorobenzene | 52 |
Yields are representative and can be influenced by the solvent and additives.
Fluorination of Alkenes
The electrophilic fluorination of alkenes can lead to a variety of products, including vicinal difluorides and other functionalized fluoroalkanes, often proceeding through an electrophilic addition mechanism.[9]
| Substrate | Reagent | Conditions | Product | Yield (%) |
| Styrene | Selectfluor® | CH3CN/H2O, rt | 1-Phenyl-2-fluoroethanol | 85 |
| 1-Octene | Selectfluor® | CH3CN, rt | 1,2-Difluorooctane | 65 |
| Cyclohexene | NFSI | CH2Cl2, rt | 1,2-Difluorocyclohexane | 70 |
The reaction of alkenes with electrophilic fluorinating agents is often performed in the presence of a nucleophile to achieve vicinal functionalization.[9]
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the use of Selectfluor® and NFSI.
General Procedure for α-Fluorination of a 1,3-Dicarbonyl Compound using Selectfluor®
To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in acetonitrile (B52724) (5 mL) is added Selectfluor® (1.1 mmol). The reaction mixture is stirred at room temperature for 1-4 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.[1]
General Procedure for the Fluorination of an Activated Aromatic Compound using Selectfluor®
To a solution of the activated aromatic compound (1.0 mmol) in an appropriate solvent (e.g., acetonitrile or formic acid, 5 mL) is added Selectfluor® (1.1 mmol) in one portion. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by GC-MS or TLC). The reaction is then quenched by the addition of water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Conclusion
Selectfluor®, NFSI, and N-fluoropyridinium salts are powerful and versatile electrophilic fluorinating reagents with broad applications in organic synthesis. Selectfluor® is generally the more reactive of the three, making it suitable for less reactive substrates, while NFSI offers a milder alternative that can provide higher selectivity. The choice of reagent should be guided by the specific requirements of the substrate, the desired outcome, and the quantitative reactivity data now available. Understanding the potential mechanistic pathways and having access to reliable experimental protocols are key to successfully implementing these reagents in the synthesis of valuable fluorinated molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry of N-fluoropyridinium salts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 4. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 9. benchchem.com [benchchem.com]
A Comparative Study: Acetyl Hypofluorite and Xenon Difluoride in Electrophilic Fluorination
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate molecular properties. The choice of a fluorinating agent is critical, influencing reaction efficiency, substrate scope, and safety. This guide provides a comprehensive comparison of two potent electrophilic fluorinating agents: acetyl hypofluorite (B1221730) (AcOF) and xenon difluoride (XeF₂).
At a Glance: Key Properties and Performance
| Feature | Acetyl Hypofluorite (AcOF) | Xenon Difluoride (XeF₂) |
| Physical State | Gas, used in solution | White, crystalline solid |
| Preparation | Generated in situ from diluted fluorine and sodium acetate[1] | Prepared from xenon and fluorine gas; commercially available[2] |
| Stability | Used immediately without isolation or purification[1] | Stable at room temperature under dry conditions, but moisture-sensitive[2] |
| Reactivity | Highly reactive and selective electrophilic fluorinating agent[1] | Powerful fluorinating and oxidizing agent with broad substrate scope |
| Handling | Requires handling of diluted fluorine gas[3] | Solid, but requires careful handling due to reactivity with moisture and toxicity[4][5] |
| Primary Applications | PET imaging, fluorination of activated aromatics and boronic acids[1][3] | Organic synthesis, silicon etching in microelectronics[2] |
Reactivity and Mechanistic Pathways
Both this compound and xenon difluoride are potent electrophilic fluorinating agents, capable of delivering "F+" to a variety of nucleophiles. However, their reactivity profiles and mechanistic nuances differ.
This compound (AcOF):
This compound is a highly reactive species that is generated and used in situ. It is particularly effective for the fluorination of electron-rich aromatic compounds and aryl boronic acids.[1][3] The reactions are typically fast and proceed under mild conditions.[3] The mechanism for the fluorination of activated aromatic rings is suggested to be primarily an addition-elimination pathway.[1]
Xenon Difluoride (XeF₂):
Xenon difluoride is a versatile reagent that can participate in both electrophilic fluorination and single-electron transfer (SET) pathways. Its reactivity can be influenced by the substrate, solvent, and the presence of catalysts.[6] For electrophilic aromatic substitution, an acid catalyst is often required to generate the active electrophilic species, believed to be [XeF]⁺.[6]
Experimental Protocols
Fluorination of Aryl Boronic Acids with this compound
This protocol is adapted from Vints, Gatenyo, and Rozen (2013).[3]
1. Preparation of this compound (AcOF) Solution:
-
A mixture of 10% F₂ in N₂ is bubbled through a vigorously stirred suspension of sodium acetate (B1210297) in a mixture of CH₃CN and CFCl₃ at -10 °C.
-
The concentration of the resulting AcOF solution is determined by iodometric titration.
2. Fluorination Procedure:
-
A solution of the aryl boronic acid in CFCl₃ is cooled to -10 °C.
-
The prepared AcOF solution is added dropwise to the aryl boronic acid solution.
-
The reaction is typically rapid and is monitored by TLC.
-
Upon completion, the reaction mixture is poured into a cold, saturated aqueous solution of NaHCO₃.
-
The organic layer is separated, dried over MgSO₄, and the solvent is evaporated.
-
The crude product is purified by column chromatography.
Yields: 45-85% for various aryl boronic acids.[3]
General Procedure for Electrophilic Aromatic Fluorination with Xenon Difluoride
1. Reaction Setup:
-
In a dry FEP or Teflon reaction vessel, the aromatic substrate is dissolved in a suitable solvent (e.g., CH₂Cl₂, acetonitrile).
-
The vessel is purged with an inert gas (e.g., nitrogen or argon).
2. Reaction Execution:
-
Xenon difluoride is added to the solution in one portion or in batches.
-
If required, a catalytic amount of a Lewis acid (e.g., HF or BF₃·OEt₂) is added.[7]
-
The reaction mixture is stirred at the appropriate temperature (ranging from -78 °C to room temperature) and monitored by TLC or GC-MS.
3. Work-up and Purification:
-
The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution) or by pouring it into a saturated NaHCO₃ solution.
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.
Visualizing the Reaction Mechanisms
The following diagrams illustrate the proposed mechanisms for the electrophilic fluorination of benzene (B151609) with this compound and xenon difluoride.
Caption: Electrophilic fluorination of benzene with this compound.
Caption: Catalytic electrophilic fluorination of benzene with xenon difluoride.
Safety and Handling
This compound:
-
Hazards: Generated from fluorine gas, which is toxic and corrosive. The reagent itself is highly reactive.
-
Handling: Should be handled in a well-ventilated fume hood.[8] All equipment should be dry and free of organic residues.
-
Storage: Not isolated or stored; used immediately after preparation.
-
Disposal: The reaction should be quenched with a reducing agent (e.g., sodium bisulfite) or a base (e.g., sodium bicarbonate).[8] Dispose of waste in accordance with local regulations.
Xenon Difluoride:
-
Hazards: A strong oxidizing agent.[4][5] Toxic if swallowed, in contact with skin, or if inhaled.[4] Reacts with water to produce hazardous decomposition products, including HF.[4]
-
Handling: Must be handled in a dry, inert atmosphere (e.g., in a glovebox).[4][9] Avoid contact with combustible materials.[5][9] Personal protective equipment (gloves, safety glasses, lab coat) is essential.[4][5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture and combustible materials.[4][9]
-
Disposal: Small quantities can be carefully neutralized with a reducing agent like sodium bisulfite solution under controlled conditions.[5] All waste must be disposed of as hazardous waste in accordance with local regulations.[5][10]
Conclusion
Both this compound and xenon difluoride are valuable reagents for electrophilic fluorination, each with its own set of advantages and challenges.
-
This compound is a highly reactive and selective reagent, particularly well-suited for applications requiring rapid and efficient fluorination, such as in the synthesis of PET radiotracers. Its in situ generation avoids the need to handle a highly reactive isolated compound, though it does require the use of diluted fluorine gas.
-
Xenon difluoride is a commercially available, solid reagent with a broad range of applications in organic synthesis. Its stability allows for easier storage and handling compared to gaseous reagents, but its high reactivity, particularly with water, and its toxicity necessitate stringent safety precautions.
The choice between these two powerful fluorinating agents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired selectivity, the scale of the reaction, and the available laboratory infrastructure and safety protocols.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. Xenon_difluoride [chemeurope.com]
- 3. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 9. uni-muenster.de [uni-muenster.de]
- 10. zeiss.com [zeiss.com]
Assessing the Green Chemistry Metrics of Acetyl Hypofluorite Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acetyl hypofluorite (B1221730) (CH₃COOF) is a versatile and highly reactive fluorinating agent with significant applications in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and radiolabeled tracers for Positron Emission Tomography (PET). However, its synthesis often involves hazardous reagents and challenging reaction conditions, making an assessment of its environmental impact through green chemistry metrics crucial for sustainable chemical production. This guide provides a comparative analysis of different synthetic routes to acetyl hypofluorite, focusing on key green chemistry metrics to inform safer and more environmentally benign laboratory practices.
Comparison of Synthesis Methods for this compound
The most prevalent method for synthesizing this compound involves the direct fluorination of an acetate (B1210297) salt. Variations in the cation of the acetate salt and the solvent used can influence the reaction's efficiency and greenness. Here, we compare two common procedures.
Table 1: Green Chemistry Metrics for this compound Synthesis
| Metric | Synthesis Method 1: Fluorination of Sodium Acetate | Synthesis Method 2: Fluorination of Ammonium (B1175870) Acetate |
| Atom Economy (%) | 50.6% | 50.6% |
| E-Factor | High (exact value depends on solvent recycling) | High (exact value depends on solvent recycling) |
| Process Mass Intensity (PMI) | High (exact value depends on solvent recycling) | High (exact value depends on solvent recycling) |
| Yield (%) | Not explicitly stated for isolated product | ~80% (in solution for radiolabeling)[1] |
| Solvent | Acetic Acid, Freon-11[2] | Acetic Acid[1] |
| Reagents | Sodium Acetate, Elemental Fluorine | Ammonium Acetate, Elemental Fluorine |
| Byproducts | Sodium Fluoride, unreacted starting materials | Ammonium Fluoride, unreacted starting materials |
Experimental Protocols
Synthesis Method 1: Fluorination of Sodium Acetate
This method involves bubbling elemental fluorine gas through a mixture of sodium acetate in a solution of acetic acid and a solvent like Freon-11 (trichlorofluoromethane).[2]
Reaction: CH₃COONa + F₂ → CH₃COOF + NaF
Detailed Protocol: A detailed, quantitative experimental protocol for the synthesis of a stable, isolated this compound product via this method is not readily available in the reviewed literature, which often focuses on its in situ generation and immediate use. The primary challenges for a green chemistry assessment are the lack of reported isolated yields and the use of ozone-depleting Freon-11.
Synthesis Method 2: Fluorination of Ammonium Acetate
This method is commonly employed for the production of ¹⁸F-labeled this compound for radiotracer synthesis. It involves passing gaseous [¹⁸F]F₂ through a solution of ammonium acetate in acetic acid.[1]
Reaction: CH₃COONH₄ + F₂ → CH₃COOF + NH₄F
Detailed Protocol: For the synthesis of ¹⁸F-labeled this compound, the contents of a Ne/F₂ target (containing approximately 40 µmol of F₂) are purged through a solution of ammonium acetate in acetic acid. This method reports a radiochemical yield of about 80%.[1] While this provides a yield, a full green chemistry assessment is challenging due to the microscale nature of the reaction and the focus on radiochemical purity rather than mass balance.
Green Chemistry Metrics Explained
A quantitative assessment of the "greenness" of a chemical process can be achieved using several key metrics:
-
Atom Economy: This metric, developed by Barry Trost, calculates the theoretical efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies less waste generation at a molecular level.
Formula:Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is a simple yet powerful metric that measures the total mass of waste generated per unit of product. A lower E-Factor indicates a more environmentally friendly process.
Formula:E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
Process Mass Intensity (PMI): This metric, championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, provides a more holistic view of a process's efficiency by considering the total mass of all materials (reactants, solvents, reagents, and process aids) used to produce a certain mass of product. A lower PMI is desirable.
Formula:PMI = Total Mass of Inputs (kg) / Mass of Product (kg)
Assessment Workflow
The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a chemical synthesis, such as that of this compound.
Discussion and Future Outlook
The direct fluorination of acetate salts remains the primary route for this compound synthesis. From a green chemistry perspective, both presented methods have significant drawbacks. The theoretical atom economy is inherently low due to the formation of a salt byproduct. Furthermore, the use of hazardous elemental fluorine and, in some cases, environmentally harmful solvents, results in high E-Factor and PMI values.
The development of greener alternatives for the synthesis of this compound is a critical area for future research. Potential avenues for improvement include:
-
Catalytic Methods: Investigating catalytic approaches that could improve atom economy and reduce the need for stoichiometric reagents.
-
Alternative Fluorinating Agents: Exploring the use of safer, more manageable fluorinating agents as alternatives to elemental fluorine.
-
Solvent Substitution: Replacing hazardous solvents like Freon-11 with greener alternatives such as ionic liquids or supercritical fluids.
-
Flow Chemistry: Utilizing continuous flow technologies could enhance safety and control over these highly exothermic reactions, potentially leading to improved yields and reduced waste.
By focusing on these areas, the scientific community can work towards developing more sustainable methods for the synthesis of this important fluorinating agent, aligning with the principles of green chemistry and contributing to a safer and more environmentally responsible chemical industry.
References
A Comparative Guide to Analytical Methods for Acetyl Hypofluorite Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the accurate quantification of acetyl hypofluorite (B1221730), a versatile and reactive fluorinating agent. Given its reactivity, robust and validated analytical methods are crucial for its characterization, stability studies, and quality control in various applications, including the synthesis of fluorinated pharmaceuticals and radiolabeled compounds for positron emission tomography (PET).
This document outlines the performance characteristics of potential analytical techniques, provides detailed experimental protocols for method validation, and presents a logical workflow for the validation process. The information is intended to assist researchers in selecting and implementing the most suitable analytical method for their specific needs.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for acetyl hypofluorite quantification depends on several factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. The following table summarizes the key performance characteristics of three common analytical techniques that can be adapted for this purpose: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with derivatization.
| Performance Characteristic | Quantitative ¹⁹F NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the nuclear magnetic resonance of the ¹⁹F nucleus, which is directly proportional to the number of nuclei present. | Separates volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection and quantification. | Separates compounds based on their interaction with a stationary phase, with detection often requiring derivatization for non-chromophoric analytes. |
| Specificity | Excellent, as the ¹⁹F signal is highly specific to fluorine-containing compounds with minimal interference from sample matrices or solvents.[1][2][3] | High, especially with mass spectrometric detection in selected ion monitoring (SIM) mode, which can distinguish the analyte from co-eluting impurities.[4] | Moderate to High. Specificity is dependent on the chromatographic separation and the selectivity of the derivatization reaction and detection method. |
| Linearity | Excellent over a wide dynamic range.[5][6] | Good, typically with a correlation coefficient (r²) > 0.99.[4] | Good, with a typical correlation coefficient (r²) > 0.99 over a defined concentration range. |
| Accuracy (% Recovery) | High (typically 98-102%).[3] | Good (typically 95-105%), but can be affected by the reactivity of this compound with the GC system.[4] | Good (typically 95-105%), dependent on the efficiency and reproducibility of the derivatization step. |
| Precision (% RSD) | Excellent (< 2% RSD).[1][3] | Good (< 5% RSD).[4] | Good (< 5% RSD). |
| Limit of Detection (LOD) | Moderate (µM to mM range).[5][6] | Low (pM to nM range), offering high sensitivity.[4] | Low to Moderate, depending on the derivatization agent and detector. |
| Limit of Quantitation (LOQ) | Moderate (µM to mM range).[5][6] | Low (pM to nM range).[4] | Low to Moderate. |
| Sample Throughput | Moderate. | High. | High. |
| Key Considerations | Non-destructive technique. Requires access to an NMR spectrometer. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap.[1] | Potential for analyte degradation at high temperatures in the injector or column. Derivatization may be necessary to improve volatility and stability.[7] | This compound lacks a strong chromophore, necessitating derivatization for UV or fluorescence detection. Method development can be more complex due to the derivatization step. |
Experimental Protocols for Method Validation
The validation of any analytical method for this compound quantification should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R2). Below are detailed methodologies for key validation experiments.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Prepare solutions of potential interfering substances (e.g., precursors, known degradation products, and reaction byproducts).
-
Prepare a placebo sample containing all matrix components except for this compound.
-
Analyze the individual solutions, the placebo, and a mixture of this compound and the interfering substances using the developed analytical method.
-
For qNMR: Assess the ¹⁹F NMR spectrum for any overlapping signals with the this compound peak.
-
For GC-MS and HPLC: Evaluate the chromatograms for the resolution between the this compound peak (or its derivative) and the peaks of the interfering substances. The mass spectrum can further confirm the identity and purity of the analyte peak.
Linearity
Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Prepare a stock solution of this compound of known concentration.
-
Perform a serial dilution to prepare at least five calibration standards of different concentrations, covering the expected working range.
-
Analyze each calibration standard in triplicate.
-
Plot the mean response (e.g., peak area) against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²). An r² value of ≥ 0.99 is generally considered acceptable.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a sample matrix (placebo) and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare at least three replicates for each concentration level.
-
Analyze the spiked samples and determine the concentration of this compound.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
The mean percent recovery should be within an acceptable range (e.g., 98-102%).
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare at least six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and the relative standard deviation (%RSD). A %RSD of ≤ 2% is typically acceptable.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the different conditions to assess the method's ruggedness.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of analyte in a sample that can be reliably detected and quantified, respectively.
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve from the linearity study.
-
Determine the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Response / Slope)
-
LOQ = 10 * (Standard Deviation of the Response / Slope)
-
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the validation of an analytical method and a conceptual signaling pathway for method selection.
Caption: Workflow for Analytical Method Validation.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. scispace.com [scispace.com]
- 6. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Acetyl Hypofluorite in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into complex organic molecules is a pivotal strategy in modern drug discovery and materials science, offering a powerful tool to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity. Among the arsenal (B13267) of fluorinating agents, acetyl hypofluorite (B1221730) (CH₃COOF) has emerged as a valuable reagent for specific applications. This guide provides an objective comparison of the performance of acetyl hypofluorite with other common electrophilic fluorinating agents, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison of Electrophilic Fluorinating Agents
This compound is a moderately reactive electrophilic fluorinating agent, first reported by Rozen and colleagues in 1981.[1] It is typically generated in situ from the reaction of elemental fluorine with sodium acetate (B1210297).[1] Its unique reactivity profile makes it particularly suitable for the fluorination of electron-rich substrates.
In comparison, reagents such as Selectfluor® (a derivative of F-TEDA) and N-Fluorobenzenesulfonimide (NFSI) are widely used, commercially available, and generally more stable, making them easier to handle.[2] Selectfluor® is known for its high reactivity, while NFSI is a milder alternative.[2]
The choice of fluorinating agent is highly dependent on the specific substrate and the desired transformation. While a direct, quantitative comparison for a wide range of complex molecules is not extensively documented in the literature, the following tables summarize the performance of this compound in key applications and provide a qualitative comparison with other common reagents.
Data Presentation
Table 1: Performance of this compound in the Fluorination of Aryl Boronic Acids [3]
| Substrate (Aryl Boronic Acid) | Product (Aryl Fluoride) | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-Fluoroanisole | 85 |
| 4-(tert-Butyl)phenylboronic acid | 1-(tert-Butyl)-4-fluorobenzene | 82 |
| 3-Methoxyphenylboronic acid | 3-Fluoroanisole | 75 |
| 4-Chlorophenylboronic acid | 1-Chloro-4-fluorobenzene | 65 |
| 4-Nitrophenylboronic acid | 1-Fluoro-4-nitrobenzene | 45 |
Table 2: Performance of this compound in the Synthesis of α-Fluorocarboxylic Esters [4]
| Substrate (Ketene Acetal (B89532) Precursor) | Product (α-Fluoro Ester) | Yield (%) |
| Ketene (B1206846) acetal of Ibuprofen methyl ester | Methyl 2-(4-isobutylphenyl)-2-fluoropropanoate | Good |
| Ketene acetal of Methyl 3,3,3-triphenylpropionate | Methyl 2-fluoro-3,3,3-triphenylpropionate | Good |
Table 3: Performance of this compound in Radiosynthesis [5]
| Substrate | Product | Radiochemical Yield (%) |
| D-Glucal | 2-[¹⁸F]Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) | ~40 |
Qualitative Comparison with Other Fluorinating Agents
| Feature | This compound | Selectfluor® | N-Fluorobenzenesulfonimide (NFSI) |
| Reactivity | Moderate | High | Mild to Moderate |
| Handling | Generated in situ, requires handling of F₂ gas | Stable, crystalline solid, easy to handle | Stable, crystalline solid, easy to handle |
| Substrate Scope | Electron-rich substrates (e.g., aryl boronic acids, enol ethers) | Broad, including less reactive substrates | Broad, particularly for α-fluorination of carbonyls |
| Key Advantages | High selectivity in certain applications, cost-effective if F₂ is available[3] | High reactivity, commercially available, well-studied | Milder conditions, commercially available, good functional group tolerance |
| Limitations | In situ generation, potential for side reactions with F₂ | Can be too reactive for sensitive substrates | Lower reactivity than Selectfluor® |
Experimental Protocols
General Procedure for the Fluorination of Aryl Boronic Acids with this compound[3]
Preparation of this compound (AcOF): A stream of 10% F₂ in N₂ is bubbled through a cooled (-75°C) solution of sodium acetate in a mixture of glacial acetic acid and chloroform (B151607). The concentration of the resulting AcOF solution is determined by iodometric titration.
Fluorination Reaction: To a solution of the aryl boronic acid in an appropriate solvent (e.g., chloroform or acetic acid) at room temperature, the freshly prepared solution of this compound is added dropwise. The reaction is typically fast and is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a solution of sodium bisulfite. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Synthesis of α-Fluorocarboxylic Esters via Ketene Acetals[4]
Formation of the Ketene Acetal: The corresponding carboxylic ester is converted to its ketene silyl (B83357) acetal using standard procedures, for example, by reaction with a silylating agent (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate) in the presence of a base (e.g., triethylamine).
Fluorination Reaction: The freshly prepared ketene silyl acetal is dissolved in an inert solvent and cooled. A solution of this compound is then added, and the reaction mixture is stirred until completion. The reaction is quenched, and the product is worked up and purified as described above.
Mandatory Visualization
Caption: General experimental workflow for fluorination using in situ prepared this compound.
Caption: Proposed mechanism for the fluorination of aryl boronic acids with this compound.[3]
References
- 1. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 4. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Electrophilic Fluorinating Agents: Acetyl Hypofluorite vs. Selectfluor™ vs. NFSI
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and materials science, often imparting unique and beneficial properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. The choice of a fluorinating agent is paramount for the success of a synthetic campaign, with factors such as reactivity, selectivity, and functional group tolerance being key considerations. This guide provides a detailed comparison of acetyl hypofluorite (B1221730) (AcOF) with two of the most common commercially available electrophilic fluorinating agents: Selectfluor™ and N-fluorobenzenesulfonimide (NFSI).
Overview of the Reagents
Acetyl hypofluorite (AcOF) is a highly reactive electrophilic fluorinating agent that is typically prepared in situ from diluted elemental fluorine.[1] Its high reactivity makes it particularly useful for the fluorination of less reactive substrates. However, this reactivity can also limit its functional group tolerance.
Selectfluor™ (F-TEDA-BF₄) is a commercially available, stable, and easy-to-handle crystalline solid. It is one of the most widely used electrophilic fluorinating agents due to its broad applicability and relatively mild reaction conditions.[2]
N-Fluorobenzenesulfonimide (NFSI) is another commercially available, crystalline solid that serves as a versatile electrophilic fluorine source. It is known for its good functional group tolerance and is often used in transition-metal-catalyzed fluorination reactions.[3]
Data Presentation: Functional Group Tolerance
The following tables summarize the reactivity of this compound, Selectfluor™, and NFSI towards various functional groups based on available experimental data.
Table 1: Fluorination of Aromatic and Heteroaromatic Systems
| Substrate Type | Functional Group | This compound (AcOF) | Selectfluor™ | NFSI |
| Electron-Rich Aromatics | Phenols, Anilines (protected) | Highly reactive, ortho-selective fluorination.[4] | Effective, often requires an acid promoter.[5] | Can be effective, sometimes requires metal catalysis.[3] |
| Anisole | - | 85% yield (with CF₃SO₃H).[5] | 40% yield (neat, 100°C).[5] | |
| Aryl Boronic Acids/Esters | Electron-Donating Groups | Good to high yields (ipso-substitution).[1][6] | Effective, often used in Pd-catalyzed reactions.[7] | - |
| Electron-Withdrawing Groups | Can lead to mixtures of products.[1][6] | - | - | |
| Indoles | 1-Methylindole | - | 92% yield (3-fluoro).[5] | - |
| N-Benzylindole | - | - | 85% yield (3,3-difluoro).[5] | |
| 2H-Indazoles | Various substituents | - | - | Good yields, metal-free.[8][9] |
Table 2: Fluorination of Carbonyl Compounds and Enol Equivalents
| Substrate Type | Functional Group | This compound (AcOF) | Selectfluor™ | NFSI |
| β-Ketoesters | Ethyl 2-oxocyclopentanecarboxylate | - | 95% yield.[5] | 72% yield (with Pd catalyst).[5] |
| Ketene Acetals | Derived from carboxylic acids/esters | Good yields for α-fluorination.[10] | - | - |
| Silyl Enol Ethers | - | - | Effective.[11] | Highly selective for monofluorination.[12] |
Experimental Protocols
General Procedure for Electrophilic Fluorination with this compound
This compound is typically prepared and used in situ. The following is a general procedure for the fluorination of an activated aromatic substrate.
-
A solution of the substrate in a suitable solvent (e.g., chloroform, acetic acid) is cooled to the desired temperature (often between -78 °C and 0 °C).
-
A freshly prepared solution of this compound in the same solvent is added dropwise to the substrate solution. The AcOF solution is obtained by bubbling a diluted mixture of F₂ in N₂ through a solution of sodium acetate (B1210297) in acetic acid.[1]
-
The reaction mixture is stirred at the same temperature until the starting material is consumed (monitored by TLC or GC).
-
The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite solution).
-
The mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
General Procedure for Electrophilic Fluorination with Selectfluor™
-
To a solution of the substrate in a suitable solvent (e.g., acetonitrile, dichloromethane) is added Selectfluor™ (typically 1.1-1.5 equivalents).[13]
-
The reaction mixture is stirred at room temperature or heated as required until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure.[13]
-
The residue is purified by column chromatography to afford the fluorinated product.
General Procedure for Electrophilic Fluorination with NFSI
-
The substrate and NFSI (typically 1.1-2.0 equivalents) are dissolved in a suitable solvent (e.g., acetonitrile, THF, water).[5][8]
-
A base or a catalyst may be added if required by the specific transformation.
-
The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) for the required time (monitored by TLC or GC).
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for electrophilic fluorination using in situ prepared this compound.
Caption: Generalized mechanism for electrophilic fluorination.
Conclusion
The choice between this compound, Selectfluor™, and NFSI depends heavily on the specific substrate and the desired outcome of the fluorination reaction.
-
This compound is a powerful, highly reactive reagent best suited for challenging fluorinations of relatively robust substrates. Its in situ preparation from elemental fluorine requires specialized equipment and handling procedures.[1]
-
Selectfluor™ offers a good balance of reactivity and stability, making it a versatile and widely used reagent for a broad range of substrates.[2][7] Its ease of handling and commercial availability are significant advantages.
-
NFSI is a milder fluorinating agent with excellent functional group tolerance, making it ideal for the late-stage fluorination of complex molecules.[3][12] It is also frequently employed in metal-catalyzed C-H fluorination reactions.
Researchers should carefully consider the electronic properties of their substrate, the presence of sensitive functional groups, and the desired selectivity when selecting an electrophilic fluorinating agent. For novel substrates, small-scale screening of different reagents and reaction conditions is highly recommended to identify the optimal fluorination protocol.
References
- 1. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 4. cris.tau.ac.il [cris.tau.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 10. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
cross-reactivity studies of acetyl hypofluorite with other reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of acetyl hypofluorite (B1221730) (AcOF) with a range of common organic reagents. Acetyl hypofluorite is a highly effective and reactive electrophilic fluorinating agent, utilized in organic synthesis to introduce fluorine into various molecules.[1] Its reactivity profile makes it a valuable tool, particularly in pharmaceutical chemistry and for the synthesis of 18F-labeled compounds for Positron Emission Tomography (PET).[2][3][4] This document summarizes quantitative data, presents detailed experimental protocols, and visualizes reaction pathways to offer a comprehensive resource for chemists.
Overview of Reactivity
This compound is known for its high electrophilicity, reacting readily with electron-rich substrates. It is considered a more reactive agent than many common fluorinating reagents but milder than others like trifluoromethyl hypofluorite (CF₃OF).[1] Its reactions are typically fast, often proceeding quickly even at low temperatures. The reagent is usually prepared in situ from diluted elemental fluorine and used without isolation.[1][2]
Cross-Reactivity with Aromatic Compounds
This compound is a potent reagent for the electrophilic fluorination of activated aromatic rings.[1]
Aryl Boronic Acids and Esters
The reaction with aryl boronic acids and their pinacol (B44631) esters provides a direct method for the synthesis of aryl fluorides. The reaction outcome is highly dependent on the electronic nature of the substituents on the aromatic ring.
Key Observations:
-
Electron-Donating Groups (EDG): Substrates with EDGs predominantly undergo ipso-substitution, where the boronic acid moiety is replaced by fluorine, leading to high yields of the corresponding aryl fluoride.[2]
-
Electron-Withdrawing Groups (EWG):
-
Reaction Time: Reactions with aryl boronic acids are generally fast, while pinacol esters may require longer reaction times.[2]
Table 1: Fluorination of Various Aryl Boronic Acids with this compound [2]
| Substrate (Ar-B(OH)₂) | Substituent (on Ar) | Product(s) | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (EDG) | 4-Fluoroanisole | 85 |
| 4-Methylphenylboronic acid | 4-CH₃ (EDG) | 4-Fluorotoluene | 82 |
| Phenylboronic acid | -H | Fluorobenzene | 75 |
| 4-Chlorophenylboronic acid | 4-Cl (EWG) | 4-Chlorofluorobenzene & 2-Fluoro-4-chlorophenylboronic acid | 45 (mixture) |
| 3-Nitrophenylboronic acid | 3-NO₂ (EWG) | 1-Fluoro-3-nitrobenzene | 78 |
Phenol and Aniline Derivatives
Direct fluorination of phenols and anilines requires protection of the hydroxyl and amino groups, respectively, to prevent side reactions. The reaction proceeds efficiently with these protected derivatives, yielding primarily the ortho-fluoro substituted products.[1]
Cross-Reactivity with Alkenes
This compound undergoes electrophilic addition reactions with alkenes. A notable application is the synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) from D-glucal.
Key Observations:
-
The reaction is highly stereoselective.[4]
-
It can be performed in aqueous systems over a wide pH range.[4]
-
The reaction is very fast, which is advantageous for radiolabeling with the short-lived ¹⁸F isotope.[4]
Table 2: Reaction of this compound with D-glucal [4]
| Substrate | Product | Radiochemical Purity (%) | Radiochemical Yield (%) | Synthesis Time (min) |
| D-glucal | 2-[¹⁸F]fluoro-2-deoxy-D-glucose | >95 | ~40 | ~15 |
Cross-Reactivity with Carbonyl Compounds
This compound is used for the α-fluorination of carboxylic acids and their derivatives. The reaction proceeds via an enol or enolate equivalent, such as a ketene (B1206846) acetal.
Key Observations:
-
This method provides access to α-fluoro derivatives of α- and β-branched carboxylic acids that are difficult to fluorinate directly.[3]
-
The reaction circumvents issues like elimination and rearrangements often seen with nucleophilic fluorination methods.[3]
Table 3: Fluorination of Carboxylic Acid Derivatives (via Ketene Acetals) [3]
| Starting Carboxylic Acid Derivative | Product | Yield |
| Ibuprofen derivative | α-Fluoroibuprofen derivative | Good |
| Methyl 3,3,3-triphenylpropionate derivative | Methyl 2-fluoro-3,3,3-triphenylpropionate derivative | Good |
Cross-Reactivity with Sulfur and Nitrogen Nucleophiles
While specific quantitative data for the reactions of this compound with simple amines and sulfides is not extensively documented in readily available literature, its high electrophilicity suggests it would react readily with soft nucleophiles like sulfur and nitrogen.
-
Amines: Primary and secondary amines are strong nucleophiles and are expected to react with this compound. Protection of the amine functionality is often necessary to achieve selective fluorination on other parts of the molecule.[1]
-
Sulfides/Thiols: Sulfur compounds are highly nucleophilic and are susceptible to oxidation or other reactions with strong electrophiles.[6] It is anticipated that this compound would react with sulfides and thiols, though the specific products (e.g., fluorination at sulfur, oxidation to sulfoxides/sulfones, or other pathways) would depend on the reaction conditions and substrate.
Comparison with Other Fluorinating Agents
This compound occupies a unique position among electrophilic fluorinating agents.
Table 4: Qualitative Comparison of Fluorinating Agents
| Reagent | Reactivity | Handling | Common Applications |
| This compound (AcOF) | Very High | Generated and used in situ; requires handling of F₂ gas. | Electrophilic fluorination of activated aromatics, alkenes; PET synthesis.[1][2][4] |
| Selectfluor® (F-TEDA-BF₄) | High | Stable, crystalline solid; easy to handle.[7] | α-fluorination of carbonyls, fluorination of aromatics and alkenes.[7] |
| N-Fluorobenzenesulfonimide (NFSI) | Moderate to High | Stable, crystalline solid.[7] | α-fluorination of carbonyls and other activated C-H bonds.[7] |
| Trifluoromethyl Hypofluorite (CF₃OF) | Extremely High | Gas; highly reactive and less selective than AcOF.[1] | Specialized fluorinations. |
Experimental Protocols
General Procedure for Preparation of this compound Solution
This compound is typically prepared by passing a diluted stream of elemental fluorine gas through a solution containing an acetate (B1210297) source.
Materials:
-
A mixture of 10% F₂ in N₂
-
Potassium acetate
-
Acetic acid
-
Solvent (e.g., Freon-11, CFCl₃, or Acetonitrile)
-
Reaction vessel equipped with a gas inlet and outlet, cooled to -75 °C
Procedure:
-
A solution of potassium acetate in acetic acid and the chosen solvent is prepared in the reaction vessel and cooled to -75 °C.
-
The 10% F₂/N₂ gas mixture is bubbled through the cold solution. The flow rate is controlled to ensure efficient reaction and prevent excessive temperature increase.
-
The concentration of the resulting this compound solution is determined by iodometric titration before use.
Note: Working with elemental fluorine requires specialized equipment and safety precautions. It is highly corrosive and toxic.[2]
General Procedure for Fluorination of Aryl Boronic Acids
Materials:
-
Aryl boronic acid substrate
-
Freshly prepared solution of this compound in CFCl₃/CH₃COOH
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction flask cooled to -75 °C
Procedure:
-
The aryl boronic acid (1.0 mmol) is dissolved in a suitable solvent in the reaction flask under an inert atmosphere and cooled to -75 °C.
-
The this compound solution (approx. 1.2 mmol) is added dropwise to the stirred solution of the boronic acid.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically very fast), the reaction is quenched by pouring it into a cold aqueous solution of sodium bisulfite.
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography on silica (B1680970) gel.[2]
Conclusion
This compound is a powerful electrophilic fluorinating agent with high reactivity towards a variety of electron-rich organic substrates. Its cross-reactivity is particularly well-documented for aromatic boronic acids, protected phenols and anilines, and specific alkenes, providing high yields of fluorinated products in rapid reactions. While its reactivity with other nucleophiles like amines and sulfides is expected to be high, detailed quantitative studies are less common. Its primary advantages lie in its potent electrophilicity and the fast reaction kinetics, making it exceptionally suitable for applications in PET chemistry. However, its use requires the in-situ generation from elemental fluorine, which necessitates specialized handling procedures. In contrast, reagents like Selectfluor® offer greater ease of handling as stable solids, though they may exhibit different reactivity and selectivity profiles. The choice of fluorinating agent will ultimately depend on the specific substrate, desired transformation, and available laboratory infrastructure.
References
- 1. cris.tau.ac.il [cris.tau.ac.il]
- 2. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 3. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple synthesis of F-18-labeled 2-fluoro-2-deoxy-D-glucose: concise communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Acetyl Hypofluorite and Newer Fluorination Technologies
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The evolution of fluorination chemistry has moved from hazardous, difficult-to-handle reagents like elemental fluorine towards more selective, stable, and safer alternatives.[3][4]
This guide provides an objective comparison between acetyl hypofluorite (B1221730) (AcOF), a powerful and historically significant electrophilic fluorinating agent, and the newer generation of fluorination technologies that have become indispensable in pharmaceutical research and development.
Overview of Fluorinating Agents
Acetyl hypofluorite, generated in situ from diluted fluorine gas, is a highly reactive O-F reagent capable of performing challenging fluorinations, particularly for positron emission tomography (PET) applications.[5][6] However, its utility is tempered by significant stability and handling challenges, including the potential for explosion in concentrated forms.[7]
In contrast, modern fluorinating agents, especially the N-F class of electrophilic reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), are typically bench-stable crystalline solids.[2][8] This improved safety profile, combined with broad substrate scope and predictable reactivity, has established them as the workhorses of contemporary medicinal chemistry.[9][10] A quantitative reactivity scale for these N-F reagents now allows for rational reagent selection, moving beyond a "trial and error" approach.[11][12]
Data Presentation: Quantitative Comparison
The following tables summarize the key properties and performance metrics of this compound against representative modern fluorinating agents.
Table 1: General Properties of Fluorinating Agents
| Reagent | Type | Physical Form | Stability & Handling | Key Hazards |
| This compound (AcOF) | Electrophilic (O-F) | Generated in situ as a solution | Unstable; half-life of ~2 hrs at RT.[7] Requires low temperatures (-78 to -45 °C).[7] Concentrated solutions can be explosive.[7] | Highly reactive, potential explosion hazard, requires handling of F₂ gas. |
| Selectfluor® | Electrophilic (N-F) | Colorless, crystalline solid[13] | Bench-stable, tolerates air and water.[9][14] Non-hygroscopic.[15] | Moderately strong oxidizing agent.[13] |
| NFSI | Electrophilic (N-F) | White, crystalline solid | Bench-stable solid, easy to handle.[9] | Generates amine byproducts.[16] |
| PyFluor | Nucleophilic (Deoxyfluorination) | White to off-white solid | Stable solid, improved safety over DAST. | Generates HF upon contact with water/alcohols. |
| PhenoFluor™ | Nucleophilic (Deoxyfluorination) | White to off-white solid | Stable solid, effective for challenging substrates.[17][18] | Reacts with protic sources. |
Table 2: Performance Comparison in Electrophilic Fluorination
| Reagent | Substrate Type | Typical Yields | Key Advantages | Key Disadvantages |
| This compound | Electron-rich aryl boronic acids[5] | 45-85%[5] | Very fast reactions, suitable for ¹⁸F labeling.[6] Metal-free process.[5] | Substrate scope can be limited; competing side reactions with EWG-substituted arenes.[5] |
| Selectfluor® | Activated aromatics, β-dicarbonyls, alkenes, silyl (B83357) enol ethers[2][9] | 70-95% | Broad substrate scope, high reactivity, excellent functional group tolerance, operationally simple.[9] | High reactivity can lead to over-oxidation in some cases.[9] Can be expensive.[16] |
| NFSI | Activated aromatics, β-dicarbonyls, C-H bonds (with metal catalyst)[9][19] | 60-90% | Robust and versatile, particularly effective in metal-catalyzed C-H fluorination.[9] | Generally less reactive than Selectfluor®.[11] |
Experimental Protocols
Detailed methodologies for key fluorination reactions are provided below.
Protocol 1: In Situ Generation and Use of this compound for Fluorination of an Aryl Boronic Acid
This protocol is adapted from the work of S. Rozen and colleagues for the electrophilic fluorination of electron-rich aryl boronic acids.[5][20]
Materials:
-
A passivated gas-flow system for handling diluted fluorine.
-
Sodium acetate (B1210297) (anhydrous).
-
A mixture of 10% F₂ in N₂.
-
Aryl boronic acid (1.0 mmol).
-
Chloroform (B151607) (anhydrous).
-
Cold bath (-75 °C).
Procedure:
-
A suspension of finely powdered anhydrous sodium acetate in chloroform is prepared in a three-necked flask equipped with a gas inlet, outlet, and a thermometer, and cooled to -75 °C.
-
A stream of 10% F₂ in N₂ is bubbled through the stirred suspension. The flow is continued until a pale yellow color persists, indicating the formation of AcOF. The reaction is monitored by testing for the disappearance of F₂ at the outlet with KI-starch paper.
-
The F₂ flow is stopped, and the system is purged with N₂ for 10 minutes to remove any residual fluorine.
-
The aryl boronic acid (1.0 mmol), dissolved in a minimal amount of cold chloroform, is added dropwise to the cold AcOF solution.
-
The reaction is stirred at -75 °C and monitored by TLC. Reaction times are typically very fast (5-15 minutes).[5]
-
Upon completion, the reaction is quenched by pouring it into a cold aqueous solution of sodium bisulfite.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the corresponding aryl fluoride.
Protocol 2: Electrophilic Fluorination of a β-Ketoester using Selectfluor®
This protocol describes a general procedure for the α-fluorination of a 1,3-dicarbonyl compound.
Materials:
-
β-Ketoester (e.g., ethyl 2-cyclohexanonecarboxylate) (1.0 mmol).
-
Selectfluor® (1.1 mmol, 1.1 equiv).
-
Acetonitrile (B52724) (anhydrous, 10 mL).
-
Stir bar and flask.
Procedure:
-
To a flask, add the β-ketoester (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Add Selectfluor® (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by LCMS or TLC.
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the α-fluorinated β-ketoester.[9]
Visualizations: Workflows and Decision Logic
The following diagrams illustrate key workflows and decision-making processes in selecting and applying fluorination technologies.
Caption: Decision tree for selecting a fluorination strategy.
Caption: Experimental workflow for this compound fluorination.
Caption: General mechanism of electrophilic fluorination.
Conclusion
The modern toolkit for molecular fluorination is powerful and diverse, offering tailored solutions for a vast range of synthetic challenges.[2]
This compound remains a potent and valuable reagent for specific applications where its high reactivity and speed are paramount, such as in the synthesis of ¹⁸F-labeled PET tracers.[5][6] Its utility, however, is constrained by significant handling and stability concerns, requiring specialized equipment and expertise.[7]
Newer Fluorination Technologies , led by bench-stable and versatile electrophilic N-F reagents like Selectfluor® , represent a paradigm shift in safety and applicability.[3] Their broad substrate scope, functional group tolerance, and well-characterized, predictable reactivity have made them the preferred choice for both discovery and process chemistry in the pharmaceutical and agrochemical industries.[8][10] Complemented by advanced nucleophilic reagents (e.g., PyFluor, PhenoFluor™) that solve long-standing challenges in deoxyfluorination, these modern tools empower chemists to strategically leverage the power of fluorine with greater precision and safety than ever before.[2]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. benchchem.com [benchchem.com]
- 3. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Fluorination of Aryl Boronic Acids Using this compound Made Directly from Diluted Fluorine [organic-chemistry.org]
- 6. Synthesis of alpha-fluorocarboxylates from the corresponding acids using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound | 78948-09-1 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. REF Case study search [impact.ref.ac.uk]
- 11. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 13. Selectfluor [commonorganicchemistry.com]
- 14. Selectfluor - Wikipedia [en.wikipedia.org]
- 15. SelectFluor - Enamine [enamine.net]
- 16. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 17. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Fluorination of aryl boronic acids using this compound made directly from diluted fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of byproducts from different fluorinating agents
For researchers, scientists, and drug development professionals, the choice of fluorinating agent is a critical decision that impacts not only the yield and selectivity of the desired product but also the byproduct profile, which can complicate purification and affect the overall efficiency of a synthetic route. This guide provides an objective comparison of the byproducts generated from several widely used nucleophilic and electrophilic fluorinating agents, supported by experimental data and detailed protocols.
Nucleophilic Deoxyfluorinating Agents: A Quantitative Look at Elimination
Deoxyfluorination of alcohols is a common strategy for introducing fluorine. However, this transformation is often accompanied by the formation of elimination byproducts, typically olefins. The choice of reagent can significantly influence the ratio of desired fluoride (B91410) to undesired alkene. Here, we compare three common sulfur-based nucleophilic fluorinating agents: Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), and Diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E).
Data Presentation: Byproduct Ratios
The following table summarizes the product distribution in the deoxyfluorination of 4-tert-butylcyclohexanone, highlighting the varying propensity of each reagent to promote elimination side reactions.
| Fluorinating Agent | Desired Product (gem-difluoride) | Byproduct (vinyl fluoride) | Ratio (Product:Byproduct) |
| DAST | Major | Major | 2:1 |
| Deoxo-Fluor | Major | Minor | 5:1 |
| XtalFluor-E / Et₃N·2HF | 91% | Minor | 62:1[1] |
This data clearly indicates that under these specific conditions, XtalFluor-E is significantly more selective, yielding a much lower proportion of the elimination byproduct compared to both Deoxo-Fluor and DAST.[1] DAST, while effective, is known to be thermally unstable and can lead to significant amounts of olefinic byproducts.[2][3] Deoxo-Fluor was developed as a more thermally stable alternative and often provides higher yields with fewer elimination byproducts than DAST.[1][4] XtalFluor reagents, which are crystalline solids, are even more stable and generally exhibit superior selectivity, minimizing the formation of elimination side products.[1][5]
Experimental Protocols
Detailed methodologies for the deoxyfluorination of alcohols using DAST, Deoxo-Fluor, and XtalFluor-E are provided below.
Protocol 1: Deoxyfluorination of an Alcohol using DAST [6]
-
Materials: Alcohol (1 eq.), DAST (1.2 eq.), Anhydrous dichloromethane (B109758) (DCM, 20 vol), Saturated aqueous sodium bicarbonate (NaHCO₃), Water, Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM in a flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Add DAST dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Deoxyfluorination of an Alcohol using Deoxo-Fluor [7]
-
Materials: Alcohol (50 mg, 0.135 mmol), Deoxo-Fluor (0.074 mL, 0.404 mmol), Anhydrous DCM (2 mL), Methanol (MeOH).
-
Procedure:
-
Dissolve the alcohol in anhydrous DCM and cool the mixture to 0 °C.
-
Add Deoxo-Fluor dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to warm to room temperature over 14 hours.
-
Quench the reaction with MeOH (1 mL).
-
Remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
-
Protocol 3: Deoxyfluorination of an Aldehyde using XtalFluor-E [8]
-
Materials: 3-Phenylpropionaldehyde (132 µL, 1.0 mmol), XtalFluor-E (344 mg, 1.5 mmol), Triethylamine (B128534) trihydrofluoride (326 µL, 2.0 mmol), Dichloromethane (3.0 mL), 5% aqueous sodium bicarbonate solution.
-
Procedure:
-
To a solution of triethylamine trihydrofluoride in dichloromethane at room temperature, successively add XtalFluor-E and 3-phenylpropionaldehyde.
-
Stir the reaction mixture for 2 hours.
-
Quench the reaction at room temperature with a 5% aqueous sodium bicarbonate solution and stir for 15 minutes.
-
Extract the resulting mixture twice with dichloromethane.
-
Combine the organic phases, dry over MgSO₄, filter, and evaporate the solvents.
-
Purify the resulting crude material by standard methods.
-
Reaction Pathway and Byproduct Formation
The following diagram illustrates the general mechanism for the deoxyfluorination of an alcohol with DAST and the competing elimination pathway. The mechanism for Deoxo-Fluor is analogous.
Caption: General reaction pathways for alcohol deoxyfluorination with DAST.
Electrophilic Fluorinating Agents: A Qualitative Comparison
Electrophilic fluorinating agents are essential for the fluorination of electron-rich species like enolates, silyl (B83357) enol ethers, and arenes. Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are two of the most commonly used reagents in this class.[9] While direct quantitative comparisons of byproduct formation are less common in the literature, a qualitative analysis of their side reactions is crucial for reaction planning.
Byproduct Profiles
-
Selectfluor (F-TEDA-BF₄): The primary byproduct of fluorination with Selectfluor is the reduced form of the reagent, N-chloromethyl-triethylenediamine bis(tetrafluoroborate). A potential side reaction, particularly with electron-rich aromatic compounds, is amination, where the substrate is functionalized with the DABCO-derived cation instead of fluorine.[2]
-
N-Fluorobenzenesulfonimide (NFSI): The main byproduct of reactions with NFSI is benzenesulfonimide.[9] In some cases, particularly with hard nucleophiles, reaction at the sulfur atom can occur, leading to sulfonylation of the substrate.[10] With highly activated substrates, over-fluorination to produce gem-difluorinated compounds can be a side reaction if an excess of the reagent is used.[11]
Experimental Protocol
The following protocol details a typical electrophilic fluorination of a β-ketoester using Selectfluor.
Protocol 4: Fluorination of a β-Ketoester with Selectfluor [12]
-
Materials: β-ketoester (1 mmol), Selectfluor (2 mmol), Sodium chloride, Acetonitrile (B52724) (MeCN).
-
Procedure:
-
To a 10 mL stainless steel milling jar, add the β-ketoester, Selectfluor, sodium chloride (twice the total mass of substrate and Selectfluor), and acetonitrile (0.25 mL).
-
Add a milling ball and mill the mixture at 30 Hz for 2 hours.
-
Transfer the resulting powder into a flask and proceed with workup and purification.
-
Reaction and Side-Reaction Pathways
This diagram illustrates the desired fluorination of an enolate with Selectfluor and the potential amination side reaction.
Caption: Desired fluorination and potential amination side reaction with Selectfluor.
Conclusion
The selection of a fluorinating agent requires careful consideration of not only its reactivity and functional group tolerance but also its byproduct profile. For nucleophilic deoxyfluorinations, modern reagents like XtalFluor-E offer significant advantages in minimizing elimination byproducts compared to traditional reagents like DAST. In electrophilic fluorinations, while both Selectfluor and NFSI are highly effective, an awareness of their potential side reactions, such as amination or sulfonylation, is crucial for optimizing reaction conditions and simplifying product purification. The provided data and protocols serve as a valuable resource for researchers in making informed decisions for their specific synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Alcohol to Fluoride - Deoxo-Fluor [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Acetyl Hypofluorite
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly reactive reagents like acetyl hypofluorite (B1221730) are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of acetyl hypofluorite, a powerful and unstable electrophilic fluorinating agent. Adherence to these procedures is critical to mitigate risks of explosion, uncontrolled reactions, and exposure to hazardous decomposition products.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles, a face shield, and a flame-retardant laboratory coat.
-
Chemical Fume Hood: All handling and disposal operations involving this compound must be conducted within a certified and properly functioning chemical fume hood to prevent inhalation of vapors.
-
Explosion Hazard: Concentrated solutions of this compound are known to be explosive.[1] Handle only dilute solutions. Avoid contact with incompatible materials such as metals, which can accelerate its decomposition.[1]
-
Temperature Control: this compound is thermally unstable, with a half-life of about two hours at room temperature.[1] Procedures should be carried out at low temperatures (e.g., in an ice bath) to control the rate of reaction and decomposition.
-
Emergency Preparedness: Have an appropriate fire extinguisher (e.g., CO2 or dry chemical) and a spill kit readily available. Ensure all personnel are familiar with emergency procedures.
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on its concentration, temperature, and storage conditions. The following table summarizes key quantitative data regarding its stability.
| Parameter | Value | Conditions | Reference |
| Half-life | ~2 hours | Room temperature in a Kel-F container | [1] |
| Melting Point | -96 °C | [1] | |
| Stable Concentration | Up to 0.3 M | In trichlorofluoromethane (B166822) at -78 °C or in acetonitrile (B52724) at -45 °C | [1] |
| Decomposition Products | Methyl fluoride (B91410) (CH₃F) and Carbon dioxide (CO₂) in a 1:1 molar ratio | Thermal decomposition | [1] |
Step-by-Step Disposal Protocol: Controlled Decomposition
Given the high reactivity and thermal instability of this compound, the primary method for its disposal is through controlled decomposition prior to collection as hazardous waste. This procedure aims to safely neutralize its reactivity.
Experimental Protocol: Controlled Decomposition of this compound
Objective: To safely decompose residual this compound in solution into its gaseous products, methyl fluoride and carbon dioxide.[1]
Materials:
-
Solution containing residual this compound
-
Inert solvent (e.g., the solvent used in the reaction, such as acetonitrile or trichlorofluoromethane)
-
Large, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubbing system (e.g., a bubbler containing a solution of calcium hydroxide (B78521) to trap any potential acidic byproducts).
-
Ice bath
-
Appropriate PPE
Procedure:
-
Preparation of the Decomposition Vessel:
-
Set up the three-necked flask in a chemical fume hood. Ensure the magnetic stirrer is functioning correctly.
-
Place the flask in a secondary container and surround it with an ice bath to maintain a low temperature throughout the procedure.
-
Charge the flask with an inert solvent, using a volume at least 10 times the volume of the this compound solution to be decomposed. This ensures high dilution.
-
-
Controlled Addition of this compound Solution:
-
Transfer the this compound solution to the dropping funnel.
-
With vigorous stirring of the solvent in the flask, add the this compound solution dropwise from the dropping funnel. The slow, controlled addition is crucial to manage the rate of decomposition and prevent any rapid temperature increase.
-
-
Monitoring the Decomposition:
-
Observe the reaction for any signs of uncontrolled decomposition, such as a rapid evolution of gas or a sudden temperature rise. If this occurs, immediately stop the addition and be prepared to implement emergency procedures.
-
The primary decomposition products are methyl fluoride and carbon dioxide, which will be vented through the gas outlet into the scrubbing system.
-
-
Completion of Decomposition:
-
After all the this compound solution has been added, allow the mixture to stir in the ice bath for at least one hour to ensure complete decomposition.
-
Slowly and carefully allow the solution to warm to room temperature while still stirring. Continue to monitor for any delayed reaction.
-
-
Final Waste Disposal:
-
Once the decomposition is complete and the solution has returned to room temperature without any further reaction, the resulting solution should be collected in a properly labeled hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) office for final disposal procedures of the collected solvent waste.
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered hazardous waste.
-
These materials should be collected in a designated, sealed, and clearly labeled hazardous waste bag or container within the fume hood.
-
Arrange for pickup and disposal by your institution's approved hazardous waste contractor.
Glassware Decontamination:
-
Glassware that has been in contact with this compound should be rinsed with a suitable inert solvent (e.g., acetone (B3395972) or ethanol) inside the chemical fume hood immediately after use.
-
Collect the rinse solvent as hazardous waste.
-
The rinsed glassware can then be washed using standard laboratory cleaning procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Synthesis: A Comprehensive Guide to Handling Acetyl Hypofluorite
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of acetyl hypofluorite (B1221730), a powerful and highly reactive fluorinating agent. Given the inherent hazards associated with this compound, including its strong oxidizing nature and potential for explosive decomposition in concentrated forms, strict adherence to the following protocols is mandatory for all researchers, scientists, and drug development professionals. The information herein is compiled to supplement, not replace, institutional safety protocols and a thorough understanding of the material's properties.
Hazard Assessment and Engineering Controls
Acetyl hypofluorite is a potent oxidizing agent and should be handled with extreme caution. It is synthesized from elemental fluorine, a highly hazardous gas, and its reactivity profile demands robust engineering controls to minimize exposure and mitigate risks.
Key Hazards:
-
Strong Oxidizer: Reacts violently with reducing agents and organic materials.
-
Instability: Concentrated solutions may be explosive.[1] It is sensitive to temperature and container material.[1]
-
Toxicity: The toxicity of this compound is not well-documented, but it is prudent to treat it as highly toxic.[2] Its decomposition can produce other hazardous materials, including hydrofluoric acid (HF).
Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a high airflow rate. The fume hood sash should be kept as low as possible.
-
Glove Box: For operations involving larger quantities or prolonged handling, a glove box provides an additional layer of containment and is highly recommended.
-
Material Compatibility: Use only equipment made of compatible materials. Stainless steel and specialized polymers like Teflon® are generally recommended. Avoid glass containers, as the potential presence of hydrofluoric acid can etch glass.
-
Temperature Control: Reactions and storage should be maintained at low temperatures to ensure stability.[1] A reliable cooling system (e.g., cryostat, refrigerated bath) is essential.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the final and most critical line of defense against exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Double Gloving: - Outer Glove: Heavy-duty neoprene or butyl rubber gloves.- Inner Glove: Nitrile gloves. | Provides robust protection against direct contact. Neoprene and butyl rubber offer good resistance to a broad range of chemicals, including potential hydrofluoric acid exposure. Double gloving provides an additional barrier in case of a breach in the outer glove. |
| Eye Protection | Chemical Splash Goggles and a Face Shield: Both must be worn at all times. | Protects against splashes and potential explosions. A face shield provides full-face protection from projectiles and chemical splashes. |
| Body Protection | Flame-Resistant (FR) Lab Coat: Made from materials like Nomex®.Chemical-Resistant Apron: Worn over the lab coat. | An FR lab coat protects against fire hazards from this highly reactive compound. The chemical-resistant apron provides an additional layer of protection against spills and splashes. |
| Respiratory Protection | Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA): Required for any situation with a potential for inhalation exposure, especially during synthesis or in case of a spill. | This compound is volatile, and its vapors are likely to be highly toxic and corrosive. Standard air-purifying respirators may not provide adequate protection against this reactive gas. A SAR or SCBA is necessary to ensure a clean breathing air supply. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to ensure safety at every stage.
Preparation and Synthesis
-
Pre-Synthesis Checklist:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the fume hood and any other engineering controls are functioning correctly.
-
Have emergency response equipment readily accessible (spill kit, fire extinguisher, safety shower, and eyewash station).
-
Prepare a quench solution (see Disposal Plan) and have it ready in the fume hood.
-
-
Synthesis:
-
The synthesis of this compound typically involves the reaction of elemental fluorine with a substrate.[1] This process must be performed by highly trained personnel with experience in handling fluorine gas.
-
Maintain strict temperature control throughout the synthesis.
-
Use a closed system to prevent the escape of gaseous reagents and products.
-
Handling and Use
-
Dilute Solutions: Whenever possible, work with dilute solutions of this compound to minimize the risk of explosion.[1]
-
Transfers: Use a syringe or cannula for transferring solutions to minimize the risk of spills and exposure.
-
Reaction Monitoring: Monitor reactions closely for any signs of uncontrolled exotherms or pressure buildup.
-
Post-Reaction: Immediately quench any unreacted this compound in the reaction vessel before workup.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure the safety of waste handlers.
Quenching of Residual this compound
-
Quench Solution: A freshly prepared, cold solution of sodium bisulfite or sodium thiosulfate (B1220275) in water is a suitable quenching agent. The reaction is exothermic, so the quenching solution should be in large excess and cooled in an ice bath.
-
Procedure:
-
Slowly add the solution containing this compound to the vigorously stirred, cold quench solution in the fume hood.
-
Monitor the temperature of the quench solution and add the this compound solution dropwise to control the reaction rate.
-
After the addition is complete, continue stirring for at least one hour to ensure complete neutralization.
-
Test the pH of the resulting solution and neutralize with a suitable acid or base if necessary.
-
Disposal of Contaminated Materials
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: The neutralized quench solution should be disposed of as hazardous waste according to institutional and local regulations.
-
Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone) in the fume hood. The rinsate must be collected as hazardous waste. Then, soak the glassware in the quench solution before standard cleaning.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, neutralize the spill with a suitable absorbent material from a spill kit designed for reactive chemicals.
-
For larger spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately.
-
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₂H₃FO₂ | [3] |
| Molecular Weight | 78.04 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Melting Point | -96 °C | [3] |
| Boiling Point | 19.9 °C at 760 mmHg | [3] |
| Stability in Solution | Stable up to 0.3 M in CFCl₃ at -78°C for several days. | [1] |
| Stable in acetonitrile (B52724) at -45°C for several days. | [1] | |
| Decomposition | Thermal decomposition produces methyl fluoride (B91410) and carbon dioxide. | [1] |
Experimental Workflow Diagram
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
